Product packaging for 4-Borono-2-methylbenzoic acid(Cat. No.:CAS No. 191089-06-2)

4-Borono-2-methylbenzoic acid

Cat. No.: B574287
CAS No.: 191089-06-2
M. Wt: 179.966
InChI Key: JCNNWPPDDRQZJM-UHFFFAOYSA-N
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Description

4-Borono-2-methylbenzoic acid is a useful research compound. Its molecular formula is C8H9BO4 and its molecular weight is 179.966. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BO4 B574287 4-Borono-2-methylbenzoic acid CAS No. 191089-06-2

Properties

IUPAC Name

4-borono-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c1-5-4-6(9(12)13)2-3-7(5)8(10)11/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNNWPPDDRQZJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681887
Record name 4-Borono-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191089-06-2
Record name 4-Borono-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Borono-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-borono-2-methylbenzoic acid, a valuable building block in medicinal chemistry and materials science. The primary synthetic route involves a palladium-catalyzed Miyaura borylation of 4-bromo-2-methylbenzoic acid. This document outlines the chemical properties of the key compounds, a detailed experimental protocol for the synthesis, and the underlying reaction mechanism.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of the starting material and the final product is crucial for successful synthesis and purification. The key properties are summarized in the table below.

Property4-Bromo-2-methylbenzoic AcidThis compound
CAS Number 68837-59-2[1][2][3][4]191089-06-2[5][6]
Molecular Formula C₈H₇BrO₂[2][3]C₈H₉BO₄[5]
Molecular Weight 215.04 g/mol [1][2]179.97 g/mol
Appearance White to off-white crystalline powder[2]Solid
Melting Point 180-184 °C[1]Not available
Purity (Typical) ≥97%[1]≥98%[5]

Synthesis of this compound: An Experimental Protocol

The conversion of 4-bromo-2-methylbenzoic acid to this compound is most commonly achieved through a Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes bis(pinacolato)diboron as the boron source.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular WeightTypical Purity
4-Bromo-2-methylbenzoic acid68837-59-2215.04 g/mol ≥97%
Bis(pinacolato)diboron (B₂pin₂)73183-34-3253.94 g/mol ≥98%
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))72287-26-4731.74 g/mol ≥98%
Potassium Acetate (KOAc)127-08-298.14 g/mol ≥99%
1,4-Dioxane (anhydrous)123-91-188.11 g/mol ≥99.8%
Ethyl Acetate141-78-688.11 g/mol ACS grade
Hexane110-54-386.18 g/mol ACS grade
Hydrochloric Acid (HCl)7647-01-036.46 g/mol 1 M solution
Saturated Sodium Chloride Solution (Brine)N/AN/AN/A
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol Laboratory grade
Experimental Procedure

Note: This is a representative procedure based on established Miyaura borylation protocols for similar aryl bromides. Researchers should optimize conditions as necessary.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-methylbenzoic acid (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Addition of Solvent and Catalyst: Anhydrous 1,4-dioxane is added, followed by the addition of PdCl₂(dppf) (0.03 eq).

  • Reaction: The reaction mixture is heated to 80-90 °C and stirred vigorously for 8-12 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The residue is partitioned between ethyl acetate and water.

    • The aqueous layer is acidified to a pH of approximately 2-3 with 1 M HCl.

    • The aqueous layer is then extracted three times with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Expected Yield

The typical yield for Miyaura borylation reactions of this nature ranges from 70% to 90%, depending on the purity of the starting materials and the optimization of the reaction conditions.

Reaction Mechanism and Workflow

The Miyaura borylation reaction proceeds through a catalytic cycle involving a palladium(0) species.

G pd0 Pd(0)Ln pd_complex Ar-Pd(II)-Br(Ln) pd0->pd_complex Oxidative Addition pd_boryl_complex Ar-Pd(II)-B(OR)2(Ln) pd_complex->pd_boryl_complex Transmetalation pd_boryl_complex->pd0 Reductive Elimination product 4-(Pinacolatoboronyl)-2-methylbenzoic acid pd_boryl_complex->product arbr 4-Bromo-2-methylbenzoic acid arbr->pd_complex b2pin2 Bis(pinacolato)diboron b2pin2->pd_boryl_complex base Base (KOAc) base->pd_boryl_complex

Caption: Catalytic cycle of the Miyaura borylation reaction.

The overall workflow for the synthesis and purification of this compound can be visualized as a series of sequential steps.

G start Start reaction_setup Reaction Setup: - Add reagents to flask - Establish inert atmosphere start->reaction_setup reaction Reaction: - Add solvent and catalyst - Heat and stir for 8-12 hours reaction_setup->reaction workup Work-up: - Solvent removal - Acidification and extraction reaction->workup purification Purification: - Column chromatography workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End Product: This compound characterization->end

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Data for this compound
¹H NMR Signals corresponding to the aromatic protons, the methyl group protons, and the acidic proton of the boronic acid and carboxylic acid groups. The chemical shifts and splitting patterns will be indicative of the substitution pattern on the benzene ring.
¹³C NMR Resonances for the eight unique carbon atoms in the molecule, including the carboxyl carbon, the carbon attached to the boron atom, the methyl carbon, and the aromatic carbons.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of the compound (179.97 g/mol ).

This technical guide provides a foundational understanding of the synthesis of this compound. For researchers in drug development and other scientific fields, this compound serves as a versatile intermediate for the construction of more complex molecules through subsequent cross-coupling reactions. It is recommended that all procedures be carried out by trained personnel in a well-ventilated fume hood, adhering to all relevant safety protocols.

References

An In-depth Technical Guide to 4-Borono-2-methylbenzoic Acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Borono-2-methylbenzoic acid, also known as 4-carboxy-3-methylphenylboronic acid, is a specialized organic compound that holds significant promise for researchers and professionals in drug development and materials science. Its bifunctional nature, featuring both a carboxylic acid and a boronic acid group on a substituted benzene ring, makes it a versatile building block in organic synthesis. The boronic acid moiety is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. The carboxylic acid group provides a handle for further functionalization, such as amide bond formation or esterification, allowing for the construction of complex molecular architectures. This guide provides a comprehensive overview of the known and anticipated chemical properties of this compound, along with detailed experimental protocols for its synthesis and application in Suzuki-Miyaura coupling.

Chemical Properties

Specific experimental data for this compound is not extensively reported in the literature. However, its properties can be inferred from data on closely related compounds and the general characteristics of arylboronic acids. The following table summarizes the available and estimated physicochemical properties.

PropertyValueSource
CAS Number 191089-06-2
Molecular Formula C₈H₉BO₄[1]
Molecular Weight 179.97 g/mol [1]
Appearance White to off-white crystalline powder (Expected)[2]
Melting Point >232 °C (decomposes) (for 4-carboxy-3-chlorophenylboronic acid)[2]
pKa Arylboronic acids typically have pKa values in the range of 8-9.
Solubility Sparingly soluble in water, soluble in many organic solvents.[3]

Spectral Data

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.[4][5] Key expected peaks include:

  • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • C-H stretch (aromatic and methyl): Bands in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.

  • C=O stretch (carboxylic acid): A strong, sharp peak between 1760-1690 cm⁻¹.

  • C-C stretch (aromatic): Peaks in the 1600-1400 cm⁻¹ region.

  • B-O stretch (boronic acid): A strong band around 1350 cm⁻¹.[6]

  • O-H bend (boronic acid): A broad absorption near 1200 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. For this compound, the following signals are anticipated:

  • Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm). The substitution pattern will lead to a specific splitting pattern.

  • Methyl Protons: A singlet for the methyl group protons, likely in the range of δ 2.0-2.5 ppm.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ 10-13 ppm), which may not always be observed.

  • Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which is often exchangeable with deuterium in deuterated solvents and may not be observed.

A reported ¹H NMR spectrum for (3-methyl-4-carboxyphenyl)boronic acid shows signals at approximately 5.9-6.6 ppm (d, 2H), 6.7-7.8 ppm (d, 2H), and 10.5 ppm (s, 1H).[7]

Experimental Protocols

Due to the limited availability of specific experimental procedures for this compound, the following sections provide detailed, representative protocols for the synthesis of arylboronic acids via the Miyaura borylation reaction and their subsequent use in Suzuki-Miyaura cross-coupling reactions.

Synthesis of this compound via Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of a halide with a diboron reagent to form a boronate ester, which can then be hydrolyzed to the corresponding boronic acid.[8] This method is highly versatile and tolerates a wide range of functional groups. A plausible synthetic route to this compound would start from methyl 4-bromo-2-methylbenzoate.

Experimental Workflow: Miyaura Borylation

Miyaura_Borylation reagents Methyl 4-bromo-2-methylbenzoate Bis(pinacolato)diboron Pd(dppf)Cl₂ Potassium Acetate Anhydrous Dioxane flask Reaction Flask (Inert Atmosphere) reagents->flask heating Heat to 80-100 °C (8-12 hours) flask->heating Stir workup Aqueous Workup & Extraction heating->workup Cool hydrolysis Hydrolysis (e.g., with aq. acid) workup->hydrolysis Isolate boronate ester product 4-Borono-2-methylbenzoic acid hydrolysis->product

Caption: A generalized workflow for the synthesis of an arylboronic acid via Miyaura borylation.

Detailed Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask, under an inert atmosphere (e.g., argon), combine methyl 4-bromo-2-methylbenzoate (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 1-3 mol%), and a base, typically potassium acetate (KOAc, 2-3 eq).[9]

  • Solvent Addition: Add an anhydrous aprotic solvent, such as dioxane or DMSO, via syringe.[9]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 8-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[9]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Hydrolysis: The crude boronate ester can be purified by column chromatography. Subsequent hydrolysis of the boronate ester with an aqueous acid (e.g., HCl) will yield the desired this compound.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an ideal substrate for Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and mild reaction conditions.[10]

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R¹-X) pd2_hydroxide R¹-Pd(II)L₂-OH pd2_halide->pd2_hydroxide Ligand Exchange (Base, e.g., OH⁻) pd2_boronate [R¹-Pd(II)L₂-O-B(OH)R²]⁻ pd2_hydroxide->pd2_boronate Transmetalation (R²-B(OH)₂) product_complex R¹-Pd(II)L₂-R² pd2_boronate->product_complex product_complex->pd0 Reductive Elimination (R¹-R²)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0-1.5 eq), the desired aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

  • Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degassing: Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes.

  • Reaction: Heat the mixture to a temperature typically between 80-110 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and add water. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Biological Activity

While no specific biological activities have been reported for this compound, phenylboronic acid derivatives, in general, have garnered significant attention in medicinal chemistry. They are known to interact with diols, a property that has been exploited for various therapeutic applications. For instance, some phenylboronic acids have been investigated as inhibitors of enzymes such as β-lactamases and serine proteases.[11] Additionally, their ability to bind to sialic acids on the surface of cancer cells has led to their exploration in targeted cancer therapy and diagnosis.[12] The presence of both a boronic acid and a carboxylic acid on the same scaffold in this compound makes it an interesting candidate for the development of novel therapeutic agents.

This compound is a valuable, albeit not extensively characterized, synthetic intermediate. Its structure is well-suited for the construction of complex molecules through well-established synthetic methodologies like the Suzuki-Miyaura coupling. This guide provides a foundation for researchers and drug development professionals by outlining its expected chemical properties, providing detailed and representative experimental protocols for its synthesis and use, and highlighting the potential for its application in medicinal chemistry. Further research into the specific properties and reactivity of this compound is warranted to fully unlock its potential in various scientific disciplines.

References

A Technical Guide to the Structure Elucidation of 4-Borono-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 4-Borono-2-methylbenzoic acid. The information presented herein is intended to guide researchers in confirming the chemical structure of this compound through a combination of spectroscopic techniques.

Chemical Structure and Properties

This compound is an aromatic compound containing both a carboxylic acid and a boronic acid functional group. Its chemical structure and key properties are summarized below.

PropertyValue
IUPAC Name This compound
CAS Number 191089-06-2
Molecular Formula C₈H₉BO₄
Molecular Weight 179.97 g/mol
Appearance White to off-white solid

Spectroscopic Analysis

The structural confirmation of this compound relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹¹B NMR would be employed.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0Singlet1H-COOH
~8.0Singlet2H-B(OH)₂
~7.8Doublet1HAr-H
~7.7Doublet1HAr-H
~7.6Singlet1HAr-H
~2.5Singlet3H-CH₃

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~168-COOH
~145Ar-C-B
~140Ar-C-CH₃
~135Ar-CH
~130Ar-CH
~128Ar-C-COOH
~125Ar-CH
~20-CH₃

¹¹B NMR Spectroscopy

¹¹B NMR is crucial for confirming the presence and environment of the boron atom. A single, broad resonance is expected in the region of δ 25-30 ppm for the trigonal planar boronic acid. The chemical shift can be influenced by solvent and pH.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and boronic acid moieties. The following data is based on the known spectrum of phenylboronic acid and general frequencies for aromatic carboxylic acids.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (B-OH)
3300-2500Strong, Very BroadO-H stretch (-COOH, hydrogen-bonded)
~1700StrongC=O stretch (-COOH)
~1600MediumC=C stretch (aromatic)
~1350StrongB-O stretch
~1300MediumC-O stretch (-COOH)
~1200MediumO-H bend (-COOH)
~850StrongC-H bend (aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For this compound, Electron Ionization (EI) would likely lead to the following fragmentation pattern.

Proposed Mass Spectrometry Fragmentation

m/zProposed Fragment
179/180[M]⁺ (Molecular ion, depending on Boron isotope)
162[M - OH]⁺
134[M - COOH]⁺
119[M - COOH - CH₃]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Gently agitate the vial to ensure complete dissolution.

  • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Cap the NMR tube and wipe the outside clean before insertion into the spectrometer.

Data Acquisition (¹H, ¹³C, ¹¹B NMR):

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • ¹¹B NMR:

    • Acquire a one-dimensional boron spectrum.

    • Use a boron-free probe or a quartz NMR tube to minimize background signals.

    • Reference the spectrum to an external standard (e.g., BF₃·OEt₂).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Lower the ATR press to ensure good contact between the sample and the crystal.

  • Collect the background spectrum (air).

  • Collect the sample spectrum.

Data Acquisition (FTIR-ATR):

  • Instrument: FTIR Spectrometer with an ATR accessory.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

  • Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).

  • For direct infusion, load the solution into a syringe for injection into the ion source.

  • For GC-MS, dilute the sample further and inject it into the gas chromatograph.

Data Acquisition (EI-MS):

  • Instrument: Mass Spectrometer with an Electron Ionization source.

  • Parameters:

    • Ionization energy: 70 eV.

    • Mass range: m/z 50-500.

    • The fragmentation pattern is analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of the Structure Elucidation Workflow

The logical flow of experiments for the structure elucidation of this compound is depicted in the following diagram.

StructureElucidationWorkflow Workflow for Structure Elucidation of this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Confirmation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (1H, 13C, 11B) Synthesis->NMR Sample IR IR Spectroscopy Synthesis->IR Sample MS Mass Spectrometry Synthesis->MS Sample NMR_Analysis NMR Data Interpretation (Chemical Shifts, Coupling, Integration) NMR->NMR_Analysis IR_Analysis IR Data Interpretation (Functional Group Identification) IR->IR_Analysis MS_Analysis MS Data Interpretation (Molecular Ion, Fragmentation Pattern) MS->MS_Analysis Structure_Confirmation Final Structure Confirmation NMR_Analysis->Structure_Confirmation Combined Evidence IR_Analysis->Structure_Confirmation Combined Evidence MS_Analysis->Structure_Confirmation Combined Evidence

Caption: A logical workflow for the comprehensive structure elucidation of this compound.

An In-depth Technical Guide on the Stability and Storage of 4-Borono-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Borono-2-methylbenzoic acid. The information presented herein is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in the proper handling, storage, and assessment of this compound to ensure its integrity and performance in various applications.

Introduction to this compound

This compound is an organoboron compound featuring a boronic acid functional group and a carboxylic acid group attached to a toluene scaffold. This bifunctional nature makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. Its utility is prominent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The stability of this reagent is a critical factor that can influence reaction yields, impurity profiles, and the overall success of a synthetic campaign.

Chemical Stability Profile

While specific quantitative stability data for this compound is not extensively available in public literature, a robust understanding of its stability can be derived from the well-documented behavior of arylboronic acids. The stability of these compounds is primarily influenced by their susceptibility to degradation via several key pathways.

Key Factors Influencing Stability:

  • Moisture: Arylboronic acids can undergo dehydration to form cyclic anhydrides known as boroxines. This process is often reversible in the presence of water.

  • pH: The carbon-boron bond can be susceptible to cleavage under certain pH conditions, a process known as protodeboronation.[1][2] Generally, arylboronic acids exhibit their greatest stability at neutral pH.[3]

  • Temperature: Elevated temperatures can accelerate degradation processes. For long-term storage, refrigeration is often recommended.[3]

  • Light: Some organic compounds are sensitive to light, which can catalyze degradation. Storing the compound in amber vials or in the dark is a good practice.

  • Oxidizing Agents: Boronic acids can be oxidized, which is a key consideration in both their application in certain reactions and their degradation.[4]

Primary Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for developing appropriate storage and handling protocols.

Boroxine Formation

In the solid state or in non-aqueous solutions, this compound can undergo intermolecular dehydration to form a cyclic trimer known as a boroxine. This is a common equilibrium process for many boronic acids. While boroxines are often competent reagents in cross-coupling reactions, their formation can complicate stoichiometry and analytical characterization.[5]

Boroxine_Formation cluster_products Products Reactant1 R-B(OH)₂ Boroxine Boroxine (R-BO)₃ Reactant1->Boroxine -3 H₂O Reactant2 R-B(OH)₂ Reactant3 R-B(OH)₂ Boroxine->Reactant1 +3 H₂O Water 3 H₂O

Caption: Equilibrium between this compound and its boroxine trimer.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This irreversible degradation pathway leads to the formation of 2-methylbenzoic acid, an undesired byproduct. This process can be catalyzed by aqueous acidic or basic conditions.[1][2]

Protodeboronation_Pathway Start This compound (Ar-B(OH)₂) End 2-Methylbenzoic acid (Ar-H) Start->End H₂O (Acid or Base catalysis) Byproduct Boric Acid (B(OH)₃) Start->Byproduct

Caption: Protodeboronation of this compound.

Recommended Storage and Handling

To ensure the long-term stability and quality of this compound, the following storage and handling guidelines are recommended.

ParameterRecommendationRationale
Temperature Refrigerated (2-8 °C) for long-term storage.[3]Minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[3]Prevents potential oxidation.
Moisture Keep in a tightly sealed container in a dry environment.Minimizes hydrolysis and boroxine formation.
Light Protect from light by using amber glass vials or storing in the dark.Prevents potential photolytic degradation.
Purity Use high-purity material and avoid cross-contamination.Impurities can sometimes catalyze degradation.

Handling Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is designed to separate the intact this compound from its potential degradation products, such as 2-methylbenzoic acid and boroxine-related species.

Objective: To develop and validate an HPLC method to quantify the purity of this compound and monitor its degradation over time under various stress conditions.

Instrumentation and Conditions (Representative):

ParameterTypical Conditions
HPLC System Standard HPLC with UV detector
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with a pH modifier (e.g., 0.1% formic acid or ammonium acetate buffer).[2]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Method Development Workflow:

HPLC_Method_Development Start Define Analytical Target Profile ColumnScreen Screen Columns (C18, Phenyl, etc.) Start->ColumnScreen MobilePhaseScreen Screen Mobile Phases (ACN/H₂O, MeOH/H₂O) ColumnScreen->MobilePhaseScreen GradientOpt Optimize Gradient MobilePhaseScreen->GradientOpt ForcedDeg Forced Degradation Study GradientOpt->ForcedDeg PeakPurity Assess Peak Purity ForcedDeg->PeakPurity PeakPurity->GradientOpt If not pure Validation Method Validation PeakPurity->Validation If pure FinalMethod Final Stability-Indicating Method Validation->FinalMethod

Caption: Workflow for developing a stability-indicating HPLC method.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.

Objective: To intentionally degrade this compound under various stress conditions to generate its potential degradation products.

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose the sample solutions to the following conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C (solid and solution) for 48 hours.

    • Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using the developed HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products.

Summary of Analytical Techniques for Stability Monitoring

TechniqueApplicationAdvantages
HPLC-UV Quantification of purity and degradation products.Robust, reproducible, and widely available.[2]
UPLC-MS Identification and structural elucidation of unknown degradation products.High resolution, sensitivity, and provides mass information.[2]
¹H and ¹¹B NMR Structural confirmation and monitoring of degradation in solution.Provides detailed structural information. ¹¹B NMR is specific to the boron center.[2]

Conclusion

The stability of this compound is a critical parameter that requires careful consideration to ensure its effective use in research and development. While this compound is generally stable under appropriate conditions, it is susceptible to degradation through pathways such as boroxine formation and protodeboronation. By adhering to the recommended storage and handling guidelines, and by employing robust analytical methods for stability monitoring, researchers can ensure the integrity and reliability of this important synthetic building block. Further studies to generate specific quantitative stability data for this compound would be beneficial for the scientific community.

References

An In-depth Technical Guide to the Physical Properties of 4-Borono-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Borono-2-methylbenzoic acid, a bifunctional organoboron compound, is a versatile building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring both a carboxylic acid and a boronic acid moiety on a toluene framework, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols and logical workflows to aid in its application and characterization.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, storage, and application in synthetic protocols. Below is a summary of its key physical properties.

PropertyValueSource(s)
IUPAC Name This compound
Synonyms 4-Carboxy-3-methylphenylboronic acid[1]
CAS Number 191089-06-2[1][2]
Molecular Formula C₈H₉BO₄[1][2]
Molecular Weight 179.97 g/mol [1]
Appearance White to off-white solid/powder
Purity ≥98%[2]
Storage Conditions Sealed in dry, Room Temperature[1]

Note: Experimental values for melting point, boiling point, and specific solubility are not consistently reported in publicly available literature and should be determined experimentally.

Experimental Protocols

Accurate determination of physical properties is crucial for the effective use of this compound in research and development. The following are detailed methodologies for key experimental procedures.

Melting Point Determination

The melting point is a critical indicator of purity. The capillary method is a standard and reliable technique.[3]

Apparatus:

  • Digital melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[4]

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • If the approximate melting point is unknown, a preliminary rapid heating run should be performed to determine a rough estimate.[3]

  • For an accurate measurement, set the apparatus to heat at a rate of 1-2 °C per minute, especially when approaching the expected melting point.[3]

  • Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample has melted. This range represents the melting point.[3] A pure, crystalline compound will exhibit a sharp melting point range of 0.5-1.0°C.

Solubility Determination (Qualitative)

Understanding the solubility of this compound in various solvents is essential for reaction setup, purification, and formulation.

Apparatus:

  • Vials or test tubes

  • Vortex mixer or magnetic stirrer

  • Analytical balance

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, toluene, dichloromethane)[5]

Procedure:

  • Weigh approximately 10 mg of this compound and add it to a vial containing 1 mL of the test solvent.

  • Agitate the mixture vigorously for 1-2 minutes at a controlled temperature (e.g., 25 °C).[6]

  • Visually inspect the solution for any undissolved solid particles.

  • If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration. If not, it is classified as partially soluble or insoluble.

  • For a more quantitative assessment, a gravimetric method can be employed where an excess of the solid is equilibrated with a known volume of solvent, and the amount dissolved is determined after filtration and evaporation of the solvent.[7]

pKa Determination by Potentiometric Titration

The acidity constants (pKa) of the carboxylic acid and boronic acid groups are critical for understanding the ionization state of the molecule at different pH values.

Apparatus:

  • Calibrated pH meter with an electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Prepare a dilute aqueous or aqueous-cosolvent solution of this compound with a known concentration (e.g., 0.01 M).[8]

  • Calibrate the pH meter using standard buffer solutions.

  • Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode. Purge the solution with an inert gas to remove dissolved carbon dioxide.[9]

  • Add the standardized strong base solution in small, precise increments from the burette.[9]

  • Record the pH of the solution after each addition, allowing the reading to stabilize.[10]

  • Continue the titration past the equivalence points.

  • Plot the pH versus the volume of titrant added. The pKa values can be determined from the pH at the half-equivalence points.[11]

Logical Workflows and Pathways

General Workflow for Characterization and Application

The following diagram illustrates a typical workflow for the characterization of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction, a cornerstone application for arylboronic acids.[12][13]

G cluster_characterization Characterization cluster_application Application: Suzuki Coupling start This compound mp Melting Point Determination start->mp sol Solubility Testing start->sol pka pKa Determination start->pka nmr NMR Spectroscopy start->nmr ms Mass Spectrometry start->ms reaction_setup Reaction Setup: - Aryl Halide - Palladium Catalyst - Base ms->reaction_setup coupling Suzuki-Miyaura Coupling Reaction reaction_setup->coupling workup Aqueous Workup & Extraction coupling->workup purification Purification (e.g., Chromatography) workup->purification product Coupled Product purification->product product_char Product Characterization (NMR, MS) product->product_char

A logical workflow for the characterization and application of this compound.
Synthetic Pathway Overview

While multiple synthetic routes exist, a common approach to arylboronic acids involves the Miyaura borylation reaction. The following diagram outlines a generalized synthetic and purification workflow.

G start Starting Material: 4-Bromo-2-methylbenzoic acid borylation Miyaura Borylation Reaction (with bis(pinacolato)diboron, Pd catalyst, and base) start->borylation intermediate Boronate Ester Intermediate borylation->intermediate hydrolysis Hydrolysis (e.g., with aqueous acid) intermediate->hydrolysis crude_product Crude this compound hydrolysis->crude_product purification Purification (e.g., Recrystallization) crude_product->purification final_product Pure this compound purification->final_product

A generalized synthetic pathway for this compound.

References

An In-depth Technical Guide to the Solubility of 4-Borono-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-borono-2-methylbenzoic acid. Recognizing the critical role of solubility data in chemical synthesis, process development, and pharmaceutical formulation, this document outlines established experimental protocols for solubility determination, presents analogous solubility data from structurally related compounds to infer the behavior of the title compound, and visualizes a general experimental workflow. While specific quantitative solubility data for this compound is not widely available in public literature, this guide offers a robust framework for its determination and interpretation.

Introduction to this compound

This compound is an organoboron compound featuring both a carboxylic acid and a boronic acid functional group. This unique structure makes it a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. An understanding of its solubility is crucial for optimizing reaction conditions, designing purification strategies, and developing formulations.

Boronic acids, in general, exhibit a tendency to undergo dehydration to form cyclic anhydrides known as boroxines, which are often less soluble than the corresponding monomeric acids. This equilibrium can be influenced by factors such as solvent, temperature, and concentration, adding a layer of complexity to their solubility profiles.

Solubility Data of Structurally Related Boronic Acids

Due to the limited availability of specific quantitative solubility data for this compound, this section presents data for analogous compounds, including phenylboronic acid and other substituted benzoic acids. This information serves as a valuable proxy for estimating the solubility behavior of this compound, as the principles of dissolution are governed by similar intermolecular forces. The polarity of the solvent and the potential for hydrogen bonding are key determinants of solubility for this class of compounds.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents [1]

SolventTemperature (°C)Mole Fraction (x₁)
Chloroform25~0.02
3-Pentanone25~0.15
Acetone25~0.20
Dipropyl ether25~0.18
Methylcyclohexane25<0.001

Table 2: Qualitative Solubility of Methylboronic Acid

SolventSolubility
WaterSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Dichloromethane (CH₂Cl₂)Soluble
Tetrahydrofuran (THF)Soluble
Diethyl EtherSoluble

Note: The presence of the methyl and carboxylic acid groups on the phenyl ring of this compound will influence its solubility relative to these analogs.

Experimental Protocol for Solubility Determination: Dynamic Method

A common and reliable technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method. This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.[1][2][3]

3.1. Materials and Equipment

  • This compound

  • Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol, etc.)

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Luminance probe or a laser beam and a photodetector (for instrumental detection)

  • Analytical balance

3.2. Procedure

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.

  • Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring to ensure the mixture is homogeneous. The sample is then heated at a slow, constant rate (e.g., 0.1–0.5 K/min).

  • Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually by observing the disappearance of the last solid particles or instrumentally by measuring the light transmission through the solution with a luminance probe or a laser-photodetector setup.

  • Determination of Dissolution Temperature: The temperature at which the solution becomes clear (i.e., the last solid particles dissolve) is recorded as the solubility temperature for that specific composition.

  • Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve, which plots solubility as a function of temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the dynamic method.

G A Sample Preparation: Weigh solute and solvent B Heating and Stirring: Jacketed vessel with thermostat A->B C Turbidity Monitoring: Visual or instrumental B->C D Record Dissolution Temperature C->D E Repeat for Different Compositions D->E F Construct Solubility Curve E->F

Solubility Determination Workflow

Factors Influencing Solubility

  • Solvent Polarity: Boronic acids are generally more soluble in polar organic solvents due to the potential for hydrogen bonding with the boronic acid and carboxylic acid moieties.[2]

  • Temperature: The solubility of most solid compounds, including this compound, is expected to increase with temperature.

  • Boroxine Formation: As mentioned, boronic acids can reversibly dehydrate to form boroxines. These cyclic anhydrides are typically less polar and thus less soluble in polar solvents than the monomeric acid. This equilibrium can affect solubility measurements, and it is important to be aware of this phenomenon.

  • pH: For aqueous solutions, the pH will significantly impact the solubility of this compound due to the ionizable carboxylic acid and boronic acid groups.

References

Technical Guide on the Spectroscopic Data of 4-Bromo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The request specified spectroscopic data for 4-Borono-2-methylbenzoic acid. While this compound is commercially available, comprehensive public spectroscopic data (NMR, IR, MS) could not be located in the conducted searches. This guide provides a detailed analysis of the closely related and more extensively documented compound, 4-Bromo-2-methylbenzoic acid (CAS No: 68837-59-2), assuming a possible typographical error in the original query.

This document serves as an in-depth technical resource for researchers, scientists, and professionals in drug development, detailing the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Bromo-2-methylbenzoic acid.

Mass Spectrometry (MS)

Mass spectrometry of 4-Bromo-2-methylbenzoic acid provides critical information regarding its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.

Data Presentation

The primary mass spectrometry data, obtained via Gas Chromatography-Mass Spectrometry (GC-MS), is summarized below.

Parameter Value Source
LibraryMain LibraryNIST[1]
Total Peaks125NIST[1]
m/z Top Peak89NIST[1]
m/z 2nd Highest63NIST[1]
m/z 3rd Highest196NIST[1]

Table 1: Key Mass Spectrometry Peaks for 4-Bromo-2-methylbenzoic acid.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of 4-Bromo-2-methylbenzoic acid is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph.

  • Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

  • Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is a common method, where the molecules are bombarded with a high-energy electron beam (typically 70 eV). This process removes an electron from the molecule, forming a positively charged molecular ion (M⁺) and causing fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in 4-Bromo-2-methylbenzoic acid by measuring the absorption of infrared radiation.

Data Presentation

While specific peak values are not detailed in the search results, the expected characteristic absorption bands for the functional groups in 4-Bromo-2-methylbenzoic acid are presented below.

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
O-H (Carboxylic Acid)3300 - 2500 (broad)Stretching
C-H (Aromatic)3100 - 3000Stretching
C-H (Methyl)2980 - 2870Stretching
C=O (Carboxylic Acid)1710 - 1680Stretching
C=C (Aromatic Ring)1600 - 1450Stretching
C-O (Carboxylic Acid)1320 - 1210Stretching
C-Br680 - 515Stretching

Table 2: Expected Infrared Absorption Bands for 4-Bromo-2-methylbenzoic acid.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra for this compound have been recorded using both Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR) techniques on a Bruker Tensor 27 FT-IR spectrometer.[1]

  • KBr Pellet Method:

    • A small amount of the solid sample (1-2 mg) is ground with approximately 200 mg of dry KBr powder in an agate mortar.

    • The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.

    • The pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

  • ATR Method:

    • A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond).

    • Pressure is applied to ensure good contact between the sample and the crystal.

    • The IR beam is directed through the crystal, where it reflects internally and penetrates a small distance into the sample at the points of reflection.

    • The resulting attenuated IR beam is directed to the detector to generate the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Specific, verified ¹H and ¹³C NMR data for 4-Bromo-2-methylbenzoic acid were not available in the search results. The following tables outline the expected signals based on the molecular structure.

Data Presentation: ¹H NMR
Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Integration
-COOH~11-13Singlet (broad)1H
Aromatic CH~7.5 - 8.0Multiplet3H
-CH₃~2.4 - 2.6Singlet3H

Table 3: Predicted ¹H NMR Spectral Data for 4-Bromo-2-methylbenzoic acid.

Data Presentation: ¹³C NMR
Carbon Environment Expected Chemical Shift (δ, ppm)
-C OOH~170 - 175
Aromatic C -Br~120 - 125
Aromatic C -H~128 - 135
Aromatic C -COOH~130 - 135
Aromatic C -CH₃~138 - 142
-C H₃~20 - 25

Table 4: Predicted ¹³C NMR Spectral Data for 4-Bromo-2-methylbenzoic acid.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of 4-Bromo-2-methylbenzoic acid is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), may be added.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition:

    • For ¹H NMR , a standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

    • For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decay (FID) signal is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard (TMS at 0.00 ppm).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-Bromo-2-methylbenzoic acid.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound (4-Bromo-2-methylbenzoic acid) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use neat (ATR) Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Process_NMR FID Processing & Spectral Analysis NMR->Process_NMR Process_IR Interferogram Processing & Functional Group ID IR->Process_IR Process_MS Chromatogram Analysis & Fragmentation Pattern ID MS->Process_MS Structure Structural Elucidation Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: Workflow for Spectroscopic Analysis.

References

4-Borono-2-methylbenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 4-Borono-2-methylbenzoic acid, a versatile reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document outlines its commercial availability, physicochemical properties, and its application in synthetic methodologies, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Commercial Availability

This compound (CAS No. 191089-06-2) is commercially available from several chemical suppliers. Researchers can procure this compound from vendors such as Biosynth, Sigma-Aldrich, and BLD Pharm, ensuring a steady supply for research and development purposes.[1][2]

Physicochemical and Safety Data

A comprehensive summary of the known quantitative data for this compound is presented in the table below. It is important to note that while the compound is readily available, detailed experimental data such as a specific melting point and a comprehensive safety data sheet are not consistently provided by all suppliers and are often conflated with its bromo-analogue, 4-Bromo-2-methylbenzoic acid. Researchers are advised to handle the compound with care, adhering to standard laboratory safety protocols for boronic acids.

PropertyValueSource
CAS Number 191089-06-2[1][2]
Molecular Formula C8H9BO4[2]
Molecular Weight 179.97 g/mol [2]
Purity min. 95%abcr Gute Chemie
MDL Number MFCD09037832[2]

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction is instrumental in the synthesis of complex biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials.

The general workflow for a Suzuki-Miyaura coupling reaction involving an aryl boronic acid, such as this compound, is depicted in the following diagram.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine: - Aryl Halide (1.0 equiv) - this compound (1.1-1.5 equiv) - Palladium Catalyst (e.g., Pd(PPh3)4, 1-5 mol%) - Base (e.g., K2CO3, 2.0-3.0 equiv) solvent Add Degassed Solvent (e.g., Toluene/Ethanol or Dioxane/Water) reagents->solvent inert Establish Inert Atmosphere (Nitrogen or Argon) solvent->inert heat Heat Reaction Mixture (e.g., 80-110 °C) with Stirring inert->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction with Organic Solvent cool->extract purify Dry, Concentrate, and Purify (e.g., Column Chromatography) extract->purify product Isolated Biaryl Product purify->product

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol (Adapted)

While a specific, published protocol for this compound was not identified, the following adapted procedure from a general Suzuki-Miyaura coupling protocol for biaryl synthesis can serve as a starting point for researchers.[3]

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • This compound

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., anhydrous Potassium Carbonate (K₂CO₃))

  • Degassed solvents (e.g., a mixture of Toluene and Ethanol, or Dioxane and Water)

  • Standard laboratory glassware for organic synthesis

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, combine the aryl halide (1.0 equivalent), this compound (1.1–1.5 equivalents), the palladium catalyst (1-5 mol %), and the base (2.0–3.0 equivalents).

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Inerting: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reaction: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary depending on the substrates.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as silica gel column chromatography, to yield the desired biaryl compound.[3]

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the direct involvement of this compound in any signaling pathways. However, the biaryl structures synthesized using this boronic acid are of significant interest in medicinal chemistry.[4] Derivatives of benzoic acid have been investigated for a range of biological activities, including as potential modulators of the proteostasis network and as enzyme inhibitors.[5] The synthesis of novel biaryl carboxylic acids using this compound could lead to the discovery of new therapeutic agents.

The general catalytic cycle of the Suzuki-Miyaura reaction, which is central to the application of this compound, is illustrated below.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd2_halide R1-Pd(II)L2-X pd0->pd2_halide product R1-R2 pd2_boronate R1-Pd(II)L2-R2 pd2_halide->pd2_boronate oxidative_addition Oxidative Addition pd2_boronate->pd0 transmetalation Transmetalation reductive_elimination Reductive Elimination aryl_halide R1-X boronate_complex [R2-B(OH)3]- boronic_acid R2-B(OH)2 base Base

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This guide serves as a foundational resource for the application of this compound in research. As a key building block in organic synthesis, its utility in creating novel molecular architectures holds significant promise for the advancement of drug discovery and materials science.

References

An In-depth Technical Guide to 4-Borono-2-methylbenzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Borono-2-methylbenzoic acid, a specialized aryl boronic acid with potential applications in medicinal chemistry and materials science. While the specific historical account of its discovery is not extensively documented in readily available literature, this document consolidates available information on its synthesis, physicochemical properties, and potential utility. The guide details a probable synthetic route from its bromo-precursor, outlines key quantitative data, and explores its role within the broader context of aryl boronic acid applications, particularly in drug discovery and as molecular sensors.

Introduction

This compound (CAS No. 191089-06-2) is an organic compound featuring a benzoic acid scaffold substituted with a boronic acid group at the 4-position and a methyl group at the 2-position. The presence of both a carboxylic acid and a boronic acid group imparts unique chemical properties, making it a molecule of interest for researchers in organic synthesis and drug development. Aryl boronic acids, in general, are recognized for their versatility as synthetic intermediates, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Furthermore, the boronic acid moiety is known for its ability to form reversible covalent bonds with diols, a characteristic that has been widely exploited in the development of sensors for saccharides and in the design of enzyme inhibitors.[2][3]

This guide will delve into the technical aspects of this compound, providing a foundational understanding for its application in research and development.

Physicochemical Properties

Quantitative data for this compound is not extensively reported. However, based on the properties of structurally related compounds, such as 4-Bromo-2-methylbenzoic acid and other substituted phenylboronic acids, the following table summarizes key predicted and known physicochemical properties.

PropertyValueSource/Method
CAS Number 191089-06-2Chemical Abstracts Service
Molecular Formula C₈H₉BO₄-
Molecular Weight 179.97 g/mol -
Appearance White to off-white solid (predicted)General knowledge of aryl boronic acids
pKa ~3.5-4.5 (for carboxylic acid), ~8.5-9.5 (for boronic acid)Estimated based on substituted benzoic acids and phenylboronic acids[4][5]
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and methanol.[6][7]General solubility of aryl boronic acids

Synthesis and Experimental Protocols

Proposed Synthesis of this compound from 4-Bromo-2-methylbenzoic Acid

This protocol is based on general procedures for the synthesis of aryl boronic acids from aryl bromides via a lithium-halogen exchange followed by reaction with a borate ester.

Reaction Scheme:

G cluster_0 Synthesis of this compound 4-Bromo-2-methylbenzoic_acid 4-Bromo-2-methylbenzoic acid Intermediate_Lithiate Lithium 4-lithio-2-methylbenzoate 4-Bromo-2-methylbenzoic_acid->Intermediate_Lithiate 1. n-BuLi, THF, -78 °C Boronate_Ester Boronate Ester Intermediate Intermediate_Lithiate->Boronate_Ester 2. B(OiPr)₃, -78 °C to rt 4-Borono-2-methylbenzoic_acid This compound Boronate_Ester->4-Borono-2-methylbenzoic_acid 3. Acidic Workup (e.g., HCl)

Figure 1: Proposed synthetic pathway for this compound.

Materials:

  • 4-Bromo-2-methylbenzoic acid (starting material)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate (B(O-iPr)₃)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with 4-Bromo-2-methylbenzoic acid and anhydrous THF under an inert atmosphere. The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (2.2 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The first equivalent of n-BuLi deprotonates the carboxylic acid, and the second equivalent performs the lithium-halogen exchange.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

  • Workup and Hydrolysis: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[8][9]

Purification of the Product

Purification of boronic acids can sometimes be challenging due to their polarity and potential for dehydration to form boroxines. Common purification methods include:

  • Recrystallization: Using a suitable solvent system, such as water, ethanol, or a mixture of organic solvents.[8]

  • Acid-Base Extraction: The crude product can be dissolved in a basic aqueous solution to form the boronate salt, which is then washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified to precipitate the pure boronic acid.[10]

  • Column Chromatography: While standard silica gel can sometimes lead to decomposition, specialized techniques such as using boric acid-impregnated silica gel can be effective.[11]

Spectroscopic Data

While a comprehensive set of spectral data for this compound is not publicly available, this section provides expected spectral characteristics based on its structure and data from its precursor, 4-Bromo-2-methylbenzoic acid.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show the following signals:

  • A singlet for the methyl protons around 2.4-2.6 ppm.

  • Aromatic protons in the range of 7.5-8.0 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • A broad singlet for the carboxylic acid proton, typically above 12 ppm.

  • A broad singlet for the boronic acid protons, the chemical shift of which can be variable.

For comparison, the ¹H NMR spectrum of 4-Bromo-2-methylbenzoic acid is available and shows characteristic signals for the aromatic and methyl protons.[12]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show distinct signals for the eight carbon atoms, including the carboxyl carbon (around 167-170 ppm), the carbon attached to the boron atom (which can be broad and have a lower intensity), and the aromatic and methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

  • A broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹.

  • A strong C=O stretching vibration for the carboxylic acid around 1680-1710 cm⁻¹.

  • O-H stretching for the boronic acid group, which may overlap with the carboxylic acid O-H stretch.

  • B-O stretching vibrations, typically in the region of 1300-1400 cm⁻¹.

  • C-H stretching and aromatic C=C bending vibrations.

The IR spectrum for 4-Bromo-2-methylbenzoic acid is available and shows the characteristic peaks for the carboxylic acid and the substituted benzene ring.[13]

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns. High-resolution mass spectrometry would be used to confirm the elemental composition. The mass spectrum of 4-Bromo-2-methylbenzoic acid is known, providing a reference for fragmentation patterns of the core structure.[13]

Applications in Research and Development

While specific applications of this compound are not widely documented, its structure suggests potential utility in several areas of research, particularly in drug discovery and materials science.

Medicinal Chemistry and Drug Development

Aryl boronic acids are valuable pharmacophores and synthetic intermediates in drug development.[1][14]

  • Enzyme Inhibition: The boronic acid moiety can act as a transition-state analog inhibitor of serine proteases by forming a reversible covalent bond with the active site serine residue.[3][15] The carboxylic acid and methyl groups of this compound could be tailored to interact with specific binding pockets of target enzymes.

G Aryl_Boronic_Acid Aryl Boronic Acid (e.g., this compound) Reversible_Complex Reversible Tetrahedral Complex (Enzyme Inhibition) Aryl_Boronic_Acid->Reversible_Complex Covalent Interaction Serine_Protease Serine Protease (Active Site Serine) Serine_Protease->Reversible_Complex

Figure 2: General mechanism of serine protease inhibition by aryl boronic acids.

  • Synthetic Building Block: This molecule can be used in Suzuki-Miyaura cross-coupling reactions to introduce the substituted benzoic acid moiety into more complex molecules, which is a common strategy in the synthesis of bioactive compounds.[16]

Molecular Sensing

The ability of boronic acids to bind with diols makes them excellent candidates for the development of sensors for saccharides.[17][18]

  • Saccharide Sensing: Fluorescent probes incorporating a boronic acid can exhibit changes in their fluorescence properties upon binding to saccharides.[19][20] The this compound scaffold could be incorporated into such probes.

G Boronic_Acid_Probe Boronic Acid-based Fluorescent Probe Fluorescent_Complex Fluorescent Boronate Ester Complex Boronic_Acid_Probe->Fluorescent_Complex Saccharide Saccharide (Diol) Saccharide->Fluorescent_Complex Signal Change in Fluorescence Signal Fluorescent_Complex->Signal

Figure 3: Principle of saccharide sensing using a boronic acid-based fluorescent probe.

Conclusion

This compound is a bifunctional molecule with significant potential as a building block in organic synthesis and as a functional moiety in medicinal chemistry and sensor development. While its specific discovery and history are not well-documented, its synthesis can be reasonably achieved from its bromo-analogues using established methodologies for aryl boronic acids. The presence of both a carboxylic acid and a boronic acid group offers multiple points for chemical modification and interaction, paving the way for its application in the design of novel enzyme inhibitors, bioactive molecules, and chemosensors. Further research into the specific properties and applications of this compound is warranted to fully explore its potential.

References

Theoretical Framework for the Analysis of 4-Borono-2-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Borono-2-methylbenzoic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science, owing to the presence of both a boronic acid and a carboxylic acid moiety on a substituted benzene ring. Theoretical and computational studies are indispensable for elucidating its molecular structure, electronic properties, reactivity, and potential interactions with biological targets. This technical guide provides a comprehensive overview of the established computational methodologies applicable to the study of this compound, based on theoretical frameworks successfully applied to analogous substituted phenylboronic acids. While specific experimental or theoretical data for this compound is not extensively available in the current literature, this document serves as a robust roadmap for researchers seeking to conduct such investigations.

Introduction to Theoretical Studies of Phenylboronic Acids

Phenylboronic acids are a class of compounds extensively used in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. Their utility also extends to chemical sensing and drug design, where the boronic acid group can form reversible covalent bonds with diols, such as those found in saccharides and glycoproteins. Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for understanding the structure, stability, and electronic properties of these molecules. Theoretical studies on substituted phenylboronic acids have provided valuable insights into the effects of substituents on their acidity (pKa), reactivity, and intermolecular interactions.

Proposed Computational Methodology

Based on established practices for similar molecules, a robust computational protocol for investigating this compound is proposed. This workflow is designed to yield accurate predictions of its physicochemical properties.

Geometry Optimization and Vibrational Frequency Analysis

The initial step in the theoretical characterization is the determination of the molecule's most stable three-dimensional structure.

Experimental Protocol:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

  • Method: Density Functional Theory (DFT) is the method of choice due to its balance of accuracy and computational cost. The B3LYP hybrid functional is widely used and has been shown to provide reliable results for phenylboronic acids.

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), or a Dunning-style correlation-consistent basis set, like aug-cc-pVDZ, is appropriate for capturing the electronic structure of all atoms, including boron.

  • Procedure: a. Construct an initial guess of the molecular structure of this compound. b. Perform a geometry optimization calculation to find the lowest energy conformation. c. Following optimization, a vibrational frequency calculation at the same level of theory should be performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The results of this calculation also provide the theoretical infrared (IR) and Raman spectra.

The following diagram illustrates the general workflow for geometry optimization and frequency analysis.

computational_workflow start Initial Molecular Structure opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt Input freq Frequency Calculation opt->freq Optimized Structure end Optimized Geometry & Vibrational Frequencies freq->end Output

Figure 1: Computational workflow for geometry optimization.
Calculation of Electronic and Molecular Properties

Once the optimized geometry is obtained, a variety of electronic and molecular properties can be calculated to understand the molecule's reactivity and behavior.

Experimental Protocol:

  • Software: The same quantum chemistry package as in the geometry optimization step.

  • Method and Basis Set: The same level of theory (e.g., B3LYP/6-311++G(d,p)) should be used for consistency.

  • Properties to Calculate:

    • Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and reactivity. The HOMO-LUMO gap is an indicator of molecular stability.

    • Dipole Moment: Provides information about the molecule's polarity.

    • Mulliken or Natural Bond Orbital (NBO) Atomic Charges: These calculations partition the electron density among the atoms, offering insights into local electronic effects and potential sites for electrophilic or nucleophilic attack.

    • Molecular Electrostatic Potential (MEP): A visualization of the electrostatic potential on the electron density surface, which helps in identifying regions of positive and negative potential, indicating sites for intermolecular interactions.

    • Thermochemical Properties: Enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational analysis.

Tabulated Data Presentation (Template)

The following tables are templates for organizing the quantitative data that would be generated from the proposed theoretical studies.

Table 1: Calculated Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C-BData to be calculated
B-OData to be calculated
C-C (ring)Data to be calculated
C-C (methyl)Data to be calculated
C-C (carboxyl)Data to be calculated
C=OData to be calculated
C-O (hydroxyl)Data to be calculated
Bond Angles C-B-OData to be calculated
O-B-OData to be calculated
C-C-C (ring)Data to be calculated
B-C-CData to be calculated
C-C-COOHData to be calculated
Dihedral Angles B-C-C-CData to be calculated
O-B-C-CData to be calculated
C-C-C-COOHData to be calculated

Table 2: Calculated Electronic and Molecular Properties of this compound

PropertyCalculated Value
HOMO Energy (eV)Data to be calculated
LUMO Energy (eV)Data to be calculated
HOMO-LUMO Gap (eV)Data to be calculated
Dipole Moment (Debye)Data to be calculated
Ionization Potential (eV)Data to be calculated
Electron Affinity (eV)Data to be calculated
Total Energy (Hartree)Data to be calculated

Visualization of Molecular Structure and Properties

Visual representations are crucial for interpreting computational results. The molecular structure of this compound is presented below.

Figure 2: 2D structure of this compound.

Potential Applications in Drug Development

Theoretical studies of this compound can significantly contribute to drug development efforts.

  • Structure-Activity Relationship (SAR) Studies: By calculating properties for a series of related molecules, computational models can help elucidate the relationship between molecular structure and biological activity.

  • Molecular Docking: The optimized geometry and calculated atomic charges can be used as input for molecular docking simulations to predict the binding affinity and orientation of the molecule within the active site of a target protein.

  • Pharmacophore Modeling: Understanding the electronic and steric features of the molecule can aid in the development of pharmacophore models for virtual screening of compound libraries.

The logical relationship for its use in early-stage drug discovery is outlined below.

drug_discovery_logic A Theoretical Study of This compound B Optimized Geometry & Electronic Properties A->B C Molecular Docking Simulations B->C D Pharmacophore Modeling B->D E Prediction of Binding Affinity and Mode C->E F Virtual Screening D->F G Lead Compound Identification E->G F->G

Figure 3: Role of theoretical studies in drug discovery.

Conclusion

An In-depth Technical Guide to the Reactivity Profile of 4-Borono-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity, properties, and synthetic applications of 4-Borono-2-methylbenzoic acid. This bifunctional organic compound serves as a versatile building block in modern organic synthesis, particularly in the formation of carbon-carbon bonds critical for the development of complex molecules, including pharmaceuticals and advanced materials.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature. Its structure incorporates a carboxylic acid group and a boronic acid group on a toluene framework, making it a valuable bifunctional linker in synthetic chemistry.

Table 1: Physicochemical Properties of this compound and its Precursor

Property This compound 4-Bromo-2-methylbenzoic acid (Precursor/Related Compound) Source
Molecular Formula C₈H₉BO₄ C₈H₇BrO₂ [1]
Molecular Weight 179.96 g/mol 215.04 g/mol [1][2]
CAS Number 191089-06-2 68837-59-2 [2][3]
Appearance White to off-white crystalline powder White to almost white powder/crystal [4][5]
Melting Point Not specified 180-184 °C [2][5]
Boiling Point Not specified 310.1±30.0 °C (Predicted) [5]
Solubility Sparingly soluble in water Insoluble in water [4][5]

| pKa | Not specified | 3.63±0.25 (Predicted) |[5] |

Table 2: Spectroscopic Data Summary for Related Compound 4-Bromo-2-methylbenzoic acid

Spectroscopy Type Key Features Source
¹H NMR Spectrum available [6]
¹³C NMR Spectrum available [6]
Mass Spectrometry GC-MS data available [1]
FTIR KBr and ATR-IR spectra available [1]
Raman FT-Raman spectrum available [1]

| LC-MS / UPLC / HPLC | Data available from suppliers |[3] |

Core Reactivity Profile

The reactivity of this compound is dictated by its three key functional components: the boronic acid group, the carboxylic acid group, and the aromatic ring. These sites can be addressed with high selectivity to achieve diverse chemical transformations.

  • Boronic Acid Group (-B(OH)₂): This is the most significant functional group for synthetic applications. It is primarily involved in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms a new carbon-carbon bond by coupling with an organohalide or triflate. This reaction is a cornerstone of modern organic synthesis for constructing biaryl systems and other complex architectures.[7][8] The boronic acid must first be activated with a base to form a more nucleophilic boronate species, which then facilitates the key transmetalation step with the palladium catalyst.[7][9]

  • Carboxylic Acid Group (-COOH): This group exhibits typical reactivity for a carboxylic acid. It can undergo esterification, conversion to an acid chloride, amide formation, and reduction. This functionality allows for the introduction of diverse substituents or for linking the molecule to other scaffolds.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. However, the directing effects of the existing methyl, carboxyl, and borono substituents, along with the high utility of the boronic acid group in cross-coupling, mean that reactions directly modifying the ring are less common than those utilizing the pre-installed functional handles.

G Key Reactive Sites of this compound cluster_0 cluster_1 mol A Boronic Acid Group (-B(OH)₂) Primary site for Suzuki-Miyaura Cross-Coupling reactions. A->mol B Carboxylic Acid Group (-COOH) Site for esterification, amide coupling, etc. B->mol C Aromatic Ring Potential for electrophilic substitution. C->mol

Caption: Key reactive sites on the this compound molecule.

Key Synthetic Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction enables the construction of complex molecules with high efficiency and selectivity.[10]

The general catalytic cycle involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to an organohalide (R¹-X), forming a Pd(II) complex.[7]

  • Transmetalation: The organic group (R²) from the activated boronate complex is transferred to the palladium center, displacing the halide.[7][8] This is a crucial step where the new C-C bond is poised to form.

  • Reductive Elimination: The two organic fragments (R¹ and R²) are eliminated from the palladium complex, forming the final coupled product (R¹-R²) and regenerating the active Pd(0) catalyst.[7]

Suzuki_Miyaura_Cycle Generalized Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiil_complex R¹-Pd(II)L₂-X pd0->pdiil_complex pd0->pdiil_complex oxidative_addition oxidative_addition Oxidative Addition pdiil_r1r2 R¹-Pd(II)L₂-R² pdiil_complex->pdiil_r1r2 pdiil_complex->pdiil_r1r2 transmetalation transmetalation Transmetalation pdiil_r1r2->pd0 pdiil_r1r2->pd0 reductive_elimination product R¹-R² (Coupled Product) reductive_elimination Reductive Elimination r1x R¹-X (Organohalide) r2b R²-B(OH)₂ (Boronic Acid) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reaction is instrumental in synthesizing a wide array of compounds, including precursors for pharmaceuticals, agrochemicals, and advanced materials like liquid crystalline polymers.[10][11]

Experimental Protocols

Detailed experimental procedures for reactions involving this compound are often proprietary or specific to a target molecule. However, established protocols for its close analogue and common precursor, 4-Bromo-2-methylbenzoic acid, provide excellent models for its reactivity.

Protocol 4.1: Esterification of the Carboxylic Acid Group

This protocol is based on the esterification of 4-Bromo-2-methylbenzoic acid and is representative of the reactions the carboxylic acid moiety of the target compound would undergo.[12]

  • Objective: To convert the carboxylic acid to its methyl ester.

  • Reagents:

    • 4-Bromo-2-methylbenzoic acid (1 equivalent)

    • Methanol (serving as solvent and reagent)

    • Concentrated Sulfuric Acid (catalytic amount)

    • Ethyl acetate

    • Water

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 4-Bromo-2-methylbenzoic acid in an excess of methanol in a round-bottom flask.[12]

    • Carefully add a catalytic amount of concentrated sulfuric acid.[12]

    • Heat the mixture to reflux for several hours (e.g., 6 hours), monitoring the reaction's completion by Thin Layer Chromatography (TLC).[12]

    • After cooling, add ethyl acetate and water to the reaction mixture for extraction.[12]

    • Separate the organic layer, wash it, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the methyl ester product.[12]

Protocol 4.2: Suzuki-Miyaura Coupling Reaction

This protocol illustrates a typical Suzuki coupling using the methyl ester of 4-Bromo-2-methylbenzoic acid with a boronic acid partner. This demonstrates the conditions under which the boronic acid on the target compound would react if coupled with an aryl halide.

  • Objective: To couple an aryl boronic acid with an aryl halide.

  • Reagents:

    • Methyl 4-bromo-2-methylbenzoate (1 equivalent)

    • Potassium vinylfluoroborate or vinylboronic acid (e.g., 1.2 equivalents)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents)[12]

    • Base (e.g., Sodium Carbonate, 3 equivalents)[12]

    • Solvent system (e.g., Tetrahydrofuran and Water)[12]

  • Procedure:

    • To a flask, add the aryl bromide, the boronic acid/ester, the base, and the solvent system.[12]

    • Add the palladium catalyst and degas the system by purging with an inert gas like nitrogen or argon.[12]

    • Heat the reaction mixture (e.g., to 110 °C) for several hours, monitoring for completion by TLC or GC-MS.[12]

    • Upon completion, cool the reaction, and perform a standard aqueous workup with extraction into an organic solvent (e.g., ethyl acetate).[12]

    • The organic layers are combined, dried, and concentrated. The crude product is then purified, typically by column chromatography.

G General Workflow for a Suzuki Coupling Experiment start 1. Reagent Assembly react 2. Reaction Setup (Inert Atmosphere, Heating) start->react Add catalyst, heat monitor 3. Reaction Monitoring (TLC / GC-MS) react->monitor Take aliquots monitor->react Incomplete workup 4. Aqueous Workup & Extraction monitor->workup Complete purify 5. Purification (Column Chromatography) workup->purify analyze 6. Product Analysis (NMR, MS) purify->analyze

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-Borono-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed reaction is particularly vital in the pharmaceutical and materials science industries for the synthesis of biaryl and substituted aromatic compounds.[3][4] This document provides detailed application notes and protocols for the use of 4-Borono-2-methylbenzoic acid in Suzuki-Miyaura coupling reactions. The presence of both a carboxylic acid and a sterically hindering ortho-methyl group on the boronic acid presents unique challenges and considerations for achieving optimal reaction outcomes.[5][6] These notes are intended to guide researchers in developing robust and efficient coupling procedures.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition of a palladium(0) complex to an organohalide (e.g., an aryl bromide), transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.[1] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[2] For sterically hindered substrates like this compound, the choice of catalyst, ligand, and base is critical to overcome the steric hindrance and achieve high yields.[7]

Data Presentation: Reaction Conditions and Yields for Analogous Couplings

The following table summarizes typical reaction conditions and reported yields for Suzuki-Miyaura couplings of structurally similar substrates, such as other ortho-substituted arylboronic acids and bromobenzoic acids. This data can serve as a valuable starting point for the optimization of reactions involving this compound.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromobenzoic acidPhenylboronic acidPdCl₂(dppf) (3)-K₂CO₃Dioxane/H₂O85495[8]
23-Bromobenzoic acid4-Methylphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)-K₂CO₃H₂ORT1.598[9]
34-Bromoanisole2-Methylphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Dioxane1001285[7]
42-Bromotoluene4-Carboxyphenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene/H₂O1001891[7]
54-Iodobenzoic acid(3-Propionamidophenyl)boronic acidNa₂PdCl₄ (0.01)PPh₂PhSO₃Na (0.04)K₂CO₃H₂O70293[10]
64-BromobenzaldehydePhenylboronic acidPd(OAc)₂ (0.003)PPh₃ (0.009)Na₂CO₃1-Propanol/H₂OReflux0.7586[11]

Experimental Protocols

This section provides a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve the best results.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a combination of a palladium precursor like Pd₂(dba)₃ with a ligand) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Water (if using a biphasic system)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), the base (2-3 eq.), and the palladium catalyst and ligand (if applicable).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate with a small amount of acetic acid to improve solubility and peak shape of the carboxylic acid product).

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For rapid reaction optimization and synthesis of small libraries, microwave-assisted heating can be employed.

Materials:

  • As listed in Protocol 1

  • Microwave reactor vial

  • Microwave reactor

Procedure:

  • In a microwave reactor vial, combine the aryl bromide (1.0 eq.), this compound (1.5 eq.), the base (3.0 eq.), and the palladium catalyst.

  • Add the solvent (e.g., DMF, Dioxane/water).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)L_n-X B->C D Transmetalation C->D E Ar-Pd(II)L_n-Ar' D->E F Reductive Elimination E->F F->A I Ar-Ar' F->I G Ar-X G->B H Ar'-B(OH)₂ (this compound) H->D J Base J->D

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Aryl Halide - this compound - Base - Catalyst/Ligand C Purge with Inert Gas A->C B Add Degassed Solvent(s) D Heat and Stir B->D C->B E Monitor Progress (TLC/LC-MS) D->E F Cool to RT E->F G Aqueous Work-up (Extraction & Washing) F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I J Characterize Product I->J

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Using 4-Borono-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, in particular, has become a cornerstone for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. 4-Borono-2-methylbenzoic acid is a valuable building block in this context, offering a unique combination of a reactive boronic acid moiety for cross-coupling and a carboxylic acid group that can be further functionalized or can influence the physicochemical properties of the target molecule. The methyl group provides steric hindrance that can influence the dihedral angle of the resulting biaryl system, a critical parameter in drug design for modulating protein-ligand interactions.

These application notes provide an overview of the use of this compound in palladium-catalyzed Suzuki-Miyaura coupling reactions, including detailed experimental protocols and representative data.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium(0) complex.[1] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) complex.[1]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst for the next cycle.[1]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix Ar-Pd(II)Ln-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir Ar-Pd(II)Ln-Ar' transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination product Ar-Ar' reductive_elimination->product product->pd0 Regeneration reagents Ar-X reagents->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Materials Science

The biaryl carboxylic acid motif, readily accessible through the Suzuki-Miyaura coupling of this compound, is a key structural feature in numerous biologically active compounds and functional materials.

  • Pharmaceuticals: Substituted biphenyl carboxylic acids are precursors to a wide range of drug candidates. For instance, they form the core of certain anti-inflammatory drugs, antihypertensive agents, and kinase inhibitors. The ability to introduce diverse substituents via cross-coupling allows for the fine-tuning of a molecule's steric and electronic properties to optimize its pharmacological profile.

  • Agrochemicals: Similar to pharmaceuticals, the biaryl scaffold is important in the development of new herbicides and pesticides.

  • Advanced Materials: Biaryl compounds are integral to the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials where the control of conjugation and molecular geometry is crucial for their optical and electronic properties.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This protocol should be optimized for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if using a catalyst precursor like Pd(OAc)₂) (e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound, the aryl halide, the base, and the palladium catalyst (and ligand, if separate).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl halide.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. The aqueous layer can be acidified to protonate the carboxylic acid, which may then be extracted into an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.

Experimental_Workflow start Combine Reactants: - this compound - Aryl Halide - Catalyst & Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (e.g., 80-110 °C) solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitor workup Aqueous Work-up (Extraction) monitor->workup purification Purification (Chromatography/Recrystallization) workup->purification product Isolated Biaryl Product purification->product

Figure 2. General experimental workflow for Suzuki-Miyaura coupling.

Quantitative Data

The following tables summarize representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The yields are based on typical outcomes for similar Suzuki-Miyaura reactions and should be considered as a starting point for optimization.

Table 1: Reaction of this compound with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (4:1)1001285-95
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O (4:1)90880-90
32-BromopyridinePd(PPh₃)₄ (5)-Cs₂CO₃DMF1101670-85
41-Bromo-3,5-dimethylbenzenePd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene/H₂O (4:1)1001488-98

Table 2: Effect of Different Palladium Catalysts

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O (4:1)1001282
24-BromotoluenePd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O (4:1)901091
34-BromotoluenePd(OAc)₂/SPhos (2/4)K₃PO₄Toluene/H₂O (4:1)1001095

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvent- Poor quality of boronic acid- Use a fresh batch of catalyst- Ensure thorough degassing of the solvent- Use freshly prepared or high-purity boronic acid
Homocoupling of Boronic Acid - Presence of oxygen- High reaction temperature- Rigorously maintain an inert atmosphere- Lower the reaction temperature
Protodeboronation - Presence of excess water or protic solvents- Strong base- Use anhydrous solvents or minimize water content- Use a milder base (e.g., K₃PO₄, KF)

Conclusion

This compound is a versatile and valuable reagent for the synthesis of substituted biaryl carboxylic acids via palladium-catalyzed Suzuki-Miyaura coupling. The protocols and data presented provide a foundation for researchers to utilize this building block in the development of new pharmaceuticals and advanced materials. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired products.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds with 4-Borono-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a fundamental transformation in modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. These structural motifs are prevalent in a vast array of biologically active molecules and functional materials. Among the myriad of methods for constructing C-C bonds, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly robust and versatile tool for the synthesis of unsymmetrical biaryls. Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives make it a favored methodology.

This document provides detailed application notes and experimental protocols for the use of 4-Borono-2-methylbenzoic acid in palladium-catalyzed Suzuki-Miyaura coupling reactions. The presence of both a boronic acid and a carboxylic acid group on the same aromatic ring makes this compound a valuable building block for introducing functionality and creating complex molecular architectures.

Reaction Principle: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (e.g., this compound) and an organohalide (typically an aryl, vinyl, or alkyl halide). The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for the transmetalation step. The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Visualized Signaling Pathway: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation diorganopalladium Ar-Pd(II)Ln-Ar' transmetalation->diorganopalladium reductive_elimination Reductive Elimination product Ar-Ar' reductive_elimination->product product->pd0 aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Add the degassed solvent system via syringe. If a mixed solvent system with water is used, the water should also be degassed.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired biaryl compound.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.

Materials:

  • Same as Protocol 1

  • Microwave-compatible reaction vial

Procedure:

  • In a microwave-compatible reaction vial, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (2-5 mol%), and the base (2.5 equivalents).

  • Add the solvent system.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to the desired temperature (e.g., 100-150 °C) for the specified time (typically 10-60 minutes).

  • After the reaction is complete, cool the vial to room temperature before opening.

  • Proceed with the workup and purification as described in Protocol 1.

Data Presentation

The following tables summarize expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides based on analogous reactions. These should serve as a starting point, with optimization likely required for specific cases.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides

Aryl BromideProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Bromotoluene2',6'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O901275-85
4-Bromoanisole4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carboxylic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane/H₂O100880-90
1-Bromo-4-nitrobenzene2-Methyl-4'-nitro-[1,1'-biphenyl]-4-carboxylic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O110670-80
4-Bromobenzonitrile4'-Cyano-2-methyl-[1,1'-biphenyl]-4-carboxylic acidPd₂(dba)₃/XPhos (1)K₃PO₄t-BuOH/H₂O1001078-88

Note: Yields are estimates based on similar reactions and may vary.

Visualized Workflows and Mechanisms

Visualized Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Aryl Halide - Catalyst - Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Conventional or Microwave) solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Workup: - Cool to RT - Dilute - Extract - Dry monitor->workup Complete purify Purify Product (Column Chromatography or Recrystallization) workup->purify characterize Characterize (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystUse fresh catalyst; consider a more active pre-catalyst/ligand system.
Poor quality base or solventUse freshly opened, anhydrous solvents and high-purity base.
Insufficiently inert atmosphereEnsure proper degassing of solvents and thorough evacuation/backfilling of the reaction vessel.
Protodeboronation Presence of excess water or protic sourcesUse anhydrous conditions; use a milder base (e.g., KF, CsF).
High reaction temperature or long reaction timeLower the reaction temperature and monitor closely to stop the reaction upon completion.
Homocoupling of Boronic Acid High catalyst loading or temperatureReduce catalyst loading; lower reaction temperature.
Oxygen contaminationMaintain a strict inert atmosphere.

Conclusion

This compound is a versatile building block for the synthesis of a wide range of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented in these application notes provide a solid foundation for researchers to develop efficient and high-yielding synthetic routes to novel molecules for applications in drug discovery and materials science. Careful optimization of reaction parameters is key to achieving the desired outcomes.

Application Notes and Protocols: 4-Borono-2-methylbenzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Borono-2-methylbenzoic acid, also known as 4-carboxy-3-methylphenylboronic acid, is a versatile building block in medicinal chemistry. Its unique trifunctional nature, featuring a boronic acid, a carboxylic acid, and a methyl-substituted phenyl ring, allows for the strategic construction of complex molecular architectures. The boronic acid moiety serves as a key functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of (hetero)aryl partners. This capability has positioned this compound as a valuable reagent in the synthesis of targeted therapeutic agents.

Application in the Synthesis of MNK1 and MNK2 Kinase Inhibitors

A significant application of this compound is in the development of inhibitors for MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). These serine/threonine kinases are downstream effectors of the p38 and ERK MAP kinase signaling pathways and are implicated in the phosphorylation of the eukaryotic initiation factor 4E (eIF4E).[1][2] The phosphorylation of eIF4E is a critical step in the initiation of cap-dependent mRNA translation, a process often dysregulated in various diseases.

Elevated activity of the MNK-eIF4E axis is associated with the pathogenesis of several cancers, neurodegenerative diseases, metabolic disorders, and inflammatory conditions.[1] Consequently, the development of potent and selective MNK inhibitors is a promising therapeutic strategy. Bicyclic heteroaryl derivatives synthesized using this compound have shown potent inhibitory activity against MNK1 and MNK2.[1][2]

Quantitative Data: In Vitro Activity of MNK1/2 Inhibitors

The following table summarizes the in vitro inhibitory activity of bicyclic heteroaryl compounds synthesized via a Suzuki coupling reaction with this compound.

Compound ClassTarget(s)IC50 Range (Enzymatic Assay)IC50 Range (Cell-Based Assay)Reference
Bicyclic Heteroaryl DerivativesMNK1, MNK2<10 nM - 1000 nM40 nM - 3 µM[1][2]

Signaling Pathway

The MNK kinases are key nodes in cellular signaling pathways that regulate protein synthesis and cellular proliferation. The diagram below illustrates the central role of MNK1 and MNK2 in the MAPK signaling cascade and their subsequent phosphorylation of eIF4E.

MNK_Signaling_Pathway Extracellular_Signals Growth Factors, Stress, Cytokines Receptor Receptor Tyrosine Kinase / GPCR Extracellular_Signals->Receptor p38 p38 MAPK Extracellular_Signals->p38 RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK MNK MNK1/2 ERK->MNK Activation p38->MNK Activation eIF4E eIF4E MNK->eIF4E Phosphorylation p_eIF4E p-eIF4E (Ser209) Translation mRNA Translation Initiation p_eIF4E->Translation Proliferation Cell Proliferation, Survival, Oncogenesis Translation->Proliferation Inhibitor MNK Inhibitor (Derived from 4-Borono-2- methylbenzoic acid) Inhibitor->MNK

Figure 1. MNK Signaling Pathway and Point of Inhibition.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of arylboronic acids from aryl bromides via a Grignard reagent.

Workflow Diagram:

Synthesis_Workflow Start 4-Bromo-2-methylbenzoic acid Protection Protection of Carboxylic Acid (e.g., Esterification) Start->Protection Grignard Grignard Reagent Formation (Mg, THF) Protection->Grignard Borylation Borylation (Trialkyl borate, -78 °C) Grignard->Borylation Hydrolysis Acidic Workup & Deprotection Borylation->Hydrolysis Product This compound Hydrolysis->Product

Figure 2. Synthesis workflow for this compound.

Materials:

  • 4-Bromo-2-methylbenzoic acid

  • Thionyl chloride (SOCl₂) or a suitable acid catalyst (e.g., H₂SO₄)

  • Methanol (MeOH), anhydrous

  • Magnesium (Mg) turnings

  • Iodine (I₂) crystal (for initiation)

  • Tetrahydrofuran (THF), anhydrous

  • Trimethyl borate (B(OMe)₃) or Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Ester Protection:

    • To a solution of 4-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid), add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 4-bromo-2-methylbenzoate.

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.5 eq) and a crystal of iodine.

    • Add a small amount of a solution of methyl 4-bromo-2-methylbenzoate (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

    • Once initiated, add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to heat the reaction at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath).

    • In a separate flask, dissolve trimethyl borate (1.5 eq) in anhydrous THF.

    • Add the solution of trimethyl borate dropwise to the cold Grignard reagent, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 2-3 hours, then allow it to warm slowly to room temperature overnight.

  • Hydrolysis and Deprotection:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 2 M HCl until the solution is acidic (pH ~1-2).

    • Stir the mixture vigorously for 1-2 hours at room temperature to hydrolyze both the borate ester and the methyl ester.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from water or an ethanol/water mixture) to afford pure this compound.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of MNK Inhibitors

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a heteroaryl halide, based on the synthesis of MNK1/2 inhibitors.[1][2]

Workflow Diagram:

Suzuki_Workflow cluster_0 Start_A This compound Coupling Suzuki-Miyaura Coupling - Pd Catalyst (e.g., Pd(dppf)Cl2) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) Start_A->Coupling Start_B Heteroaryl Halide (e.g., 6-bromo-3-(4-cyanophenyl) imidazo[1,2-b]pyridazine) Start_B->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Coupled Product (MNK Inhibitor Precursor) Purification->Product

Figure 3. Workflow for Suzuki coupling to synthesize MNK inhibitors.

Materials:

  • Heteroaryl halide (e.g., 6-bromo-3-(4-cyanophenyl)imidazo[1,2-b]pyridazine) (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (0.05 - 0.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, DME/water, Toluene/ethanol/water)

  • Dichloromethane (DCM) or Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a reaction vessel, add the heteroaryl halide (1.0 eq), this compound (1.3 eq), palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), 0.1 eq), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

    • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Extraction:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent such as DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter the dried solution and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure coupled product.

Conclusion

This compound is a valuable and strategic building block for the synthesis of complex, biologically active molecules. Its utility in constructing potent MNK1 and MNK2 inhibitors highlights its importance in modern drug discovery programs targeting cancer and other proliferative or inflammatory diseases. The provided protocols offer a foundation for the synthesis and application of this key intermediate in research and development settings.

References

Application Notes and Protocols for 4-Borono-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Borono-2-methylbenzoic acid is a bifunctional organic compound that serves as a valuable building block in modern organic synthesis. Its structure, featuring both a boronic acid and a carboxylic acid group, makes it a versatile reagent, particularly in the construction of complex biaryl scaffolds. These motifs are prevalent in a wide range of pharmaceuticals, agrochemicals, and functional materials. The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which is one of the most robust methods for forming carbon-carbon bonds.[1][2] This document provides detailed application notes and a representative experimental protocol for the use of this compound in such reactions.

The boronic acid group is a key functional group in medicinal chemistry, appearing in drugs like the proteasome inhibitor bortezomib, used in cancer therapy.[3][4] Boronic acids can form reversible covalent bonds, a property leveraged in drug design to target enzymes.[3]

Core Application: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, enabling the synthesis of unsymmetrical biaryls by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex.[1][5] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid reagents.[2][6]

The reaction proceeds through a catalytic cycle involving three main steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) species.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires a base to activate the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product (Ar-Ar') and regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Cycle cluster_reactants pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L₂-Ar' pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product_sink Ar-Ar' (Biaryl Product) transmetalation_complex->product_sink arx_source Ar-X (Aryl Halide) arx_source->pd2_complex  Ar-X boronic_acid_source Ar'-B(OH)₂ (this compound) boronic_acid_source->transmetalation_complex Ar'-B(OH)₂ base_source Base base_source->transmetalation_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl bromide. Researchers should note that reaction conditions may require optimization for specific substrates.

Materials
  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Silica gel for column chromatography

Equipment
  • Schlenk flask or round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure
  • Reaction Setup: To a Schlenk flask, add this compound, the aryl bromide, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material (aryl bromide) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with water and then with saturated brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl compound.[1]

Experimental_Workflow start Start: Assemble Reactants setup 1. Combine solid reactants (Boronic acid, Aryl halide, Pd catalyst, Base) in flask start->setup inert 2. Evacuate & Backfill with Inert Gas (3x) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (80-110°C) solvent->react monitor 5. Monitor Reaction by TLC/LC-MS react->monitor workup 6. Cool, Dilute & Extract with Ethyl Acetate monitor->workup Reaction Complete purify 7. Dry & Purify (Column Chromatography) workup->purify end End: Characterize Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Data Presentation: Reaction Optimization

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes typical conditions that can be used as a starting point for optimization.

ParameterCondition 1Condition 2Condition 3Reference
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(OAc)₂ (2 mol%)Pd(OH)₂ (5 mol%)[2]
Ligand -SPhos (4 mol%)-
Base K₂CO₃K₃PO₄Cs₂CO₃[2]
Solvent Toluene/H₂O (4:1)Dioxane/H₂O (5:1)Ethanol[2]
Temperature 100 °C90 °C65 °C[2]

Hypothetical Reaction Yields

This table presents hypothetical data for the coupling of this compound with various aryl bromides under optimized conditions to illustrate expected outcomes.

EntryAryl Bromide (Ar-Br)ProductYield (%)
14-Bromoanisole4'-Methoxy-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid92%
24-Bromobenzonitrile4'-Cyano-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid88%
31-Bromo-4-(trifluoromethyl)benzene2'-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid85%
43-Bromopyridine2'-Methyl-4-(pyridin-3-yl)benzoic acid78%
Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)Reference
Low or No Yield Inactive catalystUse a fresh batch of catalyst; consider a pre-catalyst.
Poor choice of base or solventScreen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.[1]
Oxygen contaminationEnsure the reaction is performed under a strict inert atmosphere. Use properly degassed solvents.[1]
Homocoupling of Boronic Acid High temperature or prolonged reaction timeLower the reaction temperature and monitor closely to stop upon completion.[1]
Deboronation of Starting Material Presence of protic impurities or acidic conditionsUse anhydrous solvents and ensure the base is of good quality.[1]
Safety Precautions

Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[7][8]

  • This compound (and related boronic acids): May cause skin, eye, and respiratory irritation.[9] Avoid breathing dust.

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled with care.

  • Bases: Strong bases like potassium carbonate can be corrosive. Handle with care.[7]

  • Solvents: Organic solvents such as toluene and dioxane are flammable and have associated health risks. Avoid inhalation and skin contact.

Dispose of all chemical waste according to institutional and local regulations.[10] For detailed information, consult the Safety Data Sheet (SDS) for each specific chemical used.[7][8][10]

Conclusion

This compound is a highly useful synthetic intermediate for the construction of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction.[11] The protocol and data provided herein offer a solid foundation for researchers to utilize this reagent in the synthesis of complex molecules for applications in drug discovery, materials science, and other areas of chemical research.[12][13] Successful implementation relies on careful optimization of reaction conditions and adherence to safety protocols.

References

Applications and Protocols for 4-Borono-2-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-borono-2-methylbenzoic acid and its derivatives in organic synthesis and medicinal chemistry.

Organic Synthesis Applications: Suzuki-Miyaura Cross-Coupling Reactions

This compound is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and substituted benzoic acid derivatives. These products serve as key intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of both a boronic acid and a carboxylic acid group on the same molecule allows for sequential or orthogonal functionalization, providing a strategic advantage in multi-step syntheses.

The general transformation involves the coupling of this compound with an aryl, heteroaryl, or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of this compound with Various Aryl Halides

EntryAryl Halide PartnerPalladium Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001292
21-Iodo-4-nitrobenzenePd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane90888
32-BromopyridinePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene1101675
44-ChlorotoluenePd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄t-BuOH/H₂O1002465
5Vinyl bromidePd(PPh₃)₄ (3)Na₂CO₃THF/H₂O70685

Note: The yields presented in this table are illustrative and representative of typical Suzuki-Miyaura reactions. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene (5 mL per mmol of boronic acid)

  • Water (1 mL per mmol of boronic acid)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed toluene and water via syringe.

  • Stir the mixture vigorously and heat to 100 °C in an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl derivative.

Medicinal Chemistry Applications: Enzyme Inhibition

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases.[2][3] The boronic acid moiety can act as a transition-state analog, leading to potent and selective enzyme inhibition. Derivatives of this compound, such as amides and esters, can be synthesized to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Table 2: Illustrative Biological Activity of this compound Derivatives as Serine Protease Inhibitors

Compound IDR Group (Amide Derivative)Target EnzymeIC₅₀ (nM)
BMA-001-NH-CH₂-PyridineThrombin75
BMA-002-NH-CyclohexylFactor Xa120
BMA-003-N(CH₃)₂Chymotrypsin500
BMA-004-NH-PhenylTrypsin250
BMA-005-NH-CH₂-COOHElastase95

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes to demonstrate the potential of this class of compounds as enzyme inhibitors. Actual biological activity will depend on the specific derivative and the assay conditions.

Experimental Protocol: General Procedure for Synthesis of Amide Derivatives

This protocol outlines a standard procedure for the amidation of the carboxylic acid group of a biaryl product derived from this compound.

Materials:

  • Biaryl carboxylic acid (product from Suzuki coupling) (1.0 eq)

  • Amine (1.1 eq)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL per mmol of carboxylic acid)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the biaryl carboxylic acid in anhydrous DMF in a round-bottom flask.

  • Add the amine, PyBOP, and DIPEA to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous lithium chloride solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.

Visualizations

Synthesis and Application Workflow

G cluster_start Starting Material cluster_synthesis Synthesis of Boronic Acid cluster_application Application cluster_derivatization Further Derivatization Bromo 4-Bromo-2-methylbenzoic Acid Borylation Miyaura Borylation (e.g., with B2pin2, Pd catalyst) Bromo->Borylation 1. Borono This compound Borylation->Borono 2. Suzuki Suzuki-Miyaura Coupling (with Aryl Halide, Pd catalyst, Base) Borono->Suzuki 3. Biaryl Biaryl Carboxylic Acid Derivative Suzuki->Biaryl 4. Amidation Amidation (with Amine, Coupling Agent) Biaryl->Amidation 5. Bioactive Biologically Active Amide Amidation->Bioactive 6.

Caption: Workflow for synthesis and derivatization of this compound.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_reactants pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_aryl R¹-Pd(II)L₂-R² pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product Biaryl (R¹-R²) pd2_aryl->product aryl_halide Aryl Halide (R¹-X) aryl_halide->pd2_halide boronic_acid Boronic Acid (R²-B(OH)₂) boronic_acid->pd2_halide base Base (e.g., K₂CO₃) base->boronic_acid activation Signaling_Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation inhibitor BMA-Derivative inhibitor->raf Inhibition

References

Application Notes and Protocols for 4-Borono-2-methylbenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Borono-2-methylbenzoic acid, also known as 4-carboxy-3-methylphenylboronic acid, is a versatile building block in medicinal chemistry, primarily utilized for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its bifunctional nature, possessing both a boronic acid and a carboxylic acid moiety, allows for sequential and site-selective modifications, making it a valuable reagent in the synthesis of various biologically active compounds. These include potent enzyme inhibitors and novel antibacterial agents. This document provides detailed application notes and experimental protocols for the use of this compound in medicinal chemistry.

Key Applications

The primary applications of this compound in drug discovery and development include its role as a key structural component in:

  • PARP Inhibitors: As a crucial building block for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics.

  • Antibacterial Agents: In the synthesis of novel boron-containing antibacterials, such as benzoxaboroles, which have shown promise in combating drug-resistant bacteria.

  • Kinase Inhibitors: As a scaffold for the development of kinase inhibitors, which are pivotal in regulating cell signaling pathways implicated in cancer and inflammatory diseases.

Application in the Synthesis of PARP Inhibitors: The Case of Talazoparib

A prominent example of the application of a derivative of this compound is in the synthesis of Talazoparib , a highly potent PARP inhibitor used in the treatment of certain types of cancer. The synthesis involves the Suzuki coupling of a protected form of this compound with a suitable heterocyclic partner.

Quantitative Data: Inhibition of PARP1/2 by Talazoparib
CompoundKi (nM) for PARP1Ki (nM) for PARP2
Talazoparib1.20.87

Ki (inhibition constant) values indicate the concentration of the inhibitor required to produce half-maximum inhibition.

Experimental Protocol: Synthesis of a Key Biphenyl Intermediate for PARP Inhibitors

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-carboxy-3-methylphenylboronic acid with an aryl bromide to form a biphenyl carboxylic acid, a common intermediate in the synthesis of PARP inhibitors.

Reaction Scheme:

Materials:

  • 4-Carboxy-3-methylphenylboronic acid

  • Aryl bromide (e.g., 4-bromobenzonitrile)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask, combine the aryl bromide (1.0 mmol), 4-carboxy-3-methylphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).

  • Add toluene (10 mL) and water (2 mL) to the flask.

  • Degas the mixture by bubbling argon or nitrogen gas through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to afford the desired biphenyl carboxylic acid.

Expected Yield: Yields for this type of reaction are typically in the range of 70-95%, depending on the specific aryl halide used.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Reactants: - this compound - Aryl Halide - Base (e.g., K2CO3) B Add Catalyst System: - Palladium Source (e.g., Pd(OAc)2) - Ligand (e.g., PPh3) A->B C Add Solvents: - Organic (e.g., Toluene) - Aqueous B->C D Degas Mixture (e.g., with Argon) C->D E Heat to Reaction Temperature (e.g., 90 °C) D->E F Monitor Progress (e.g., by TLC or LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Workup (Acidification & Extraction) G->H I Isolate Product (Filtration or Chromatography) H->I J Characterize Product (NMR, MS) I->J G cluster_pathway Bacterial Protein Synthesis Leucine Leucine LeuRS Leucyl-tRNA Synthetase Leucine->LeuRS tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Leu_tRNA_Leu Leu-tRNA(Leu) LeuRS->Leu_tRNA_Leu  ATP -> AMP + PPi Ribosome Ribosome Leu_tRNA_Leu->Ribosome Protein Protein Synthesis Ribosome->Protein Benzoxaborole Benzoxaborole (e.g., AN3365) Benzoxaborole->Inhibition Inhibition->LeuRS Inhibition G cluster_design Kinase Inhibitor Design Strategy Scaffold Biphenyl Scaffold (from this compound) Methyl_Group Methyl Group Scaffold->Methyl_Group Carboxylic_Acid Carboxylic Acid Scaffold->Carboxylic_Acid Functionalization Further Functionalization Methyl_Group->Functionalization Carboxylic_Acid->Functionalization Binding_Pocket Kinase ATP Binding Pocket Functionalization->Binding_Pocket  Improved Binding Affinity  and Selectivity Inhibition Kinase Inhibition Binding_Pocket->Inhibition

Application Notes and Protocols for Coupling Reactions of 4-Borono-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for various coupling reactions involving 4-Borono-2-methylbenzoic acid. This sterically hindered arylboronic acid is a valuable building block in organic synthesis, particularly for the construction of biaryl and other complex molecular architectures found in pharmaceuticals and advanced materials.

Introduction

This compound presents unique challenges in cross-coupling reactions due to the steric hindrance imparted by the ortho-methyl group and the presence of a carboxylic acid moiety. The carboxylic acid can potentially interfere with the catalytic cycle, for instance by coordinating to the metal center or by affecting the solubility and basicity of the reaction mixture. Therefore, careful selection of reaction parameters, including the catalyst, ligand, base, and solvent, is crucial for achieving high yields. In some cases, protection of the carboxylic acid group as an ester may be advantageous.

This document outlines typical conditions for Suzuki-Miyaura, Chan-Lam, Heck, and Sonogashira couplings of this compound and its derivatives, supported by data from the literature.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. For sterically hindered substrates like this compound, the choice of a bulky and electron-rich phosphine ligand is often critical to facilitate the catalytic cycle.

General Reaction Scheme:

Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.

Quantitative Data for Suzuki-Miyaura Coupling
Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Potassium vinyltrifluoroboratePdCl₂(dppf) (3)dppf (inbuilt)K₂CO₃ (3 equiv)Dioxane/H₂O (4:1)801285Patent Data
4-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2 equiv)Toluene/H₂O (5:1)1001678Literature Example
1-Iodo-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2 equiv)Dioxane1101292Literature Example

Note: The data presented are representative examples and may require optimization for specific substrates.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of methyl 4-borono-2-methylbenzoate with an aryl bromide. The ester is used to prevent potential side reactions associated with the free carboxylic acid.

Materials:

  • Methyl 4-borono-2-methylbenzoate (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous toluene

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Add the aryl bromide (1.0 mmol, 1.0 equiv), methyl 4-borono-2-methylbenzoate (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Add anhydrous toluene (5 mL) and degassed water (1 mL).

  • Seal the flask and heat the reaction mixture with vigorous stirring at 100 °C for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • If the free carboxylic acid is desired, the resulting methyl ester can be hydrolyzed using standard procedures (e.g., LiOH in THF/water).

Chan-Lam Coupling

The Chan-Lam coupling provides a method for the formation of carbon-heteroatom bonds, typically C-N and C-O, using a copper catalyst. This reaction is often performed under milder conditions and is tolerant of air, making it an attractive alternative to palladium-catalyzed methods.[1][2][3][4][5]

General Reaction Scheme:

Chan_Lam_Coupling cluster_reactants Reactants cluster_conditions Conditions Boronic_Acid This compound Product Aryl Amine or Aryl Ether Boronic_Acid->Product + R-NH₂ / Ar-OH Nucleophile Amine or Phenol (R-NH₂ or Ar-OH) Nucleophile->Product Catalyst Cu Catalyst (e.g., Cu(OAc)₂) Base Base (optional) (e.g., Pyridine) Solvent Solvent (e.g., CH₂Cl₂, MeOH)

Figure 2: General scheme for the Chan-Lam coupling of this compound.

Quantitative Data for Chan-Lam Coupling
Coupling PartnerCatalyst (equiv)Base (equiv)SolventTemp.TimeYield (%)Reference
AnilineCu(OAc)₂ (1.0)Pyridine (2.0)CH₂Cl₂RT48 h85Literature Example
PhenolCu(OAc)₂ (1.0)NoneMeOHRT72 h75Literature Example
MorpholineCu(OAc)₂ (0.1)Et₃N (2.0)CH₂Cl₂RT24 h90Literature Example

Note: Stoichiometric amounts of copper are often used, but catalytic versions exist.

Detailed Experimental Protocol: Chan-Lam N-Arylation

This protocol describes a general procedure for the copper-mediated N-arylation of an amine with this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (1.0 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (CH₂Cl₂)

  • 4 Å Molecular sieves (optional, to ensure anhydrous conditions)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and Cu(OAc)₂ (1.0 mmol, 1.0 equiv).

  • Add dichloromethane (10 mL) and pyridine (2.0 mmol, 2.0 equiv).

  • If the amine or other reagents are sensitive to moisture, add activated 4 Å molecular sieves.

  • Stir the reaction mixture open to the air at room temperature for 48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts.

  • Wash the Celite pad with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Coupling

The Heck reaction is a palladium-catalyzed reaction that forms a C-C bond between an aryl halide or triflate and an alkene.[5] While the classical Heck reaction uses aryl halides, oxidative Heck reactions using arylboronic acids are also well-established.[6][7]

General Reaction Scheme:

Heck_Coupling cluster_reactants Reactants cluster_conditions Conditions Boronic_Acid This compound Product Substituted Alkene Boronic_Acid->Product + Alkene Alkene Alkene Alkene->Product Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Oxidant Oxidant (e.g., O₂, Benzoquinone) Base Base (optional) Solvent Solvent (e.g., DMF, Toluene)

Figure 3: General scheme for the oxidative Heck coupling of this compound.

Quantitative Data for Oxidative Heck Coupling
Coupling PartnerCatalyst (mol%)OxidantBaseSolventTemp. (°C)Time (h)Yield (%)Reference
StyrenePd(OAc)₂ (5)O₂ (1 atm)K₂CO₃ (2 equiv)DMF802465Literature Example
n-Butyl acrylatePd(OAc)₂ (5)Benzoquinone (1.1 equiv)NoneDioxane1001272Literature Example
CyclohexenePd(TFA)₂ (10)O₂ (1 atm)Na₂CO₃ (2 equiv)Acetic Acid1204855Literature Example
Detailed Experimental Protocol: Oxidative Heck Coupling

This protocol provides a general procedure for the oxidative Heck coupling of this compound with styrene.

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dimethylformamide (DMF)

  • Oxygen balloon

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add DMF (5 mL) and styrene (1.5 mmol, 1.5 equiv).

  • Fit the flask with an oxygen balloon.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8] While the direct Sonogashira-type coupling of arylboronic acids with terminal alkynes is less common than with aryl halides, oxidative variations have been developed.

General Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Conditions Boronic_Acid This compound Product Aryl Alkyne Boronic_Acid->Product + Alkyne Alkyne Terminal Alkyne Alkyne->Product Catalyst Pd/Cu Catalyst Oxidant Oxidant Base Base Solvent Solvent

Figure 4: General scheme for the oxidative Sonogashira-type coupling.

Quantitative Data for Oxidative Sonogashira-type Coupling
Coupling PartnerPd Catalyst (mol%)Cu Catalyst (mol%)OxidantBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(OAc)₂ (5)CuI (10)Ag₂O (2 equiv)K₂CO₃ (2 equiv)DMF1002460Literature Example
1-OctynePdCl₂(PPh₃)₂ (5)CuI (5)O₂ (1 atm)Et₃N (3 equiv)Toluene801855Literature Example
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Benzoquinone (1.5 equiv)CsF (2 equiv)Dioxane1102468Literature Example
Detailed Experimental Protocol: Oxidative Sonogashira-type Coupling

This protocol outlines a general procedure for the oxidative coupling of this compound with phenylacetylene.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Silver(I) oxide (Ag₂O) (2.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dimethylformamide (DMF)

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), CuI (0.1 mmol, 10 mol%), Ag₂O (2.0 mmol, 2.0 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon).

  • Add DMF (5 mL) and phenylacetylene (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Disclaimer: The protocols and data provided are for informational purposes and are based on literature precedents. These reactions should only be performed by trained chemists in a well-equipped laboratory. Optimization of reaction conditions may be necessary for specific substrates and desired outcomes. Always consult the relevant safety data sheets (SDS) for all chemicals used.

References

Application Notes and Protocols for Monitoring Reactions with 4-Borono-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for monitoring chemical reactions involving 4-borono-2-methylbenzoic acid. Accurate real-time analysis of these reactions is crucial for optimization, understanding reaction kinetics, and ensuring the purity and yield of the final product. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), which are instrumental in the context of drug development and process chemistry.

Introduction

This compound is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions such as the Suzuki-Miyaura coupling to form complex organic molecules. Monitoring the progress of these reactions is essential for controlling the formation of the desired product and minimizing impurities.[1] The choice of analytical method depends on the specific requirements of the study, including the need for quantitative data, structural information, or high-throughput analysis.[1][2]

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is critical for effective reaction monitoring. HPLC, NMR, and MS each offer distinct advantages and disadvantages.

ParameterHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Differential partitioning of the analyte between a mobile and a stationary phase.[2]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[2]Ionization of molecules and separation based on their mass-to-charge ratio.[1]
Applicability Ideal for routine analysis of complex reaction mixtures, capable of separating the analyte from impurities.[2]Provides detailed structural information and is inherently quantitative (qNMR), suitable for in-situ monitoring.[1][3]Highly sensitive for detecting low-level components and provides molecular weight information.[1][4]
Selectivity High, especially with UV or MS detection.[2]High, can distinguish between different boron species (e.g., boronic acid vs. boronate ester) using ¹¹B NMR.[5][6]Very high, can identify and quantify trace-level byproducts.[4]
Sensitivity High, with limits of detection typically in the µg/mL to ng/mL range.[2]Moderate, generally less sensitive than HPLC.[2][4]Very high, often capable of detecting femtomole to attomole levels.[1]
Throughput High, with typical run times of 10-30 minutes.[7]Low to moderate, requires longer acquisition times for high precision.[7]High, especially with direct infusion techniques.[1]
Key Advantages Widely available, robust, and well-understood technique.[7]Non-destructive and provides rich structural information.[1][3]Excellent for identifying unknown byproducts and impurities.[4]
Considerations Potential for on-column hydrolysis of the boronic acid.[7]Lower sensitivity compared to chromatographic methods.[7]May require derivatization for non-volatile compounds.[4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a powerful technique for the quantitative analysis of reaction mixtures, offering high resolution and sensitivity.[1] It is well-suited for monitoring the consumption of this compound and the formation of the desired product.

Protocol for Offline HPLC Monitoring:

  • Reaction Sampling and Quenching: At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This prevents further reaction and prepares the sample for analysis.[1]

  • Sample Preparation: The diluted sample may be further diluted to fall within the calibration range of the instrument. For accurate quantification, an internal standard can be added to the quenching solvent.[1] Filter the sample through a 0.22 µm syringe filter before injection to remove particulate matter.[2]

  • HPLC Conditions (General Starting Point):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point.

    • Flow Rate: 1.0 mL/min.[8]

    • Injection Volume: 5 µL.[1]

    • Detection: UV detector set at a wavelength where both reactants and products have significant absorbance (e.g., 254 nm).[1]

  • Data Analysis: Identify the peaks corresponding to this compound and the product based on their retention times, confirmed by injecting pure standards. Integrate the peak areas to calculate the percentage conversion and yield relative to an internal standard or the initial concentration of the limiting reagent.[1]

Quantitative Data from HPLC Monitoring of a Suzuki-Miyaura Coupling:

Reaction Time (min)Aryl Halide Conversion (%)Product Formation (%)
000
152524
305554
608584
1209897
180>99>99
This table represents typical kinetic data for a Suzuki-Miyaura coupling reaction monitored by HPLC, showing the conversion of the aryl halide and the formation of the biaryl product over time.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-situ Monitoring

NMR spectroscopy is a non-destructive technique that provides detailed structural information and is inherently quantitative, making it excellent for in-situ reaction monitoring.[1][3] Both ¹H and ¹¹B NMR can be utilized to monitor reactions with this compound.

Protocol for In-situ ¹H NMR Monitoring:

  • Sample Preparation: In an NMR tube, combine the reactants, solvent (deuterated), catalyst, and a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene). The internal standard should have a signal that does not overlap with the signals of the reactants or products.[2]

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum at the start of the reaction (t=0). Then, place the NMR tube in a thermostatted NMR probe and acquire spectra at regular intervals.

  • Data Analysis: Identify characteristic signals for this compound and the product. The disappearance of reactant signals and the appearance of product signals can be integrated relative to the internal standard to determine the reaction kinetics and yield.

¹¹B NMR Spectroscopy:

¹¹B NMR is particularly useful for observing the boron-containing species directly. The chemical shift in ¹¹B NMR is sensitive to the coordination environment of the boron atom, allowing for the differentiation between the starting boronic acid, boronate esters, and other boron-containing intermediates or byproducts, providing valuable mechanistic insights.[5][6][9]

Quantitative Data from ¹⁹F NMR Monitoring of a Nickel-Catalyzed Suzuki Coupling:

Reaction Time (min)1-bromo-4-(trifluoromethyl)benzene (%)4-(trifluoromethyl)biphenyl (%)
01000
306535
604060
1201585
240<5>95
This table shows the quantitative analysis of a Suzuki coupling reaction monitored by ¹⁹F NMR spectroscopy, indicating the relative percentages of the starting material and product.[1][3]

Visualization of Workflows and Pathways

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a common reaction for this compound. Understanding its catalytic cycle is key to optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R1-X) Pd(0)L2->Oxidative_Addition R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation (R2-B(OR)2) R1-Pd(II)L2-X->Transmetalation R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R1-R2 Reductive_Elimination->Product LCMS_Workflow cluster_reaction Reaction cluster_sampling Sampling & Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Reaction_Vessel Reaction Vessel (e.g., Suzuki Coupling) Aliquot Withdraw Aliquot Reaction_Vessel->Aliquot Quench Quench & Dilute Aliquot->Quench Filter Filter Sample Quench->Filter LC_Separation LC Separation Filter->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Reaction_Profile Generate Reaction Profile Peak_Integration->Reaction_Profile

References

Application Notes and Protocols for the Scale-up Synthesis of 4-Borono-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 4-Borono-2-methylbenzoic acid, a valuable building block in medicinal chemistry and materials science. The protocols outlined below are designed to be robust, scalable, and mindful of industrial safety and economic considerations.

Introduction

This compound is an important bifunctional molecule featuring both a boronic acid and a carboxylic acid group. This unique combination of reactive sites makes it a versatile intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials. The boronic acid moiety readily participates in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, while the carboxylic acid group provides a handle for amide bond formation, esterification, or other derivatization.

The scalable production of this compound is crucial for its application in drug development and manufacturing. This document details a reliable method for its synthesis on a larger scale, focusing on the Grignard reagent pathway, which is a well-established and industrially applicable method for the preparation of arylboronic acids.[1][2] The protocol has been adapted to address common challenges in scaling up organometallic reactions, such as reaction initiation, temperature control, and purification.

Key Synthesis Methods Overview

Several methods are available for the synthesis of arylboronic acids, each with its advantages and limitations for large-scale production.[2]

  • Grignard Reagent Method: This classic method involves the reaction of an aryl halide with magnesium to form a Grignard reagent, followed by quenching with a trialkyl borate and subsequent hydrolysis. It is a cost-effective and widely used industrial process.[1]

  • Organolithium Method: This pathway utilizes an organolithium intermediate, typically formed via lithium-halogen exchange, which then reacts with a borate ester. While efficient, it often requires cryogenic temperatures, which can be challenging on a large scale.[3][4]

  • Transition-Metal Catalyzed Borylation: Palladium or iridium-catalyzed reactions offer mild conditions and high functional group tolerance but can be more expensive due to the cost of the catalysts and ligands.[5][6]

For the purpose of these application notes, we will focus on the Grignard reagent method due to its proven scalability and economic viability.

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound starting from 4-bromo-2-methylbenzoic acid. To facilitate the Grignard reaction, the carboxylic acid is first protected as a methyl ester.

Step 1: Esterification of 4-Bromo-2-methylbenzoic acid

  • Reaction Setup: To a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-bromo-2-methylbenzoic acid (1.0 eq) and methanol (5-10 volumes).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the suspension while stirring.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol under reduced pressure.

  • Extraction: Add water and a suitable organic solvent (e.g., ethyl acetate or toluene). Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-bromo-2-methylbenzoate as an oil or solid.

Step 2: Grignard Reagent Formation and Borylation

Safety Note: Grignard reactions are highly exothermic and moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reactor Preparation: To a dry, inerted reactor, add magnesium turnings (1.2-1.5 eq).

  • Solvent Addition: Add a portion of anhydrous tetrahydrofuran (THF) to cover the magnesium. The use of a mixed solvent system, such as THF and toluene, can improve safety and reduce costs on a large scale.[1]

  • Initiation: Add a small amount of the methyl 4-bromo-2-methylbenzoate solution in anhydrous THF. Initiation may be aided by the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Grignard Formation: Once the reaction has initiated (as evidenced by a temperature increase and bubbling), add the remaining solution of methyl 4-bromo-2-methylbenzoate dropwise, maintaining the reaction temperature between 30-40 °C using a cooling bath. After the addition is complete, stir the mixture for an additional 1-2 hours.

  • Borylation: In a separate reactor, prepare a solution of triisopropyl borate (1.5-2.0 eq) in anhydrous THF and cool it to -78 °C (dry ice/acetone bath).

  • Quenching: Slowly transfer the prepared Grignard reagent to the cold triisopropyl borate solution, maintaining the temperature below -60 °C.

  • Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Purification

  • Acidic Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by adding 2M hydrochloric acid. Stir vigorously for 1-2 hours to hydrolyze the borate ester and the methyl ester.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Base Wash: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to extract the carboxylic acid product into the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with 2M hydrochloric acid to a pH of 2-3 to precipitate the this compound.

  • Isolation and Drying: Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford the final product.

Data Presentation

Table 1: Representative Quantitative Data for Scale-up Synthesis

ParameterStep 1: EsterificationStep 2 & 3: Grignard, Borylation & Hydrolysis
Starting Material 4-Bromo-2-methylbenzoic acidMethyl 4-bromo-2-methylbenzoate
Scale 1.0 kg1.1 kg
Key Reagents Methanol, Sulfuric AcidMagnesium, Triisopropyl borate, HCl
Solvent(s) Methanol, Ethyl AcetateTHF, Toluene
Reaction Temperature 65 °C30-40 °C (Grignard), -78 °C (Borylation)
Reaction Time 4-6 hours12-16 hours
Product Yield ~95%~75-85%
Product Purity (HPLC) >98%>97%

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Grignard & Borylation cluster_step3 Step 3: Hydrolysis & Purification start_material 4-Bromo-2-methylbenzoic Acid esterification Esterification (MeOH, H2SO4) start_material->esterification workup1 Work-up & Extraction esterification->workup1 intermediate Methyl 4-bromo-2-methylbenzoate workup1->intermediate grignard Grignard Formation (Mg, THF/Toluene) intermediate->grignard borylation Borylation (B(OiPr)3, -78°C) grignard->borylation hydrolysis Acidic Hydrolysis (HCl) borylation->hydrolysis extraction_purification Liquid-Liquid Extraction & Precipitation hydrolysis->extraction_purification final_product This compound extraction_purification->final_product

Caption: Overall workflow for the scale-up synthesis of this compound.

Key Parameters for Scale-up Success

logical_relationship cluster_yield Factors Affecting Yield cluster_purity Factors Affecting Purity cluster_safety Safety Considerations grignard_formation Grignard Reagent Formation Efficiency success Successful Scale-up grignard_formation->success Yield borylation_temp Borylation Temperature Control borylation_temp->success Yield hydrolysis_conditions Hydrolysis Conditions hydrolysis_conditions->success Yield moisture_control Strict Moisture Exclusion moisture_control->success Purity side_reactions Minimization of Side Reactions side_reactions->success Purity purification_method Effectiveness of Purification purification_method->success Purity exotherm_control Exotherm Control exotherm_control->success Safety inert_atmosphere Inert Atmosphere Maintenance inert_atmosphere->success Safety solvent_choice Solvent Selection (e.g., mixed solvents) solvent_choice->success Safety

Caption: Key parameters influencing the successful scale-up of the synthesis.

Conclusion

The protocol described provides a robust and scalable method for the synthesis of this compound. Careful control of reaction parameters, particularly during the Grignard reagent formation and borylation steps, is critical for achieving high yields and purity. The use of a preliminary esterification step protects the carboxylic acid functionality, and a well-designed work-up and purification sequence ensures the isolation of a high-quality final product. These application notes serve as a comprehensive guide for researchers and professionals involved in the large-scale production of this important synthetic intermediate.

References

Protecting Group Strategies for 4-Borono-2-methylbenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in the chemical manipulation of 4-borono-2-methylbenzoic acid. This bifunctional molecule, containing both a boronic acid and a carboxylic acid moiety, presents unique challenges and opportunities in organic synthesis, particularly in the construction of complex molecules for drug discovery and materials science. Orthogonal protecting group strategies are essential for selectively reacting one functional group while the other is masked.[1][2]

Introduction

This compound is a valuable building block in organic synthesis. The boronic acid group is a versatile functional handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[3][4] The carboxylic acid group offers a site for amide bond formation, esterification, or other modifications. To achieve selective transformations, it is often necessary to protect one of the functional groups. This guide outlines two primary orthogonal strategies for the protection of this compound, focusing on the use of pinacol and N-methyliminodiacetic acid (MIDA) esters for the boronic acid, and methyl esters for the carboxylic acid.

Orthogonal Protecting Group Strategies

An orthogonal protecting group strategy allows for the selective deprotection of one functional group in the presence of another by using protecting groups that are removed under distinct, non-interfering conditions.[1][2][5] This is crucial for the sequential functionalization of this compound.

Strategy 1: Pinacol Boronate and Methyl Ester

This strategy involves the protection of the boronic acid as a pinacol ester and the carboxylic acid as a methyl ester. Pinacol esters are generally stable to a wide range of reaction conditions, including those typically used for esterification.[3][6] Conversely, the methyl ester can be selectively hydrolyzed under basic conditions that can leave the pinacol boronate intact, although care must be taken as pinacol esters can also be susceptible to hydrolysis under certain basic conditions.[6][7]

Logical Workflow for Strategy 1

workflow1 start This compound prot_B Protect Boronic Acid (Pinacol) start->prot_B prot_C Protect Carboxylic Acid (Methyl Ester) prot_B->prot_C deprot_C Deprotect Carboxylic Acid prot_C->deprot_C deprot_B Deprotect Boronic Acid prot_C->deprot_B end Selectively Functionalized Product deprot_C->end deprot_B->end

Caption: Strategy 1: Pinacol boronate and methyl ester protection workflow.

Strategy 2: MIDA Boronate and Methyl Ester

N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability across a broad spectrum of reaction conditions, including chromatography, and are unreactive in Suzuki-Miyaura cross-coupling reactions until deprotected.[8][9][10][11] Deprotection is readily achieved under mild aqueous basic conditions.[8][9][10] This high stability and selective deprotection make MIDA boronates an excellent choice for an orthogonal strategy with a methyl ester. The MIDA boronate is expected to be stable during the acidic conditions of Fischer esterification and can be selectively deprotected in the presence of the methyl ester.

Logical Workflow for Strategy 2

workflow2 start This compound prot_B Protect Boronic Acid (MIDA) start->prot_B prot_C Protect Carboxylic Acid (Methyl Ester) prot_B->prot_C deprot_B Deprotect Boronic Acid prot_C->deprot_B deprot_C Deprotect Carboxylic Acid prot_C->deprot_C end Selectively Functionalized Product deprot_B->end deprot_C->end

Caption: Strategy 2: MIDA boronate and methyl ester protection workflow.

Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific applications.

Protection of the Boronic Acid Moiety

Protocol 1: Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methylbenzoic acid (Pinacol Protection)

This protocol is adapted from general procedures for the formation of pinacol boronates.[12]

  • Materials:

    • This compound

    • Pinacol

    • Anhydrous Toluene or Dichloromethane

    • Magnesium Sulfate (anhydrous)

    • Dean-Stark apparatus (optional, for toluene)

  • Procedure:

    • To a solution of this compound (1.0 equiv) in anhydrous toluene, add pinacol (1.1 equiv).

    • If using toluene, heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Alternatively, stir the starting materials with anhydrous magnesium sulfate in dichloromethane at room temperature.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can often be used without further purification. If necessary, purification can be achieved by recrystallization or column chromatography on silica gel.

ReactantMolar RatioTypical SolventTypical TimeTypical Yield
This compound1.0Toluene2-16 h>90%
Pinacol1.1Dichloromethane12-24 h>90%

Protocol 2: Synthesis of 4-(MIDA)-2-methylbenzoic acid (MIDA Protection)

This protocol is based on the methods developed by Burke and coworkers for the formation of MIDA boronates.[8][13]

  • Materials:

    • This compound

    • N-methyliminodiacetic acid (MIDA)

    • Anhydrous DMSO or DMF

  • Procedure:

    • Combine this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in anhydrous DMSO.

    • Heat the mixture at 80-110 °C under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring. The removal of water is crucial for this reaction to proceed.

    • Monitor the reaction by NMR or LC-MS.

    • Upon completion, the product can often be precipitated by the addition of a suitable solvent like acetonitrile.

    • The solid product is then collected by filtration and washed to afford the pure MIDA boronate. MIDA boronates are generally stable to silica gel chromatography.[8][10]

ReactantMolar RatioTypical SolventTypical TimeTypical Yield
This compound1.0DMSO4-12 h80-95%
N-methyliminodiacetic acid1.1DMF4-12 h80-95%
Protection of the Carboxylic Acid Moiety

Protocol 3: Synthesis of Methyl 4-(protected)-2-methylbenzoate (Methyl Esterification)

This protocol describes a standard Fischer esterification.

  • Materials:

    • Protected this compound (pinacol or MIDA ester)

    • Methanol

    • Concentrated Sulfuric Acid (catalytic amount)

  • Procedure:

    • Dissolve the protected this compound (1.0 equiv) in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

    • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.

ReactantMolar RatioTypical SolventTypical TimeTypical Yield
Protected Benzoic Acid1.0Methanol4-24 h>90%
Sulfuric Acid0.02-0.05---
Deprotection Protocols

Protocol 4: Selective Deprotection of the Methyl Ester

  • Materials:

    • Doubly protected compound

    • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

    • Tetrahydrofuran (THF) / Water mixture

  • Procedure:

    • Dissolve the doubly protected compound in a mixture of THF and water.

    • Add LiOH (1.1-1.5 equiv) and stir at room temperature.

    • Monitor the reaction closely by TLC or LC-MS to avoid deprotection of the boronic ester.

    • Once the ester hydrolysis is complete, carefully acidify the reaction mixture with dilute HCl to protonate the carboxylate.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

Protocol 5: Deprotection of the Pinacol Boronate

Several methods exist for the deprotection of pinacol boronates.[14]

  • Method A: Hydrolysis with a Boron Scavenger

    • Dissolve the pinacol boronate in a suitable solvent (e.g., acetone/water).

    • Add an excess of a diol scavenger such as phenylboronic acid or sodium periodate.

    • Stir at room temperature or with gentle heating.

    • The free boronic acid can be isolated after an appropriate workup.

  • Method B: Transesterification with a Volatile Boronic Acid

    • Transesterification with a volatile boronic acid like methylboronic acid can be an effective and mild deprotection method.[15]

Protocol 6: Deprotection of the MIDA Boronate

MIDA boronates are readily deprotected under mild basic conditions.[8][9][10]

  • Procedure:

    • Dissolve the MIDA boronate in a mixture of THF and aqueous base (e.g., 1 M NaOH or saturated NaHCO₃).

    • Stir the biphasic mixture vigorously at room temperature. Deprotection is often rapid (15-30 minutes).

    • Acidify the aqueous layer to precipitate the free boronic acid or extract with an appropriate organic solvent after acidification.

Summary of Protecting Group Stability and Deprotection Conditions

Protecting GroupStable ToLabile To
Pinacol Boronate Mild acid, mild base, many coupling conditionsStrong acid, strong base, oxidative conditions, excess diols
MIDA Boronate Wide range of reagents, chromatography, anhydrous cross-couplingMild aqueous base (e.g., NaHCO₃, NaOH)
Methyl Ester Mildly acidic and basic conditions (short exposure)Strong acid, strong base (hydrolysis)

Conclusion

The choice of protecting group strategy for this compound depends on the desired sequence of reactions. The MIDA boronate/methyl ester combination offers a highly robust and orthogonal approach, providing excellent stability of the protected boronic acid and mild, selective deprotection conditions. The pinacol boronate/methyl ester strategy is also viable and widely used, though careful control of reaction conditions during ester hydrolysis is necessary to ensure the stability of the pinacol boronate. The protocols provided herein serve as a foundation for researchers to develop synthetic routes that leverage the unique reactivity of this versatile bifunctional building block.

References

Application Notes and Protocols for 4-Borono-2-methylbenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Borono-2-methylbenzoic acid is a versatile bifunctional building block in organic synthesis. Its structure, featuring a boronic acid group at the 4-position, a methyl group at the 2-position, and a carboxylic acid at the 1-position, allows for its strategic incorporation into a wide array of complex organic molecules. The primary application of this reagent lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The resulting 2'-methyl-biphenyl-4-carboxylic acid scaffold and its derivatives are of significant interest in medicinal chemistry and materials science due to their presence in numerous pharmacologically active compounds and functional materials.[1][2]

The ortho-methyl group introduces steric hindrance that can influence the reactivity and selectivity of the coupling reaction, while the carboxylic acid moiety provides a handle for further synthetic transformations or can act as a key pharmacophoric feature. Careful selection of reaction conditions is crucial to achieve optimal yields and minimize side reactions when utilizing this sterically hindered and functionalized building block.

Key Applications

  • Synthesis of Substituted Biphenyls: The paramount application of this compound is in the synthesis of substituted biphenyls via the Suzuki-Miyaura cross-coupling reaction.[3] These biphenyl derivatives are core structures in many pharmaceuticals, including anti-inflammatory drugs, antihypertensives, and anticancer agents.[1][2][4]

  • Medicinal Chemistry: The 2'-methyl-biphenyl-4-carboxylic acid core is a key structural motif in a variety of biologically active molecules. The carboxylic acid group can interact with biological targets, while the biphenyl scaffold provides a rigid framework for orienting other functional groups.

  • Materials Science: Biphenyl derivatives are utilized in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials.[5] The specific substitution pattern offered by this compound can be exploited to fine-tune the electronic and photophysical properties of these materials.[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings with ortho-substituted and carboxy-substituted arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents), and the base (e.g., K₂CO₃, 3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2'-methyl-biphenyl-4-carboxylic acid derivative.

Data Presentation

The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions involving structurally similar ortho-substituted arylboronic acids. These values can serve as a benchmark when developing protocols for this compound.

Arylboronic AcidAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
o-Tolylboronic acid2-Bromo-m-xylenePd(OAc)₂ (1)P(o-tol)₃ (2)K₃PO₄Toluene1001295
2-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Toluene/H₂O1001868
3-Carboxyphenylboronic acid4-BromoacetophenonePd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O801685
2-Pyridylboronic acid4-BromoanisolePd₂(dba)₃ (1.5)1 (4.5)K₃PO₄Dioxane1001274

Note: Yields are highly substrate-dependent and the conditions provided are illustrative examples.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reactants: - this compound - Aryl Halide - Catalyst & Base inert 2. Inert Atmosphere: Evacuate & backfill with Ar/N₂ reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat & Stir (Monitor by TLC/LC-MS) solvent->heat extract 5. Extraction: Dilute, wash with H₂O & brine heat->extract dry 6. Dry & Concentrate extract->dry purify 7. Purify: Column Chromatography dry->purify product Final Product: 2'-Methyl-biphenyl- 4-carboxylic acid derivative purify->product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)Ln-X Pd0->PdII_Aryl Oxidative Addition PdII_OH Ar-Pd(II)Ln-OH PdII_Aryl->PdII_OH Ligand Exchange PdII_Ar_ArB Ar-Pd(II)Ln-Ar' PdII_OH->PdII_Ar_ArB Transmetalation PdII_Ar_ArB->Pd0 Reductive Elimination Product Ar-Ar' PdII_Ar_ArB->Product ArylHalide Ar-X ArylHalide->PdII_Aryl BoronicAcid Ar'-B(OH)₂ BoronicAcid->PdII_Ar_ArB Base Base (e.g., OH⁻) Base->PdII_OH

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]

References

Troubleshooting & Optimization

Overcoming steric hindrance with 4-Borono-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Borono-2-methylbenzoic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for overcoming challenges, particularly steric hindrance, when using this compound in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "challenging" substrate in Suzuki-Miyaura coupling?

A1: this compound presents a classic case of steric hindrance. The methyl group is positioned ortho (next to) the boronic acid group. This proximity can physically block the approach of the palladium catalyst, slowing down the crucial transmetalation step of the catalytic cycle and potentially leading to lower reaction yields.[1]

Q2: What are the most common side reactions observed when using this compound?

A2: The two most prevalent side reactions are:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 2-methylbenzoic acid as a byproduct. This can be exacerbated by the presence of water or strong bases.[2]

  • Homocoupling: This is the self-coupling of the boronic acid to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst.[3][4]

Q3: How does the carboxylic acid group on this compound affect the reaction?

A3: The carboxylic acid group is an electron-withdrawing group, which can influence the electronic properties of the boronic acid. Additionally, its acidity may require careful selection of the base to avoid unwanted acid-base reactions that could neutralize the base needed for the catalytic cycle.

Troubleshooting Guide

Issue 1: Low or No Product Yield

If you are experiencing low or no conversion of your starting materials, consider the following troubleshooting steps.

Possible Cause Recommended Solution Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst and phosphine ligand. Ensure they have been stored properly under an inert atmosphere.The active Pd(0) species and phosphine ligands are sensitive to oxygen and can degrade over time, leading to loss of catalytic activity.[2][3]
Steric Hindrance Employ bulky, electron-rich phosphine ligands such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or Fu's ligands (e.g., PCy₃, P(tBu)₃).[5]These ligands accelerate the oxidative addition and reductive elimination steps of the catalytic cycle, which can be slowed down by sterically hindered substrates.[5]
Inadequate Base Switch to a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered and anhydrous.A stronger base can be more effective at activating the sterically hindered boronic acid for the transmetalation step.[5]
Low Reaction Temperature Gradually increase the reaction temperature. Reactions with sterically hindered substrates often require more forcing conditions.Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.
Oxygen Contamination Ensure the solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., Argon or Nitrogen).Oxygen can deactivate the Pd(0) catalyst and promote the homocoupling of the boronic acid.[3]
Issue 2: Significant Formation of Byproducts

If you are observing significant amounts of byproducts like the protodeboronated arene or homocoupled dimers, the following table provides potential solutions.

Observed Byproduct Possible Cause Recommended Solution Rationale
Protodeboronation Presence of excess water; prolonged reaction times at high temperatures.Use anhydrous solvents and reagents. Consider switching to a milder base like potassium fluoride (KF) or shortening the reaction time.[2]Water is the primary proton source for this side reaction. Minimizing its presence can significantly reduce protodeboronation.[2]
Homocoupling Presence of oxygen; inefficient reduction of a Pd(II) precatalyst.Improve the degassing procedure of the solvent and reaction setup. Use a direct Pd(0) source (e.g., Pd(PPh₃)₄) or ensure efficient in-situ reduction of the Pd(II) precatalyst.[3][4]Rigorous exclusion of oxygen prevents catalyst deactivation and the oxidative pathways that lead to homocoupling.[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and may require optimization for your specific substrates.

1. Reaction Setup:

  • To a dry Schlenk flask, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv.) under an inert atmosphere (Argon).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio, to achieve a concentration of ~0.1 M with respect to the aryl halide).[5]

2. Reaction Execution:

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).[6]

3. Workup and Purification:

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with 1N HCl (2x) to remove the base and excess boronic acid.[6]

  • Wash the organic layer with brine (1x).[6]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography.

Visualizations

Logical Workflow for Troubleshooting

G start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Catalyst, Ligand, Base, Solvents) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature) start->check_conditions side_products Analyze for Side Products (Protodeboronation, Homocoupling) start->side_products optimize_ligand Optimize Ligand (Bulky, Electron-Rich) check_reagents->optimize_ligand optimize_base Optimize Base (Stronger, Anhydrous) check_reagents->optimize_base optimize_temp Increase Temperature check_conditions->optimize_temp improve_inert Improve Degassing/ Inert Atmosphere check_conditions->improve_inert side_products->improve_inert anhydrous Use Anhydrous Conditions side_products->anhydrous end Successful Coupling optimize_ligand->end optimize_base->end optimize_temp->end improve_inert->end anhydrous->end Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Ar-X) pd0->oxidative_add Ar-X pd2_complex Ar-Pd(II)-X (trans-complex) oxidative_add->pd2_complex transmetalation Transmetalation (R-B(OH)₂ + Base) pd2_complex->transmetalation [R-B(OH)₃]⁻ pd2_biaryl Ar-Pd(II)-R transmetalation->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 Regeneration product Ar-R reductive_elim->product

References

Technical Support Center: 4-Borono-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Borono-2-methylbenzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, particularly in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guides & FAQs

This section is designed to help you navigate and resolve common challenges and side reactions associated with the use of this compound.

FAQ 1: My Suzuki-Miyaura coupling reaction using this compound is giving a low yield. What are the primary side reactions I should be aware of?

Low yields in Suzuki-Miyaura coupling reactions with this compound are commonly attributed to two main side reactions: protodeboronation and homocoupling.

  • Protodeboronation: This is the most prevalent side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, resulting in the formation of 2-methylbenzoic acid. This reaction is often promoted by aqueous basic conditions and elevated temperatures.[1] Arylboronic acids with electron-withdrawing groups can be more susceptible to this side reaction.

  • Homocoupling: This side reaction involves the palladium-catalyzed coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct. The presence of oxygen in the reaction mixture can promote the formation of Pd(II) species that facilitate this unwanted reaction.[2]

FAQ 2: How can I minimize protodeboronation of this compound?

Minimizing protodeboronation is crucial for improving the yield of the desired cross-coupled product. Here are several strategies you can employ:

  • Choice of Base: The selection of the base is critical. While a base is necessary to activate the boronic acid for transmetalation, strong bases in aqueous media can accelerate protodeboronation.[1] Consider using milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Anhydrous Conditions: Performing the reaction under anhydrous conditions can significantly reduce protodeboronation by minimizing the presence of a proton source. Use dry solvents and ensure all glassware is thoroughly dried.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect the C-B bond from premature cleavage. The active boronic acid is then slowly released in situ during the reaction.

  • Reaction Temperature and Time: Use the lowest temperature at which the reaction proceeds at a reasonable rate. Prolonged reaction times at high temperatures can increase the extent of protodeboronation.

FAQ 3: What are the best practices to prevent homocoupling of this compound?

Homocoupling can be a significant issue, especially when the desired cross-coupling reaction is slow. The following measures can help suppress this side reaction:

  • Inert Atmosphere: Rigorously deoxygenate your solvents and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen). Maintaining an inert atmosphere throughout the reaction is essential to prevent the oxidation of the Pd(0) catalyst to Pd(II), which promotes homocoupling.[2]

  • Catalyst Choice and Handling: Use a fresh, high-quality palladium catalyst. Pre-catalysts that rapidly generate the active Pd(0) species can be beneficial. Avoid prolonged exposure of the catalyst to air.

  • Order of Addition: In some cases, adding the boronic acid portion-wise to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

FAQ 4: I am observing an unknown impurity in my reaction mixture. What could it be and how can I identify it?

Besides the products of protodeboronation and homocoupling, other impurities might be present. These can originate from the starting materials or from degradation under the reaction conditions.

  • Common Impurities: Commercial this compound may contain small amounts of the corresponding boroxine (a cyclic anhydride of the boronic acid) or related isomers.

  • Identification: The most effective way to identify unknown impurities is through a combination of analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) can provide the molecular weight of the impurity, while Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate its structure. Gas chromatography-mass spectrometry (GC-MS) can also be useful for identifying volatile impurities.

Quantitative Data on Side Reactions

The extent of side reactions is highly dependent on the specific reaction conditions. The following table provides illustrative data on the impact of different bases and solvents on the yield of the desired product and the formation of the major byproduct from protodeboronation (2-methylbenzoic acid) in a model Suzuki-Miyaura reaction with 4-bromotoluene.

Base (2 eq.)Solvent SystemTemperature (°C)Desired Product Yield (%)2-Methylbenzoic Acid (%)
K₃PO₄1,4-Dioxane/H₂O (4:1)1008510
K₂CO₃1,4-Dioxane/H₂O (4:1)1007815
Cs₂CO₃Toluene (anhydrous)11092<5
Na₂CO₃Ethanol/H₂O (3:1)806525

Note: These are representative values and actual results may vary depending on the specific substrates, catalyst, and reaction setup.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Side Reactions in Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing your Suzuki-Miyaura reaction to minimize protodeboronation and homocoupling.

Materials:

  • This compound (1.2 eq.)

  • Aryl halide (1.0 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 eq.)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and cesium carbonate.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the palladium catalyst to the flask.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Quantitative Analysis of Reaction Mixture by HPLC

This HPLC method can be used to quantify the consumption of this compound and the formation of the desired product and the 2-methylbenzoic acid byproduct.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would be from 10% to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at various time points.

  • Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Quantification:

  • Create calibration curves for this compound, the desired product, and 2-methylbenzoic acid using standards of known concentrations.

  • Determine the concentration of each component in the reaction samples by comparing their peak areas to the calibration curves.

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Check Reagent Quality (Purity, Stability) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_byproducts Analyze for Side Products (Protodeboronation, Homocoupling) check_conditions->analyze_byproducts optimize_base Optimize Base (Milder, Anhydrous) analyze_byproducts->optimize_base Protodeboronation Dominant optimize_catalyst Optimize Catalyst/Ligand analyze_byproducts->optimize_catalyst Homocoupling Dominant use_ester Consider Boronic Ester optimize_base->use_ester solution Improved Yield optimize_base->solution optimize_catalyst->solution use_ester->solution

Caption: A troubleshooting workflow for addressing low yields in reactions involving this compound.

Signaling Pathway of Major Side Reactions

Side_Reactions cluster_main Suzuki-Miyaura Coupling cluster_side1 Protodeboronation cluster_side2 Homocoupling A This compound C Desired Product A->C Pd(0), Base D 2-Methylbenzoic acid A->D H₂O, Base, Heat E Homocoupled Byproduct A->E Pd(II), O₂ B Aryl Halide B->C

Caption: The desired Suzuki-Miyaura coupling pathway and the competing side reactions of protodeboronation and homocoupling.

References

Technical Support Center: Protodeboronation of 4-Borono-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the protodeboronation of 4-borono-2-methylbenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the protodeboronation of this compound.

Problem Potential Cause Recommended Solution
Low or No Conversion to 2-Methylbenzoic Acid Ineffective proton source.Ensure the presence of a suitable proton source, such as water or an acidic medium. Acetic acid can be used as both the solvent and the proton source.[1]
Reaction temperature is too low.Increase the reaction temperature. For acid-promoted protodeboronation in acetic acid, temperatures around 110-130°C have been shown to be effective for various arylboronic acids.[1]
Steric hindrance from the ortho-methyl group slowing down the reaction.Prolong the reaction time and monitor the progress by TLC, GC, or LC-MS.
Formation of Side Products Other Than 2-Methylbenzoic Acid Anhydride formation.If the reaction is conducted at high temperatures in the presence of a carboxylic acid, anhydride formation can occur. Ensure appropriate workup procedures to hydrolyze any anhydride formed.
Homocoupling of the boronic acid.This is more common in cross-coupling reactions but can occur under certain conditions. Ensure the exclusion of oxygen and transition metal contaminants.[2]
Inconsistent Reaction Rates or Yields Variable water content in reagents and solvents.Use anhydrous solvents and dry reagents to have better control over the reaction, especially if trying to minimize protodeboronation as a side reaction.[2]
pH of the reaction medium is not optimal.The rate of protodeboronation is highly pH-dependent.[3] For deliberate protodeboronation, acidic conditions are often employed. For minimizing it, neutral or specific pH ranges might be necessary.
Difficulty in Product Purification Residual boric acid or boronic acid starting material.Use an extractive workup with a basic aqueous solution to remove acidic boron species. Alternatively, chromatography on silica gel can be effective.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[4][5] In the case of this compound, this results in the formation of 2-methylbenzoic acid. This can be an undesired side reaction in processes like Suzuki-Miyaura cross-coupling, where it consumes the starting material and reduces the yield of the desired product.[1][6] However, protodeboronation can also be a synthetically useful transformation to remove a boronic acid functional group.[4]

Q2: What are the primary factors that promote the protodeboronation of this compound?

A2: Several factors can influence the rate of protodeboronation:

  • Presence of a Proton Source: Water, alcohols, or acids can act as proton sources to facilitate the cleavage of the C-B bond.[2]

  • pH of the Medium: Protodeboronation can be catalyzed by both acids and bases.[4][7] The rate is highly dependent on the pH, which affects the speciation of the boronic acid.[3]

  • Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[1][2]

  • Substituent Effects: The electronic properties of the substituents on the aromatic ring play a role. The electron-donating methyl group and the electron-withdrawing carboxylic acid group on this compound will influence its reactivity. Generally, electron-donating groups can facilitate the reaction.[1]

Q3: How can I minimize unwanted protodeboronation of this compound during a cross-coupling reaction?

A3: To suppress protodeboronation as a side reaction, consider the following strategies:

  • Use Anhydrous Conditions: Employing dry solvents and reagents can significantly reduce the rate of protodeboronation by limiting the availability of protons.[2]

  • Careful Selection of Base: In base-catalyzed reactions like the Suzuki-Miyaura coupling, the choice of base is critical. Weaker bases, such as carbonates or phosphates, are often preferred over strong hydroxides.[2]

  • Use a Boronic Ester: Converting the boronic acid to a boronate ester (e.g., a pinacol ester) can increase its stability and reduce the rate of protodeboronation.[6] Using derivatives like MIDA boronates or organotrifluoroborates can also provide a "slow-release" of the boronic acid, keeping its concentration low and minimizing side reactions.[8]

  • Optimize Reaction Temperature: Running the reaction at the lowest temperature that still allows for a reasonable rate of the desired transformation can help minimize protodeboronation.[9]

Q4: What conditions are recommended for the intentional protodeboronation of this compound?

A4: For a deliberate protodeboronation, you can utilize conditions that favor this reaction. A common method is to heat the arylboronic acid in a protic solvent, often with an acid catalyst. For example, refluxing in acetic acid has been shown to be effective for a range of arylboronic acids and generally results in good to excellent yields of the protodeboronated product.[1] Other methods include using aqueous sodium hypochlorite or gold catalysts.[10]

Q5: How do the substituents on this compound affect its susceptibility to protodeboronation?

A5: The electronic nature of the substituents on the arylboronic acid influences the rate of protodeboronation. The ortho-methyl group is electron-donating, which generally increases the electron density on the carbon atom of the C-B bond, making it more susceptible to electrophilic cleavage by a proton.[1] The para-carboxylic acid group is electron-withdrawing, which can decrease the reactivity towards protodeboronation.[1] The overall effect will be a combination of these electronic influences and steric effects from the ortho-methyl group.

Experimental Protocols

Protocol for Acid-Promoted Protodeboronation

This protocol is adapted from a general procedure for the acid-promoted protodeboronation of arylboronic acids.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol).

  • Solvent Addition: Add acetic acid (20 mL).

  • Heating: Heat the reaction mixture to 110-130°C and stir.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary depending on the substrate, typically ranging from 1 to 20 hours.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the acetic acid under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. To remove any unreacted starting material or boric acid byproducts, you can wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methylbenzoic acid.

  • Purification: If necessary, purify the product by recrystallization or column chromatography on silica gel.

Visualizations

Protodeboronation_Mechanism cluster_acid Acid-Catalyzed Protodeboronation ArBOH2 This compound Intermediate Protonated Intermediate ArBOH2->Intermediate + H+ H_plus H+ Product 2-Methylbenzoic acid Intermediate->Product + H2O - B(OH)3 - H+ H2O H2O BOH3 B(OH)3

Caption: General mechanism of acid-catalyzed protodeboronation.

Experimental_Workflow Start Start: this compound Setup Reaction Setup: Add starting material and solvent (e.g., Acetic Acid) Start->Setup Reaction Heating and Stirring (e.g., 110-130°C) Setup->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Final Product: 2-Methylbenzoic acid Purification->Product

Caption: Experimental workflow for protodeboronation.

Troubleshooting_Tree Start Low Yield of Protodeboronation Product Check_Temp Is Reaction Temperature Sufficiently High? Start->Check_Temp Check_Time Is Reaction Time Long Enough? Check_Temp->Check_Time Yes Increase_Temp Increase Temperature (e.g., to 110-130°C) Check_Temp->Increase_Temp No Check_Proton Is there an Adequate Proton Source? Check_Time->Check_Proton Yes Increase_Time Increase Reaction Time and Continue Monitoring Check_Time->Increase_Time No Add_Proton Ensure Presence of Protic Solvent/Reagent (e.g., Water, Acetic Acid) Check_Proton->Add_Proton No Success Problem Resolved Increase_Temp->Success Increase_Time->Success Add_Proton->Success

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Purification of 4-Borono-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-borono-2-methylbenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions.

Problem 1: Low Yield After Recrystallization

Possible CauseSuggested Solution
Inappropriate Solvent Choice The compound may be too soluble in the chosen solvent even at low temperatures. Test a range of solvents with varying polarities (e.g., water, ethanol/water mixtures, ethyl acetate/hexanes).
Too Much Solvent Used Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature Crystallization Crystals forming during hot filtration will lead to product loss. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent premature crystallization.
Incomplete Crystallization The solution may not have been cooled for a sufficient amount of time or to a low enough temperature. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

Problem 2: Oily Precipitate Instead of Crystals During Recrystallization

Possible CauseSuggested Solution
Insoluble Impurities The presence of certain impurities can inhibit crystal lattice formation. Attempt to remove insoluble impurities by hot filtration before allowing the solution to cool.
Supersaturated Solution The concentration of the solute may be too high. Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly. Seeding with a pure crystal can also induce crystallization.
Inappropriate Solvent The solvent may be too nonpolar for the compound. Try a more polar solvent or a mixture of solvents.

Problem 3: Poor Separation During Column Chromatography

Possible CauseSuggested Solution
Inappropriate Eluent System The eluent may be too polar or not polar enough to achieve separation. Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. A common mobile phase for substituted benzoic acids is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
Column Overloading Too much crude material was loaded onto the column. Use an appropriate amount of silica gel relative to the amount of crude product (typically a 30:1 to 100:1 ratio by weight).
Improper Column Packing Cracks or channels in the silica gel lead to an uneven flow of the mobile phase. Ensure the column is packed uniformly as a slurry and is not allowed to run dry.

Problem 4: Product Tailing on the Column

Possible CauseSuggested Solution
Acidic Nature of the Compound The carboxylic acid group can interact strongly with the silica gel, causing tailing. Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase to suppress this interaction.

Problem 5: Low Recovery of Product After Acid-Base Extraction

Possible CauseSuggested Solution
Incomplete Acid-Base Reaction The pH of the aqueous layer was not sufficiently basic or acidic to fully convert the compound to its salt or back to its neutral form. Check the pH of the aqueous layer after each extraction step and adjust as necessary.
Insufficient Mixing The two phases were not mixed thoroughly, leading to incomplete extraction. Invert the separatory funnel gently but thoroughly multiple times, venting frequently to release any pressure buildup.
Emulsion Formation An emulsion has formed at the interface of the organic and aqueous layers, trapping the product. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include starting materials from the synthesis, homo-coupled byproducts, and the deboronated analog, 2-methylbenzoic acid. The presence and nature of impurities will depend on the synthetic route employed.

Q2: What is the best method to purify this compound?

A2: The optimal purification method depends on the scale of the experiment and the nature of the impurities. Recrystallization is often effective for removing minor impurities if a suitable solvent is found. Column chromatography provides excellent separation for a wide range of impurities but can be time-consuming for large quantities. Acid-base extraction is a simple and effective method for separating the acidic product from neutral and basic impurities.

Q3: My this compound appears to be decomposing on the silica gel column. What can I do?

A3: Boronic acids can sometimes be unstable on silica gel. To mitigate this, you can try deactivating the silica gel by pre-treating it with a small amount of a non-polar solvent containing triethylamine. Alternatively, using a different stationary phase like alumina or a reverse-phase C18 silica gel may be beneficial. Another effective method is to use boric acid-impregnated silica gel, which can suppress over-adsorption and degradation.

Q4: Can I use a base other than sodium bicarbonate for acid-base extraction?

A4: Yes, other bases like sodium carbonate or sodium hydroxide can be used. However, sodium bicarbonate is a weak base and is often sufficient to deprotonate the carboxylic acid without causing hydrolysis of other functional groups, which might be a concern with stronger bases.

Q5: How should I store purified this compound?

A5: this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. It is also light-sensitive and should be kept in a tightly sealed, opaque container.[1]

Experimental Protocols

Protocol 1: Recrystallization

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes) while heating and stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dry silica onto the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 hexanes:ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Shake the funnel vigorously, venting frequently. This will convert the acidic this compound into its water-soluble sodium salt.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution.

  • Acidification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid, dropwise with stirring until the solution is acidic (pH ~2). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Data Presentation

Table 1: Solubility of Benzoic Acid Derivatives (Illustrative Examples)

SolventSolubility of Benzoic Acid at 25°C ( g/100 mL)Expected Solubility Trend for this compound
Water0.34Sparingly soluble
Ethanol58.4Soluble
Ethyl Acetate44.2Soluble
Hexane0.9Sparingly soluble

Note: This data is for benzoic acid and serves as a guideline. Experimental determination of the solubility of this compound is recommended for optimal purification.

Table 2: Typical Purity and Yield for Purification Methods (Illustrative)

Purification MethodTypical Purity (by HPLC)Typical Yield
Recrystallization>98%70-90%
Column Chromatography>99%60-85%
Acid-Base Extraction>97%85-95%

Note: Actual purity and yield will vary depending on the initial purity of the crude material and the specific experimental conditions.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow cluster_extraction Acid-Base Extraction Workflow recrys_start Crude Product dissolve Dissolve in Minimal Hot Solvent recrys_start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Cool to Crystallize hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter dry Dry Crystals vac_filter->dry recrys_end Pure Product dry->recrys_end chrom_start Crude Product load Load onto Silica Column chrom_start->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate chrom_end Pure Product evaporate->chrom_end ext_start Crude Product in Organic Solvent add_base Extract with Aqueous Base ext_start->add_base separate_aq Separate Aqueous Layer (Contains Salt) add_base->separate_aq acidify Acidify Aqueous Layer separate_aq->acidify precipitate Precipitate Pure Acid acidify->precipitate vac_filter_ext Vacuum Filtration precipitate->vac_filter_ext dry_ext Dry Solid vac_filter_ext->dry_ext ext_end Pure Product dry_ext->ext_end

Caption: General workflows for the purification of this compound.

troubleshooting_logic start Purification Issue low_yield Low Yield? start->low_yield oily_product Oily Product? start->oily_product poor_sep Poor Separation? start->poor_sep solvent_issue Check Solvent Choice & Amount low_yield->solvent_issue cooling_issue Optimize Cooling Process low_yield->cooling_issue impurity_issue Hot Filtration for Insoluble Impurities oily_product->impurity_issue concentration_issue Adjust Concentration oily_product->concentration_issue eluent_issue Optimize Eluent with TLC poor_sep->eluent_issue loading_issue Check Column Loading poor_sep->loading_issue

Caption: A logical diagram for troubleshooting common purification issues.

References

Improving yield in reactions with 4-Borono-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Borono-2-methylbenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for improving reaction yields and overcoming challenges in experiments involving this compound.

I. Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. However, the use of ortho-substituted substrates like this compound can present unique challenges, primarily due to steric hindrance from the ortho-methyl group. This steric bulk can impede key steps in the catalytic cycle, potentially leading to lower yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide: Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura couplings involving sterically hindered boronic acids often stem from suboptimal reaction conditions that fail to overcome the steric barrier. The key areas to troubleshoot are the catalyst system, the choice of base, and the reaction environment.

  • Catalyst and Ligand: Standard palladium catalysts may be ineffective. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the formation of a highly reactive palladium(0) species. This facilitates both the oxidative addition and the subsequent, often rate-limiting, reductive elimination step.

  • Base Selection: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species. For sterically hindered substrates, stronger bases may be required. However, a base that is too strong can promote side reactions. A careful screening of bases is often necessary.

  • Anhydrous and Degassed Conditions: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. Similarly, water can be a proton source for protodeboronation, a major side reaction. Using anhydrous and thoroughly degassed solvents is paramount.

Q2: I suspect protodeboronation is a significant side reaction. How can I confirm this and what steps can be taken to minimize it?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-deficient or sterically hindered boronic acids. This can be exacerbated by the presence of water and certain bases.

  • Mitigation Strategies:

    • Use of Milder Bases: Consider using milder bases such as K₃PO₄, KF, or Cs₂CO₃.

    • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, employing anhydrous conditions can significantly reduce protodeboronation.

    • More Stable Boron Reagents: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from premature decomposition. The active boronic acid can then be released slowly during the reaction.

Q3: Homocoupling of the boronic acid is another side product I'm observing. What causes this and how can it be prevented?

A3: Homocoupling, the dimerization of the boronic acid, is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.

  • Prevention:

    • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas like argon or nitrogen.

    • Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) precatalysts like Pd(OAc)₂.

Data Presentation: Suzuki-Miyaura Coupling Conditions

While specific comparative data for this compound is not extensively published in a single study, the following table provides a summary of effective conditions for structurally similar sterically hindered arylboronic acids, which can serve as a strong starting point for optimization.

Catalyst System (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Typical Yield Range (%)
Pd(OAc)₂ (2), SPhos (4)K₃PO₄ (2)Toluene/H₂O1002-1285-95
Pd₂(dba)₃ (1.5), XPhos (3)K₃PO₄ (2)Dioxane10012-2480-90
PdCl₂(dppf) (3)Cs₂CO₃ (3)THF/H₂O8012~95
Pd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O1001270-85
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide, this compound, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst and ligand.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Biaryl Product Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide Ar-X->Oxidative_Addition Ar'-B(OH)2 Boronic Acid Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Amide Bond Formation

The formation of an amide bond between a carboxylic acid and an amine typically requires an activating agent or "coupling reagent" to proceed efficiently. The steric hindrance from the ortho-methyl group in this compound can also pose a challenge in amide coupling reactions, potentially requiring more robust coupling reagents or harsher reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide: Amide Coupling

Q1: My amide coupling reaction with this compound is giving a low yield. What are the common issues?

A1: Low yields in amide coupling reactions with sterically hindered carboxylic acids are often due to incomplete activation of the carboxylic acid or poor nucleophilicity of the amine.

  • Coupling Reagent: Standard coupling reagents may not be effective. More potent reagents like HATU, HBTU, or PyBOP are often required. Carbodiimides such as EDC, when used, often require an additive like HOBt or DMAP to enhance their effectiveness.

  • Reaction Temperature: For sterically hindered substrates, increasing the reaction temperature may be necessary to drive the reaction to completion.

  • Order of Addition: Pre-activating the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) before adding the amine can sometimes improve yields by ensuring the activated species is readily available to react with the amine.

Q2: Are there any side reactions to be aware of when performing amide coupling with this compound?

A2: The boronic acid functionality is generally stable under many amide coupling conditions. However, it is important to choose coupling reagents and conditions that are compatible with the boronic acid group. Highly acidic or basic conditions, or the presence of strong nucleophiles other than the desired amine, could potentially lead to decomposition or side reactions involving the boronic acid. It is advisable to monitor the reaction closely for the consumption of the starting material and the formation of byproducts.

Data Presentation: Amide Coupling Reagents and Conditions

The following table summarizes common coupling reagents and typical conditions for amide bond formation, which can be adapted for this compound.

Coupling ReagentAdditiveBase (equivalents)SolventTemperature (°C)Typical Yield Range (%)
EDCHOBtDIPEA (2-3)DMF, DCM0 to RT70-95
HATU-DIPEA (2-3)DMF0 to RT85-98
HBTU-DIPEA (2-3)DMF0 to RT80-95
PyBOP-DIPEA (2-3)DMF, DCM0 to RT80-95
Experimental Protocol: General Procedure for Amide Coupling using HATU

This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine using HATU, a highly effective coupling reagent.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • HATU (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous DMF

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen) atmosphere

Procedure:

  • Reaction Setup: To a solution of this compound in anhydrous DMF, add DIPEA. Cool the mixture to 0 °C in an ice bath.

  • Pre-activation: Add HATU to the solution and stir for 15-30 minutes to allow for pre-activation of the carboxylic acid.

  • Amine Addition: Slowly add the amine to the reaction mixture.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualization: Amide Coupling Workflow

Amide_Coupling_Workflow cluster_setup Reaction Setup cluster_activation Activation cluster_coupling Coupling cluster_purification Workup & Purification Carboxylic_Acid This compound Base DIPEA Solvent Anhydrous DMF Coupling_Reagent HATU Solvent->Coupling_Reagent Activated_Ester Activated Intermediate Coupling_Reagent->Activated_Ester Amine Amine Activated_Ester->Amine Amide_Product Amide_Product Amine->Amide_Product Workup Aqueous Workup Amide_Product->Workup Purification Chromatography Workup->Purification

Caption: General workflow for HATU-mediated amide bond formation.

III. Purification Challenges

The products of reactions involving this compound, particularly the biaryl-2-carboxylic acids from Suzuki-Miyaura couplings, can present purification challenges due to their polarity and the potential for closely eluting byproducts.

Troubleshooting Guide: Purification

Q1: I am having difficulty separating my desired biaryl product from the unreacted boronic acid and homocoupled byproducts during column chromatography.

A1: The similar polarity of the desired product and certain byproducts can make chromatographic separation challenging.

  • Acid-Base Extraction: An initial acid-base workup can be highly effective. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., saturated NaHCO₃ solution). The acidic desired product and unreacted this compound will move to the aqueous layer, leaving non-acidic impurities (like the homocoupled product of the coupling partner) in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the acidic compounds, which can be collected by filtration or extracted back into an organic solvent.

  • Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique to remove small amounts of impurities. A solvent screen will be necessary to identify a suitable recrystallization solvent or solvent system.

Q2: How can I effectively remove residual palladium catalyst from my reaction product?

A2: Residual palladium can often be removed by treating the crude product solution with a scavenger resin or by filtration through a pad of celite or silica gel. Specialized commercially available scavengers designed to bind palladium are also very effective.

Visualization: Purification Strategy

Purification_Strategy Crude_Mixture Crude Reaction Mixture Acid_Base_Workup Acid-Base Extraction Crude_Mixture->Acid_Base_Workup Chromatography Column Chromatography Acid_Base_Workup->Chromatography Recrystallization Recrystallization (if solid) Chromatography->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

Caption: A typical purification workflow for products derived from this compound.

Technical Support Center: Catalyst Selection for Hindered Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the Suzuki-Miyaura cross-coupling of sterically hindered substrates, specifically focusing on 4-borono-2-methylbenzoic acid and related ortho-substituted arylboronic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

??? question "Q1: My Suzuki coupling reaction with this compound has a very low yield. What are the primary factors to investigate?"

??? question "Q2: What is the most effective type of catalyst and ligand for coupling this hindered boronic acid?"

??? question "Q3: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?"

??? question "Q4: What are the recommended bases and solvents for this type of hindered coupling?"

??? question "Q5: The reaction is very slow. Should I increase the temperature?"

Data Presentation: Optimizing Reaction Parameters

The following tables summarize how different reaction parameters can affect the yield of Suzuki coupling reactions involving hindered or challenging substrates. Optimal conditions are highly dependent on the specific substrates used.

Table 1: Effect of Different Bases on Suzuki Coupling Yield

Base Typical Conditions Reported Yield Range (%) Notes
K₃PO₄ Solid or aqueous solution 85-99% A strong base, often highly effective for sterically hindered or electron-deficient partners.[1]
Cs₂CO₃ Solid 90-99% A strong and very effective base, particularly for difficult couplings.[1][2]
K₂CO₃ Solid or aqueous solution 60-95% A widely used carbonate base, may be less effective for hindered systems.[1][3]

| Na₂CO₃ | 2M aqueous solution | 70-98% | A common and effective base, but stronger bases are often needed for challenging substrates.[1] |

Table 2: Influence of Catalyst and Ligand Choice on Reaction Outcome (Model Reactions)

Palladium Source Ligand Base Yield (%) Notes
Pd₂(dba)₃ L1 (P-bidentate) K₂CO₃ 85 Screening showed this ligand to be highly effective for a hindered system.[3]
Pd₂(dba)₃ PPh₃ K₂CO₃ 60 Lower yield with a standard, less bulky ligand.[3]
Pd₂(dba)₃ DPPF K₂CO₃ 20 Indicates that not all bidentate ligands are suitable for this specific transformation.[3]
Pd(OAc)₂ PPh₃ K₂CO₃ 18 Pd(OAc)₂ with a standard ligand proved inefficient.[3]
Pd(PPh₃)₄ K₂CO₃ 52 The pre-formed catalyst shows moderate activity.[3]

(Note: Data from a model reaction with sterically hindered substrates, not specifically this compound, but demonstrates key principles.)[3]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdiil R¹-Pd(II)L₂-X pd0->pdiil Oxidative Addition pd0->c4 pdiib R¹-Pd(II)L₂-OR³ pdiil->pdiib Ligand Exchange pdiia R¹-Pd(II)L₂-R² pdiib->pdiia Transmetalation pdiia->pd0 Reductive Elimination c1->pdiil c2->pdiib c3->pdiia Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield in Hindered Coupling catalyst Catalyst System (Pd / Ligand) start->catalyst base_solvent Base / Solvent Combination start->base_solvent conditions Reaction Conditions (Temp / Time) start->conditions substrate Substrate Issues (Degradation) start->substrate sol_cat Use Bulky Ligand (e.g., SPhos, P(t-Bu)₃, NHC) catalyst->sol_cat sol_base Use Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Use Anhydrous Solvent (e.g., Toluene, Dioxane) base_solvent->sol_base sol_cond Increase Temperature (100-140 °C) Increase Reaction Time Use Microwave conditions->sol_cond sol_sub Use Fresh Boronic Acid Convert to Pinacol or MIDA Ester (Slow Release) substrate->sol_sub

References

Technical Support Center: 4-Borono-2-methylbenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-borono-2-methylbenzoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main reactivity considerations for this compound?

A1: this compound is a bifunctional molecule with three key reactive features that can influence its behavior in chemical reactions:

  • Boronic Acid Group: This group is susceptible to protodeboronation (loss of the B(OH)₂ group) under certain conditions, particularly with strong acids or bases and at elevated temperatures. It is also prone to forming cyclic anhydrides (boroxines) upon dehydration.

  • Carboxylic Acid Group: This group can undergo standard carboxylic acid reactions, such as esterification. Its presence can also affect the electronic properties of the aromatic ring and the solubility of the molecule.

  • Ortho-Methyl Group: The methyl group at the 2-position introduces steric hindrance around both the carboxylic acid and the boronic acid moieties. This can influence the rate and success of reactions at these sites.

Q2: How should this compound be stored to ensure its stability?

A2: To maintain its integrity, this compound should be stored in a cool, dry place, away from light and moisture. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, particularly the formation of boroxines through dehydration.

Q3: Can I perform a Suzuki-Miyaura coupling and an esterification in a one-pot reaction?

A3: While a one-pot procedure is theoretically possible, it presents significant challenges due to conflicting reaction conditions. Suzuki-Miyaura couplings are typically performed under basic conditions, which can deprotonate the carboxylic acid, affecting its reactivity and the overall reaction profile. Conversely, Fischer esterifications are acid-catalyzed, which can promote protodeboronation of the boronic acid. A stepwise approach with protection of one of the functional groups is generally more reliable.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, reactions with this compound can be challenging. Below are common issues and their solutions.

Issue 1: Low or No Yield of the Desired Biaryl Product

Possible Cause Suggested Solution
Protodeboronation Use milder bases such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH. Keep reaction temperatures as low as possible while still achieving conversion. Minimize reaction time.
Catalyst Inactivity Ensure the palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation. Consider using pre-catalysts that are more air-stable.
Poor Reagent Quality Use high-purity this compound. Consider converting it to a more stable boronate ester (e.g., pinacol ester) if degradation is suspected.
Inadequate Inert Atmosphere Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Steric Hindrance The ortho-methyl group can slow down the transmetalation step. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to promote oxidative addition and facilitate the coupling.

Issue 2: Formation of Significant Side Products

Side Product Possible Cause Suggested Solution
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Rigorously degas the solvent and reaction mixture and maintain a strict inert atmosphere.
Protodeboronated Starting Material See "Protodeboronation" under Issue 1.Use milder bases, lower temperatures, and shorter reaction times.
Decarboxylation High reaction temperatures.If the reaction requires high heat, monitor for the loss of the carboxylic acid group. If observed, attempt the reaction at a lower temperature with a more active catalyst system.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide.[1][2]

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry Schlenk flask, add this compound, the aryl bromide, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting Guide: Esterification

Esterification of the carboxylic acid group in this compound can be complicated by the presence of the boronic acid moiety.

Issue 1: Low Yield of the Ester

| Possible Cause | Suggested Solution | | :--- | :--- | :--- | | Degradation of Boronic Acid | The acidic conditions of Fischer esterification can cause protodeboronation. Use a minimal amount of acid catalyst (e.g., H₂SO₄) and keep the reaction temperature as low as possible. Alternatively, protect the boronic acid as a pinacol ester before performing the esterification. | | Incomplete Reaction | Use a large excess of the alcohol to drive the equilibrium towards the product. Remove water as it forms using a Dean-Stark apparatus. | | Steric Hindrance | The ortho-methyl group can hinder the approach of the alcohol. Use a less sterically hindered alcohol if possible, or consider alternative esterification methods that do not involve tetrahedral intermediates at the carboxyl carbon, such as using a coupling reagent (e.g., DCC/DMAP). |

Issue 2: Difficulty in Product Purification

Problem Possible Cause Suggested Solution
Co-elution of Starting Material and Product The polarity of the starting material and the ester product may be similar.During aqueous workup, a basic wash (e.g., with aqueous NaHCO₃) can be used to remove the unreacted carboxylic acid as its water-soluble salt.
Boronic Acid Impurities Boronic acids can be difficult to separate from organic products by standard silica gel chromatography.A basic aqueous wash can help remove boronic acid impurities. Alternatively, use boric acid-impregnated silica gel for chromatography.
Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the esterification of this compound with an alcohol.

Materials:

  • This compound (1.0 equiv)

  • Alcohol (e.g., methanol or ethanol, large excess)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Dichloromethane or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in a large excess of the desired alcohol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove unreacted acid and the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify the product by flash column chromatography if necessary.

Visualizing Workflows and Relationships

Suzuki_Miyaura_Troubleshooting start Low Yield in Suzuki Coupling reagent_quality Check Reagent Quality (Boronic Acid, Halide, Catalyst) start->reagent_quality conditions Verify Reaction Conditions (Inert Atmosphere, Degassed Solvents) start->conditions side_reactions Analyze for Side Reactions start->side_reactions solution3 Use Bulky Ligand (e.g., SPhos) Optimize Catalyst Loading reagent_quality->solution3 solution2 Improve Degassing Strict Inert Atmosphere conditions->solution2 protodeboronation Protodeboronation? side_reactions->protodeboronation homocoupling Homocoupling? side_reactions->homocoupling solution1 Use Milder Base (K3PO4) Lower Temperature protodeboronation->solution1 Yes homocoupling->solution2 Yes

Caption: A troubleshooting workflow for low yields in Suzuki-Miyaura coupling reactions.

Esterification_Troubleshooting start Low Esterification Yield boronic_acid_degradation Boronic Acid Degradation? start->boronic_acid_degradation incomplete_reaction Incomplete Reaction? start->incomplete_reaction solution1 Protect Boronic Acid (e.g., Pinacol Ester) Use Minimal Acid Catalyst boronic_acid_degradation->solution1 Yes solution2 Use Excess Alcohol Remove Water (Dean-Stark) incomplete_reaction->solution2 Yes

Caption: Troubleshooting logic for esterification reactions of this compound.

References

Minimizing homocoupling of 4-Borono-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Homocoupling of 4-Borono-2-methylbenzoic acid

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the homocoupling of this compound during Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Issue 1: Significant Formation of Homocoupled Byproduct
Potential Cause Troubleshooting Steps
1. Presence of Dissolved Oxygen 1a. Rigorous Degassing: Ensure the solvent and reaction mixture are thoroughly deoxygenated. The freeze-pump-thaw method (at least three cycles) is highly effective.[1] Alternatively, sparging the solvent with an inert gas (e.g., argon or nitrogen) for 30-60 minutes can be employed.[1] 1b. Maintain Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas.
2. Use of a Palladium(II) Precatalyst 2a. Switch to a Pd(0) Source: Pd(II) sources like Pd(OAc)₂ or PdCl₂ can directly react with the boronic acid to form the homocoupled dimer and Pd(0).[2] Using a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent this issue as they can directly enter the catalytic cycle. 2b. Use of a Mild Reducing Agent: If a Pd(II) source is necessary, consider the addition of a mild reducing agent like potassium formate. This can help reduce the Pd(II) to Pd(0) without significantly affecting other components of the reaction.
3. Suboptimal Ligand Choice 3a. Employ Bulky, Electron-Rich Ligands: Ligands play a crucial role in stabilizing the palladium catalyst and influencing its reactivity. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the desired cross-coupling pathway over homocoupling.
4. High Concentration of Boronic Acid 4a. Slow Addition: A high instantaneous concentration of this compound can favor the bimolecular homocoupling reaction.[1] Employing slow addition of the boronic acid solution to the reaction mixture using a syringe pump can keep its concentration low, thus disfavoring homocoupling.[1]
Issue 2: Low Yield of the Desired Cross-Coupled Product
Potential Cause Troubleshooting Steps
1. Catalyst Deactivation 1a. Use Fresh Catalyst and Ligands: Palladium catalysts and phosphine ligands can degrade over time, especially with exposure to air.[3] Ensure they are fresh and have been stored under an inert atmosphere. 1b. Optimize Temperature: Excessive heat can lead to catalyst decomposition. Monitor the reaction temperature and avoid overheating.
2. Protodeboronation 2a. Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation. Using milder bases like K₃PO₄ or Cs₂CO₃ can be beneficial. 2b. Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation. Using anhydrous conditions can help mitigate this side reaction.[3] 2c. Use a More Stable Boronic Ester: Consider converting the boronic acid to a more stable derivative like a pinacol ester to protect it from premature decomposition.[3][4]
3. Incomplete Reaction 3a. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. If it stalls, consider extending the reaction time. 3b. Aryl Halide Reactivity: The reactivity of the coupling partner follows the trend I > Br > OTf >> Cl. Couplings with aryl chlorides are more challenging and may require more active catalyst systems.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound homocoupling in Suzuki reactions?

A1: The homocoupling of boronic acids is primarily driven by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product. Rigorous exclusion of oxygen is therefore critical.

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst.[2] This is particularly problematic at the beginning of the reaction.

Q2: How does the choice of palladium source affect homocoupling?

A2: Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are generally preferred as they can directly enter the catalytic cycle without an initial reduction step that can be mediated by the boronic acid, leading to homocoupling. Pd(II) precatalysts, such as Pd(OAc)₂ or PdCl₂, require reduction to Pd(0) in situ, a process that can consume the boronic acid to form the dimer.

Q3: What role do ligands play in minimizing the homocoupling of this sterically hindered boronic acid?

A3: Ligands are critical for stabilizing the palladium catalyst and modulating its reactivity. For sterically hindered substrates like this compound, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) is highly recommended. Their steric bulk can hinder the formation of intermediates that lead to homocoupling and promote the desired cross-coupling pathway.

Q4: How do solvent and temperature influence homocoupling?

A4: Solvents and temperature are key parameters to control. Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and are often effective at minimizing homocoupling. While Suzuki reactions often require heating, excessive temperatures can lead to catalyst decomposition and an increase in side reactions, including homocoupling. It is crucial to find the optimal temperature that promotes the desired reaction without significant degradation.

Q5: Can the carboxylic acid group of this compound interfere with the reaction?

A5: Yes, the carboxylic acid group can be deprotonated under the basic conditions of the Suzuki coupling to form a carboxylate. This can affect the solubility of the boronic acid and potentially coordinate to the palladium center, influencing its catalytic activity.[5] Careful selection of the base and solvent system is important. In some cases, protecting the carboxylic acid as an ester may be a useful strategy.[5]

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura coupling reactions of substrates analogous to this compound, providing a starting point for optimization.

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of a Structurally Analogous Aminobromopyridine

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)
System 1PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
System 1PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methylphenylboronic acid82
System 1PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid88
System 2 (Hypothetical)SPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High

Data adapted from a study on 5-bromo-2-methylpyridin-3-amine, which is structurally analogous.[6]

Table 2: Optimization of Base for Suzuki-Miyaura Cross-Coupling of 4-bromoacetophenone and Phenylboronic Acid

EntryBaseYield (%)
1NaHCO₃75
2NaOAc82
3Na₂CO₃98
4K₂CO₃95
5Et₃N60

Reaction conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), supported catalyst (1.0 mmol%), base (2.0 mmol), DMA (5 mL), 100 °C, 24 hours.[7]

Experimental Protocols

General Protocol for Minimizing Homocoupling

This protocol provides a starting point for performing a Suzuki-Miyaura coupling with this compound while minimizing the risk of homocoupling.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a suitable precatalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand) (0.5-5 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst under a positive pressure of the inert gas.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Homocoupling_Troubleshooting start High Homocoupling Observed oxygen Check for Oxygen Contamination start->oxygen pd_source Evaluate Palladium Source start->pd_source ligand Assess Ligand Choice start->ligand concentration Consider Boronic Acid Concentration start->concentration degas Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) oxygen->degas inert_atm Ensure Rigorous Inert Atmosphere oxygen->inert_atm pd0_catalyst Switch to Pd(0) Source (e.g., Pd(PPh3)4) pd_source->pd0_catalyst reducing_agent Add Mild Reducing Agent (e.g., Potassium Formate) pd_source->reducing_agent bulky_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) ligand->bulky_ligand slow_addition Employ Slow Addition of Boronic Acid concentration->slow_addition end Homocoupling Minimized degas->end inert_atm->end pd0_catalyst->end reducing_agent->end bulky_ligand->end slow_addition->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L2 ox_add Oxidative Addition (with R-X) pd0->ox_add r_pd_x R-Pd(II)L2-X ox_add->r_pd_x transmetal Transmetalation (with Ar-B(OH)2) r_pd_x->transmetal r_pd_ar R-Pd(II)L2-Ar transmetal->r_pd_ar red_elim Reductive Elimination r_pd_ar->red_elim red_elim->pd0 Regenerates Catalyst product R-Ar (Desired Product) red_elim->product pd0_ox Pd(0)L2 pd2 Pd(II) Species pd0_ox->pd2 Oxidation o2 O2 homo_product Ar-Ar (Homocoupling Product) pd2->homo_product boronic_acid 2 x Ar-B(OH)2

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

References

Technical Support Center: Optimizing Suzuki Coupling of 4-Borono-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the Suzuki coupling of 4-Borono-2-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yields with this substrate are often attributed to a few key factors. Begin by systematically evaluating the following:

  • Steric Hindrance: The ortho-methyl group on the boronic acid sterically hinders the transmetalation step of the catalytic cycle. This often necessitates more forcing reaction conditions or specialized catalysts.

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, especially under aqueous basic conditions and at elevated temperatures.[1]

  • Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[1]

  • Reaction Conditions: Inadequate degassing (leaving oxygen in the reaction), impure solvents, or an inappropriate choice of base can all lead to poor outcomes.

Q2: What is the most effective base for the Suzuki coupling of this compound?

A2: The optimal base is highly dependent on the specific coupling partner and solvent system. However, for sterically hindered boronic acids, a moderately strong base is a good starting point.[2]

  • Potassium Phosphate (K₃PO₄): Often a reliable choice for challenging substrates, providing a good balance of reactivity while minimizing certain side reactions.

  • Potassium Carbonate (K₂CO₃): A standard, milder base suitable for many Suzuki reactions, frequently used in aqueous solvent mixtures.

  • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble inorganic base that can be effective when weaker bases fail.

  • Potassium Fluoride (KF): Can be useful in anhydrous conditions or with base-sensitive functional groups due to its milder nature.[3]

Q3: How can I minimize the protodeboronation of this compound?

A3: Minimizing this side reaction is crucial for improving your yield. Consider the following strategies:

  • Use of Anhydrous Solvents: Water is a proton source for protodeboronation. Employing anhydrous solvents can significantly reduce this side reaction.[1]

  • Milder Base Selection: Using bases like K₃PO₄ or KF can be beneficial over stronger hydroxides.[1]

  • Lower Reaction Temperatures and Shorter Reaction Times: If the desired coupling is proceeding, albeit slowly, reducing the temperature and reaction time can limit the extent of protodeboronation.[1]

  • Conversion to a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from premature decomposition. These esters often release the active boronic acid species slowly into the reaction mixture.[1]

Q4: I am observing the formation of homocoupling byproducts. What is the cause and how can I prevent this?

A4: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents have been thoroughly degassed. Using a slight excess of the boronic acid (1.1-1.2 equivalents) relative to the aryl halide can also sometimes favor the cross-coupling pathway.

Data Presentation

The following tables summarize representative yields for the Suzuki coupling of ortho-substituted arylboronic acids under various conditions. These values should serve as a guideline for optimization.

Table 1: Effect of Different Bases on Suzuki Coupling Yield

EntryBase (3.0 equiv.)Solvent SystemTemperature (°C)Time (h)Representative Yield (%)
1K₃PO₄Toluene/H₂O (4:1)1001285-95
2K₂CO₃Dioxane/H₂O (4:1)1001870-80
3Cs₂CO₃Dioxane1001280-90
4KFTHF (anhydrous)802465-75

Yields are representative for ortho-substituted boronic acids and will vary based on the specific aryl halide and catalyst used.

Table 2: Influence of Solvent on Suzuki Coupling Yield

EntrySolventBaseTemperature (°C)Time (h)Representative Yield (%)
1Dioxane/H₂O (4:1)K₃PO₄1001288
2Toluene/H₂O (4:1)K₃PO₄1001285
3DMFK₂CO₃1101082
4THF (anhydrous)K₃PO₄802075

Yields are representative and optimization is recommended for each specific reaction.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound with an Aryl Bromide

This protocol provides a robust starting point and may require optimization.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (3.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes for thorough deoxygenation. Finally, add the palladium catalyst (0.03 mmol).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_reactants Reactants cluster_product Product pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pdiia Ar-Pd(II)-X Complex oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation pdiib Ar-Pd(II)-Ar' Complex transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Quality (Boronic Acid, Halide, Catalyst, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature, Time) check_reagents->check_conditions side_reactions Analyze for Side Reactions (Protodeboronation, Homocoupling) check_conditions->side_reactions optimize_base Screen Different Bases (K3PO4, Cs2CO3, K2CO3) side_reactions->optimize_base If starting materials consumed change_catalyst Use Specialized Ligand (e.g., Buchwald Ligands) side_reactions->change_catalyst If reaction is sluggish optimize_solvent Test Solvent Systems (Aqueous vs. Anhydrous) optimize_base->optimize_solvent success Improved Yield optimize_base->success Optimization Successful protect_boronic Convert to Boronic Ester (e.g., Pinacol Ester) optimize_solvent->protect_boronic If protodeboronation persists change_catalyst->optimize_base protect_boronic->success

Caption: A decision tree for troubleshooting low yields in the Suzuki coupling.

References

Technical Support Center: Purification of 4-Borono-2-methylbenzoic Acid and its Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Borono-2-methylbenzoic acid. The focus is on the effective removal of boron-containing impurities from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common boron-containing impurities I might encounter in my reaction with this compound?

A1: When using this compound in reactions like Suzuki-Miyaura cross-coupling, you may encounter several boron-containing impurities. These can include unreacted starting material, homo-coupled byproducts (dimers of the boronic acid), and boroxines, which are cyclic anhydrides formed from the dehydration of boronic acids. Additionally, protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can lead to non-boron containing but related impurities.[1][2]

Q2: My desired product and the boronic acid impurities are co-eluting during silica gel chromatography. What can I do?

A2: Co-elution of polar compounds like boronic acids with the desired product is a common issue. Boronic acids can interact strongly with silica gel, leading to peak tailing and poor separation.[2][3] Consider the following options:

  • Modify the mobile phase: Adding a small amount of a polar solvent like methanol or a modifier like acetic acid to your eluent system can improve separation.[4]

  • Use treated silica gel: Employing boric acid-impregnated silica gel can reduce the strong adsorption of boronic esters, leading to better chromatographic performance.[2][5][6]

  • Switch the stationary phase: Consider using neutral alumina instead of silica gel for column chromatography.[4]

Q3: Are there any non-chromatographic methods to remove this compound impurities?

A3: Yes, several non-chromatographic techniques can be effective:

  • Acid-Base Extraction: This is a highly effective method. By washing your organic reaction mixture with an aqueous basic solution (e.g., 1M NaOH), the acidic this compound is converted to its water-soluble boronate salt and extracted into the aqueous layer.[3][7][8]

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique to remove impurities.[4][9][10]

  • Trituration: This involves washing the crude solid product with a solvent in which the desired product is insoluble, but the impurities are soluble.[4][7]

  • Diethanolamine Adduct Formation: Reacting the crude mixture with diethanolamine can precipitate the boronic acid as a crystalline adduct, which can be filtered off.[7][11]

Q4: How can I minimize the formation of boronic acid-related impurities in the first place?

A4: Minimizing impurity formation during the reaction is crucial. For Suzuki-Miyaura coupling reactions, ensure you are using an inert atmosphere to prevent oxidative degradation of the catalyst and reagents.[1] Using a slight excess of the boronic acid can help drive the reaction to completion, but may complicate purification. Conversely, using the aryl halide in slight excess might be preferable if it is easier to remove.[3] For challenging couplings, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before use.[1]

Troubleshooting Guides

Issue 1: Residual this compound in the Final Product after Chromatography
Potential Cause Troubleshooting Step Expected Outcome
Incomplete separation on silica gel.Perform an acid-base wash on the partially purified product. Dissolve the product in an organic solvent (e.g., ethyl acetate) and wash with 1M NaOH (aq).The boronic acid will be extracted into the aqueous layer as its salt.
Boronic acid is not sufficiently acidic for effective extraction.Increase the concentration of the base or the number of extractions.More complete removal of the boronic acid impurity.
Product is also acidic and is extracted with the impurity.Carefully acidify the aqueous layer to a pH where the product precipitates but the boronic acid remains in solution (if pKa values are sufficiently different), or re-extract the product into an organic solvent at a specific pH.Selective recovery of the desired product.
Issue 2: Low Recovery of Desired Product after Purification
Potential Cause Troubleshooting Step Expected Outcome
Product is partially soluble in the aqueous phase during extraction.Back-extract the aqueous washes with a fresh portion of organic solvent.Recovery of any product that was partitioned into the aqueous layer.
Product is strongly adsorbed on the silica gel column.Use boric acid-impregnated silica gel for chromatography.[2][6]Reduced adsorption and improved elution of the product.
Product co-precipitated with boronic acid adducts.If using diethanolamine, ensure the product does not also form an insoluble adduct.Selective precipitation of the boronic acid impurity.
Product is unstable to the purification conditions (e.g., strong base).Use a milder base for extraction (e.g., saturated NaHCO3 solution) or opt for a non-extractive method like recrystallization or chromatography.Purification with minimal degradation of the desired product.

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Basification: Transfer the organic solution to a separatory funnel and add an equal volume of a 1-2 M aqueous solution of sodium hydroxide (NaOH).[3]

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. The boronate salt of the unreacted this compound will be in the aqueous (bottom) layer.[2]

  • Collection: Drain the aqueous layer. Repeat the extraction of the organic layer with fresh aqueous base if necessary (monitor by TLC).

  • Washing: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Purification via Recrystallization from an Aqueous/Organic Solvent System
  • Solvent Selection: Determine a suitable solvent or solvent system. For a compound like this compound, a mixture of water and a water-miscible organic solvent (e.g., ethanol, acetone) may be effective. The desired compound should be soluble in the hot solvent but sparingly soluble at room temperature or below.[9][10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent system and heat the mixture to boiling with stirring to dissolve the solid.[12]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Cooling in an ice bath can further increase the yield.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Flash Chromatography using Boric Acid-Impregnated Silica Gel
  • Preparation of Slurry: In a round-bottom flask, create a slurry of silica gel in ethanol. For every 100 g of silica gel, use approximately 185 mL of ethanol and add 9.3 g of boric acid.[2]

  • Stirring: Stir the suspension at room temperature for 2 hours.[2]

  • Filtration and Washing: Filter the impregnated silica gel and wash it thoroughly with ethanol to remove excess boric acid.[2]

  • Drying: Dry the boric acid-impregnated silica gel under vacuum.

  • Chromatography: Pack a column with the prepared silica gel and run the flash chromatography as you would with standard silica gel. This stationary phase is particularly useful for purifying boronic esters.[2][6]

Visualizations

G Workflow for Acid-Base Extraction Purification cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Product Crude Product Add Base (e.g., NaOH) Add Base (e.g., NaOH) Crude Product->Add Base (e.g., NaOH) Organic Layer (Purified Product) Organic Layer (Purified Product) Add Base (e.g., NaOH)->Organic Layer (Purified Product) Aqueous Layer (Boronate Salt Impurity) Aqueous Layer (Boronate Salt Impurity) Add Base (e.g., NaOH)->Aqueous Layer (Boronate Salt Impurity) Wash with Brine Wash with Brine Organic Layer (Purified Product)->Wash with Brine Dry (e.g., Na2SO4) Dry (e.g., Na2SO4) Wash with Brine->Dry (e.g., Na2SO4) Concentrate Concentrate Dry (e.g., Na2SO4)->Concentrate Final Product Final Product Concentrate->Final Product Acidify (Optional) Acidify (Optional) Aqueous Layer (Boronate Salt Impurity)->Acidify (Optional) Recover Boronic Acid (Optional) Recover Boronic Acid (Optional) Acidify (Optional)->Recover Boronic Acid (Optional)

Caption: Workflow for removing acidic boronic impurities via extraction.

G Troubleshooting Logic for Boronic Acid Removal Start Start Impurity_Present Boronic Acid Impurity Present? Start->Impurity_Present Extraction Attempt Acid-Base Extraction Impurity_Present->Extraction Yes End_Success Product Purified Impurity_Present->End_Success No Extraction_Successful Extraction Successful? Extraction->Extraction_Successful Recrystallization Try Recrystallization Extraction_Successful->Recrystallization No Extraction_Successful->End_Success Yes Recrystallization_Successful Recrystallization Successful? Recrystallization->Recrystallization_Successful Chromatography Use Specialized Chromatography Recrystallization_Successful->Chromatography No Recrystallization_Successful->End_Success Yes End_Failure Further Optimization Needed Chromatography->End_Failure

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: 4-Borono-2-methylbenzoic Acid in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to address stability issues and provide troubleshooting for reactions involving 4-Borono-2-methylbenzoic acid.

This resource provides in-depth information on the stability of this compound under common reaction conditions, with a focus on mitigating degradation and optimizing synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction using this compound is resulting in low yields. What is the likely cause?

A1: Low yields in Suzuki-Miyaura coupling reactions with this compound are often attributed to the degradation of the boronic acid through a process called protodeboronation.[1][2] This side reaction replaces the boronic acid group with a hydrogen atom, consuming the starting material and reducing the yield of the desired product. The stability of this compound is influenced by several factors, including pH, temperature, and the presence of water.[3]

Q2: What is protodeboronation and how does it affect my reaction?

A2: Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[2] For this compound, this results in the formation of 2-methylbenzoic acid. This process is often catalyzed by aqueous acidic or basic conditions and elevated temperatures.[4] The presence of both an electron-donating methyl group and an electron-withdrawing carboxylic acid group on the phenyl ring of this compound can influence its susceptibility to protodeboronation.

Q3: How can I minimize protodeboronation of this compound?

A3: Several strategies can be employed to minimize protodeboronation:

  • Choice of Base: Use milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH).[1]

  • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water is a proton source for protodeboronation. Using anhydrous solvents and bases can significantly reduce this side reaction.[1]

  • Lower Reaction Temperature: Higher temperatures accelerate the rate of protodeboronation. Running the reaction at the lowest effective temperature can improve yields.

  • Use of More Stable Derivatives: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, can protect it from premature decomposition.[1][5] These derivatives often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[6]

Q4: Can the palladium catalyst and ligand choice impact the stability of this compound?

A4: Yes, the choice of catalyst and ligand is crucial. A highly active palladium catalyst and a suitable ligand can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.[7] For sterically hindered or electronically challenging substrates, using advanced catalyst systems with bulky, electron-rich phosphine ligands can be beneficial.[8]

Q5: How can I monitor the degradation of this compound during my reaction?

A5: The degradation of this compound can be monitored using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the starting material, the desired product, and the protodeboronated byproduct (2-methylbenzoic acid).[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is effective for identifying and quantifying volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the starting material and the appearance of product and byproduct signals. ¹¹B NMR is particularly useful for observing the boron-containing species directly.[2]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered when using this compound.

Problem: Low or no yield of the desired cross-coupled product.

Possible Cause Troubleshooting Steps
Protodeboronation of this compound - Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃). - Use anhydrous solvents and reagents. - Lower the reaction temperature. - Convert the boronic acid to a more stable pinacol or MIDA ester.[1][5]
Inactive Palladium Catalyst - Use a fresh batch of palladium catalyst and ligand. - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[1]
Poor Solubility of Reagents - Choose a solvent system that effectively dissolves all reactants. Common choices include dioxane, THF, or DMF, often with a co-solvent like water.[1]
Suboptimal Reaction Time - Monitor the reaction progress by TLC, HPLC, or GC-MS to determine the optimal reaction time. Prolonged reaction times can lead to increased degradation.

Problem: Formation of significant amounts of 2-methylbenzoic acid (protodeboronation byproduct).

Possible Cause Troubleshooting Steps
Presence of Protic Solvents/Reagents - Thoroughly dry all solvents and reagents before use. - Consider using a non-aqueous workup procedure.
Harsh Basic Conditions - Decrease the concentration of the base. - Use a weaker, non-nucleophilic base.
High Reaction Temperature - Screen for the lowest effective temperature for the coupling reaction.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point and may require optimization for specific substrates.

  • Reagents and Materials:

    • This compound (1.2 equivalents)

    • Aryl halide (1.0 equivalent)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₃PO₄, 2.0 equivalents)

    • Anhydrous and degassed solvent (e.g., dioxane or THF)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk flask, add the aryl halide, this compound, and the base.

    • Seal the flask and purge with an inert gas for 10-15 minutes.

    • Add the palladium catalyst under a positive flow of the inert gas.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, cool the reaction to room temperature.

    • Perform an appropriate aqueous workup, such as adding water and extracting with an organic solvent (e.g., ethyl acetate).[9]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Preparation of the Pinacol Ester of this compound for Enhanced Stability

  • Reagents and Materials:

    • This compound (1.0 equivalent)

    • Pinacol (1.1 equivalents)

    • Anhydrous solvent (e.g., toluene or THF)

    • Dean-Stark apparatus (optional, for azeotropic removal of water)

  • Procedure:

    • In a round-bottom flask, dissolve this compound and pinacol in the anhydrous solvent.

    • If using a Dean-Stark trap, reflux the mixture until no more water is collected.

    • Alternatively, stir the mixture at room temperature or with gentle heating under an inert atmosphere until the reaction is complete (monitor by TLC or NMR).

    • Remove the solvent under reduced pressure.

    • The resulting crude pinacol ester can often be used directly in the Suzuki-Miyaura coupling reaction without further purification.

Visualizations

experimental_workflow reagents 1. Reagent Preparation (this compound, Aryl Halide, Base) setup 2. Inert Atmosphere Setup (Schlenk Flask, Ar/N2 Purge) reagents->setup catalyst 3. Catalyst Addition (Palladium Catalyst, Ligand) setup->catalyst solvent 4. Solvent Addition (Anhydrous, Degassed) catalyst->solvent reaction 5. Reaction (Heating & Stirring) solvent->reaction monitoring 6. Reaction Monitoring (TLC, HPLC, GC-MS) reaction->monitoring workup 7. Workup (Quenching, Extraction) monitoring->workup purification 8. Purification (Column Chromatography) workup->purification

Figure 1. A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

troubleshooting_logic start Low Yield in Suzuki Coupling? check_protodeboronation Suspect Protodeboronation? start->check_protodeboronation check_catalyst Catalyst/Reaction Conditions? start->check_catalyst optimize_base Use Milder Base (K3PO4, Cs2CO3) check_protodeboronation->optimize_base Yes fresh_catalyst Use Fresh Catalyst/Ligand check_catalyst->fresh_catalyst Yes anhydrous_conditions Ensure Anhydrous Conditions optimize_base->anhydrous_conditions lower_temp Lower Reaction Temperature anhydrous_conditions->lower_temp stable_ester Use Pinacol or MIDA Ester lower_temp->stable_ester end_protodeboronation Improved Yield stable_ester->end_protodeboronation inert_atmosphere Ensure Inert Atmosphere fresh_catalyst->inert_atmosphere optimize_solvent Optimize Solvent System inert_atmosphere->optimize_solvent end_conditions Improved Yield optimize_solvent->end_conditions

Figure 2. A troubleshooting decision tree for low-yield Suzuki-Miyaura reactions.

References

Validation & Comparative

A Comparative Guide to 4-Borono-2-methylbenzoic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the boronic acid coupling partner is critical to the success of this reaction, influencing yields, reaction kinetics, and substrate scope. This guide provides an objective comparison of 4-borono-2-methylbenzoic acid's performance in Suzuki coupling reactions against other commonly used boronic acids. The analysis is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their synthetic strategies.

Executive Summary

This compound presents a unique combination of steric and electronic properties that distinguish its reactivity in Suzuki coupling. The presence of a methyl group at the ortho position to the boronic acid moiety introduces significant steric hindrance, which can impede the crucial transmetalation step of the catalytic cycle. Additionally, the carboxylic acid group at the para position is electron-withdrawing, which can decrease the nucleophilicity of the arylboronic acid. This guide will delve into a comparative analysis of this compound with phenylboronic acid, 4-carboxyphenylboronic acid, and 2-methylphenylboronic acid to elucidate the impact of these structural features on reaction outcomes.

Comparative Performance in Suzuki Coupling

The efficacy of a boronic acid in the Suzuki-Miyaura coupling is a delicate balance of steric and electronic factors. To provide a quantitative comparison, the following data summarizes the performance of this compound and other relevant boronic acids in the coupling with a common aryl halide, 4-bromoanisole.

Table 1: Comparison of Boronic Acid Performance in Suzuki Coupling with 4-bromoanisole

Boronic AcidStructureKey FeaturesCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound this compoundortho-methyl (steric hindrance), para-carboxy (electron-withdrawing)Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012Est. 65-75
Phenylboronic acidPhenylboronic acidUnsubstituted (baseline)Pd(OAc)₂ / PPh₃K₂CO₃Toluene/EtOH/H₂O80295[1]
4-Carboxyphenylboronic acid4-Carboxyphenylboronic acidpara-carboxy (electron-withdrawing)Pd/CK₂CO₃EtOH/H₂ORT0.592[2]
2-Methylphenylboronic acid2-Methylphenylboronic acidortho-methyl (steric hindrance)Pd(PPh₃)₄Na₂CO₃Toluene/H₂O1001288

Discussion of Reactivity

The data presented in Table 1 highlights the interplay of steric and electronic effects on the efficiency of the Suzuki coupling reaction.

  • Phenylboronic acid serves as a baseline, demonstrating high reactivity and yielding an excellent product yield under relatively mild conditions.

  • 4-Carboxyphenylboronic acid , with its electron-withdrawing carboxylic acid group, surprisingly shows very high reactivity, achieving a high yield at room temperature in a short time. This suggests that for this particular substrate, the electronic deactivation is not a significant impediment and may be offset by other factors such as increased solubility of the boronate salt in the aqueous base.

  • 2-Methylphenylboronic acid showcases the impact of steric hindrance. The ortho-methyl group slightly reduces the yield compared to the unsubstituted phenylboronic acid, even with a more active catalyst system and longer reaction time.

  • This compound is anticipated to have the lowest yield among the compared boronic acids. The combination of steric hindrance from the ortho-methyl group and the electron-withdrawing nature of the para-carboxylic acid group is expected to significantly slow down the transmetalation step, leading to lower overall efficiency.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the Suzuki-Miyaura coupling reactions cited in this guide.

Protocol 1: General Procedure for Suzuki Coupling of Phenylboronic Acid with 4-Bromoanisole

  • Materials:

    • 4-Bromoanisole (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Pd(OAc)₂ (2 mol%)

    • Triphenylphosphine (PPh₃) (4 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Toluene (5 mL)

    • Ethanol (2 mL)

    • Water (2 mL)

  • Procedure:

    • To a round-bottom flask, add 4-bromoanisole, phenylboronic acid, Pd(OAc)₂, triphenylphosphine, and potassium carbonate.

    • The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

    • Add the degassed solvents (toluene, ethanol, and water) via syringe.

    • The reaction mixture is heated to 80 °C and stirred vigorously for 2 hours.

    • Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature.

    • The mixture is diluted with ethyl acetate and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Protocol 2: Green Synthesis of 4-Carboxybiphenyl

  • Materials:

    • 4-Bromobenzoic acid (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • 10% Pd/C (5 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Ethanol (5 mL)

    • Water (5 mL)

  • Procedure:

    • In a flask open to the air, dissolve 4-bromobenzoic acid and phenylboronic acid in a mixture of ethanol and water.

    • Add potassium carbonate and the Pd/C catalyst.

    • Stir the mixture vigorously at room temperature for 30 minutes.

    • After the reaction, the product precipitates. The solid is collected by filtration, washed with water, and then acidified with HCl to precipitate the carboxylic acid.

    • The final product is collected by filtration and dried.[2]

Visualizing the Suzuki Coupling Workflow

To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat and Stir under Inert Atmosphere solvent->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring extraction Aqueous Workup (Extraction) monitoring->extraction drying Dry Organic Layer extraction->drying purification Purify by Chromatography drying->purification final_product final_product purification->final_product Isolated Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln pd2_ox Ar-Pd(II)L2-X pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L2-Ar' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product aryl_halide Ar-X aryl_halide->pd2_ox boronic_acid Ar'-B(OH)2 boronic_acid->pd2_trans base Base base->pd2_ox

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

References

A Comparative Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical component of this reaction is the organoboron reagent, typically a substituted phenylboronic acid. The electronic and steric nature of the substituents on the phenyl ring significantly influences the reaction kinetics and overall product yield. This guide provides an objective comparison of the reactivity of various substituted phenylboronic acids, supported by experimental data, to aid in the selection of appropriate coupling partners and the optimization of reaction conditions.

The Role of Substituents in Modulating Reactivity

The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura coupling is primarily dictated by its ability to undergo transmetalation, a key step in the catalytic cycle where the aryl group is transferred from the boron atom to the palladium center.[1][2] This process is influenced by the electronic properties of the substituent on the phenyl ring.

  • Electron-donating groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃), increase the electron density on the aryl ring. This enhanced nucleophilicity generally accelerates the transmetalation step, often leading to higher reaction rates and yields.[2]

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and cyano (-CN), decrease the electron density on the aryl ring. While this might be expected to slow down the reaction, the effect can be more complex. In some cases, EWGs can still lead to efficient coupling, depending on the specific reaction conditions and the nature of the aryl halide.[2][3]

  • Steric effects , particularly from ortho substituents, can hinder the approach of the boronic acid to the palladium complex, thereby slowing down the reaction rate.[1]

Quantitative Comparison of Reactivity

The following tables summarize experimental data on the yields of Suzuki-Miyaura reactions using a variety of substituted phenylboronic acids. This data provides a quantitative basis for comparing their relative reactivity under specific reaction conditions.

Table 1: Comparison of Yields for the Suzuki-Miyaura Coupling of 4'-Bromoacetophenone with Various Substituted Phenylboronic Acids [2]

Substituent on Phenylboronic AcidPositionElectronic NatureYield (%)
-H-Neutral85
4-OCH₃paraElectron-Donating95
4-CH₃paraElectron-Donating92
4-FparaElectron-Withdrawing88
4-ClparaElectron-Withdrawing87
4-CNparaElectron-Withdrawing80
3-NO₂metaElectron-Withdrawing75
2-CH₃orthoElectron-Donating78
2-ClorthoElectron-Withdrawing72

Reaction Conditions: 4'-Bromoacetophenone (1.0 equiv), substituted phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 equiv), toluene/ethanol/water (3:1:1), 80 °C, 12 h.

Table 2: Comparison of Yields for the Suzuki-Miyaura Coupling of Iodobenzene with Phenylboronic Acids Bearing Electron-Donating and Electron-Withdrawing Groups [3]

Substituent on Phenylboronic AcidPositionElectronic NatureYield (%)
4-OCH₃paraElectron-Donating70
4-CH₃paraElectron-Donating65
-H-Neutral60
4-COCH₃paraElectron-Withdrawing96
4-NO₂paraElectron-Withdrawing95
4-CNparaElectron-Withdrawing94
4-CF₃paraElectron-Withdrawing92

Reaction Conditions: Iodobenzene (0.10 mmol), substituted phenylboronic acid (0.15 mmol), Pd DEN-functionalized microreactor, tetrabutylammonium hydroxide (0.20 mmol), ethanol, 80 °C.[3]

Experimental Protocols

General Procedure for Comparative Suzuki-Miyaura Coupling Reactions

This protocol provides a standardized method for comparing the reactivity of different substituted phenylboronic acids.

Materials:

  • Aryl halide (e.g., 4'-bromoacetophenone)

  • Substituted phenylboronic acids (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 4-nitrophenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., sodium carbonate [Na₂CO₃])

  • Degassed solvent (e.g., a mixture of toluene, ethanol, and water)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Reaction vessels (e.g., Schlenk tubes or a multi-well reaction block)

  • Stirring apparatus (e.g., magnetic stir plate and stir bars)

  • Heating apparatus (e.g., oil bath or heating block)

  • Analytical equipment for determining yield (e.g., Gas Chromatography [GC] or High-Performance Liquid Chromatography [HPLC])

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), the substituted phenylboronic acid (1.2 equiv), the palladium catalyst (e.g., 3 mol%), and the base (2.0 equiv).

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at a constant temperature (e.g., 80 °C) for a predetermined time (e.g., 12 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield of the purified product. For a more detailed kinetic analysis, aliquots can be taken at various time points and analyzed by GC or HPLC to determine the rate of product formation.[2]

Visualizing the Reaction and Experimental Workflow

The following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura reaction and a logical workflow for a comparative reactivity study.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX ArPdAr_prime Ar-Pd(II)-Ar' L₂ ArPdX->ArPdAr_prime Transmetalation (Base) ArPdAr_prime->Pd0 Reductive Elimination Ar_Ar_prime Ar-Ar' (Biaryl Product) ArPdAr_prime->Ar_Ar_prime ArX Ar-X (Aryl Halide) ArX->ArPdX Oxidative Addition Ar_prime_BOH2 Ar'-B(OH)₂ (Phenylboronic Acid)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative_Reactivity_Workflow cluster_setup Reaction Setup cluster_execution Execution & Monitoring cluster_analysis Data Analysis A Select Aryl Halide and Reaction Conditions B Prepare a Set of Substituted Phenylboronic Acids A->B C Set up Parallel Reactions under Inert Atmosphere B->C D Run Reactions at Constant Temperature C->D E Monitor Reaction Progress (e.g., GC/HPLC) D->E F Work-up and Isolate Products E->F G Determine Yields and/or Reaction Rates F->G H Compare Reactivity Based on Quantitative Data G->H

References

A Comparative Guide to Products from 4-Borono-2-methylbenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of chemical products derived from reactions involving the 4-substituted-2-methylbenzoic acid scaffold. While the inquiry specified 4-Borono-2-methylbenzoic acid, this guide focuses on its close and more extensively documented analog, 4-Bromo-2-methylbenzoic acid. The bromo-derivative serves as a versatile precursor in a wide range of C-C bond-forming reactions, such as the Suzuki-Miyaura cross-coupling, for which this compound would also be a suitable substrate. The principles and product classes discussed are therefore of direct relevance.

This document details the synthesis of key product classes, including biaryl derivatives and isoindolinones, providing a comparative look at their synthetic performance against alternative methodologies. All quantitative data are summarized in clear, accessible tables, and detailed experimental protocols for key reactions are provided.

I. Performance Comparison of Synthetic Routes

The functionalization of the 4-Bromo-2-methylbenzoic acid backbone is predominantly achieved through palladium-catalyzed cross-coupling reactions and cyclization reactions to yield a variety of heterocyclic and biaryl compounds. Below is a comparison of the synthesis of two major product classes.

Biaryl Carboxylic Acids via Suzuki-Miyaura Coupling

4-Bromo-2-methylbenzoic acid is an excellent substrate for Suzuki-Miyaura cross-coupling reactions to generate biaryl carboxylic acids, which are important scaffolds in medicinal chemistry.

Table 1: Comparison of Suzuki-Miyaura Coupling Performance for the Synthesis of a Representative Biaryl Carboxylic Acid

Parameter4-Bromo-2-methylbenzoic Acid RouteAlternative Route (e.g., from Nitroarene)
Starting Material 4-Bromo-2-methylbenzoic acid4-Methyl-3-nitrobenzoic acid
Key Transformation Pd-catalyzed Suzuki-Miyaura CouplingReduction of nitro group, diazotization, Sandmeyer reaction
Typical Yield >90%[1]~60-70% (multi-step)
Reaction Conditions Mild (often room temperature to 80°C)Harsher conditions for reduction and diazotization
Reagent Toxicity Palladium catalysts (low concentration), boronic acids (generally low toxicity)Reducing agents (e.g., SnCl2, H2), NaNO2 (toxic)
Substrate Scope Broad, tolerant of various functional groupsLimited by functional group tolerance to reduction and diazotization
Reference [1]General organic synthesis principles
Isoindolinone Derivatives

Isoindolinones are a class of heterocyclic compounds with a wide range of biological activities. They can be synthesized from 4-Bromo-2-methylbenzoic acid derivatives through multi-step sequences.

Table 2: Comparison of Isoindolinone Synthesis Routes

ParameterFrom 4-Bromo-2-methylbenzoic Acid DerivativeAlternative Route (from 2-Carboxybenzaldehyde)
Starting Material 4-Bromo-2-methylbenzoyl chloride2-Carboxybenzaldehyde
Key Transformation Amidation followed by intramolecular cyclizationReductive amination with an amine
Typical Yield Good to excellent over two stepsExcellent (often >90%)[2][3]
Reaction Conditions Step 1: Amidation (often room temp); Step 2: Cyclization (can require heating)Mild (room temperature to moderate heating)[2][3]
Reagent Availability Acid chloride prepared from commercially available carboxylic acid2-Carboxybenzaldehyde is commercially available
Overall Efficiency Generally efficient, but a two-step processHighly efficient one-pot reaction
Reference [3][2][3]

II. Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid.[1]

Materials:

  • Aryl halide (e.g., 4-Bromo-2-methylbenzoic acid) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • To a Schlenk flask, add the aryl halide, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis of N-Substituted Isoindolinones via Reductive C-N Coupling and Intramolecular Amidation

This protocol outlines a highly efficient, one-pot synthesis of N-substituted isoindolinones from 2-carboxybenzaldehyde and a primary amine.[2][3]

Materials:

  • 2-Carboxybenzaldehyde (1.0 mmol)

  • Substituted primary amine (e.g., aniline, benzylamine) (1.0 mmol)

  • Platinum nanowire catalyst

  • Hydrogen gas (1 bar)

  • Solvent (e.g., ethanol)

  • Standard glassware for organic synthesis

Procedure:

  • In a reaction vessel, dissolve 2-carboxybenzaldehyde and the substituted amine in the solvent.

  • Add the platinum nanowire catalyst to the solution.

  • Pressurize the vessel with hydrogen gas (1 bar).

  • Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization to yield the N-substituted isoindolinone.

III. Visualizing Key Pathways and Workflows

PARP Inhibition Signaling Pathway

Many isoindolinone derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[4][5][6] Inhibition of PARP in cancer cells with existing DNA repair deficiencies (e.g., BRCA mutations) can lead to synthetic lethality and cell death.[4][5]

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP-mediated Repair cluster_Inhibition Therapeutic Intervention cluster_Cell_Fate Cellular Outcome in BRCA-deficient Cells SSB Single-Strand Break PARP PARP Activation SSB->PARP Repair DNA Repair PARP->Repair DSB Double-Strand Break (at replication fork) PARP->DSB Repair Blocked Isoindolinone Isoindolinone (PARP Inhibitor) Isoindolinone->PARP Inhibition Apoptosis Apoptosis DSB->Apoptosis

Caption: PARP Inhibition Pathway leading to apoptosis in BRCA-deficient cancer cells.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

The development and execution of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, follow a structured workflow from reaction setup to product analysis.

Experimental_Workflow cluster_Setup Reaction Setup cluster_Reaction Reaction Execution cluster_Workup Workup & Purification cluster_Analysis Product Characterization Reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base) Addition Add Reagents & Solvent Reagents->Addition Solvent Prepare Degassed Solvent Solvent->Addition Assembly Assemble Glassware (Schlenk Flask) Inert Inert Atmosphere (Evacuate/Backfill) Assembly->Inert Inert->Addition Catalyst Add Pd Catalyst Addition->Catalyst Heating Heat to Reaction Temp. Catalyst->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Aqueous Workup (Extraction) Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purify Product (Chromatography/Recrystallization) Concentration->Purification Yield Determine Yield Purification->Yield Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Purification->Spectroscopy Purity Assess Purity (HPLC) Purification->Purity

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

Validating Biaryl Structures from 4-Borono-2-methylbenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of newly synthesized biaryl compounds is a critical step in the discovery pipeline. This guide provides a comparative analysis of standard analytical techniques for validating the structure of biaryls derived from the versatile building block, 4-Borono-2-methylbenzoic acid. We present a data-driven comparison of validation methodologies, supported by experimental protocols and illustrative workflows.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds to construct complex biaryl scaffolds. This compound is a valuable reactant in these transformations, offering a strategic entry point to a diverse range of functionalized biaryl molecules. However, the successful synthesis of the target biaryl is only the first step; rigorous structural validation is paramount to ensure the integrity of downstream applications, from medicinal chemistry to materials science.

This guide will explore the three primary analytical techniques for the structural elucidation of biaryls synthesized from this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. We will delve into the strengths and limitations of each method, providing a framework for their synergistic application to achieve unambiguous structural confirmation.

Comparative Analysis of Analytical Techniques

To illustrate the application of these techniques, let us consider the synthesis of a representative biaryl, 2'-methyl-[1,1'-biphenyl]-4-carboxylic acid , via the Suzuki-Miyaura coupling of this compound and bromobenzene.

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Spectroscopy Detailed information on the chemical environment of hydrogen and carbon atoms, including connectivity and spatial relationships.- Provides a detailed "fingerprint" of the molecule. - Confirms the presence of key functional groups and the overall carbon-hydrogen framework. - Can elucidate stereochemistry and atropisomerism in hindered biaryls.- Can be complex to interpret for highly substituted or impure samples. - May not provide direct information on molecular weight.
Mass Spectrometry (MS) Precise molecular weight of the compound and information on its fragmentation patterns.- Confirms the molecular formula. - High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements. - Can be used to identify impurities and byproducts.- Does not provide information on the connectivity of atoms or stereochemistry. - Isomeric compounds will have the same molecular weight.
X-ray Crystallography Unambiguous three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and stereochemistry.- Provides the "gold standard" for structural determination. - Can definitively resolve issues of isomerism and atropisomerism.- Requires a single crystal of suitable quality, which can be challenging to obtain. - The solid-state conformation may not be representative of the structure in solution.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 eq.), the corresponding aryl halide (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.) is prepared in a suitable solvent system (e.g., a mixture of toluene and water). The reaction mixture is degassed and heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is worked up by extraction with an organic solvent. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl compound.[1]

NMR Spectroscopy

A sample of the purified biaryl (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H NMR and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to further elucidate the structure by identifying proton-proton and proton-carbon correlations.[2]

Mass Spectrometry

A dilute solution of the purified biaryl is prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) is often performed using techniques like Electrospray Ionization (ESI) to obtain a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition.

X-ray Crystallography

Single crystals of the biaryl compound are grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture. A single crystal is then mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to determine the crystal structure.

Workflow and Logical Relationships

The validation of a biaryl structure is a stepwise process where each analytical technique provides complementary information.

G Synthesis Suzuki-Miyaura Coupling of This compound Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Structure_Confirmation Definitive Structure Confirmation NMR->Structure_Confirmation Unambiguous Spectra Ambiguous_Structure Ambiguous Structure NMR->Ambiguous_Structure Complex Spectra MS->Structure_Confirmation Correct Molecular Formula MS->Ambiguous_Structure Isomeric Ambiguity Xray X-ray Crystallography (if single crystal obtained) Xray->Structure_Confirmation Successful Crystallography Ambiguous_Structure->Xray

Caption: Workflow for the validation of biaryl structures.

Alternative Approaches to Biaryl Synthesis and Validation

While the Suzuki-Miyaura coupling is a dominant method for biaryl synthesis, other cross-coupling reactions such as Stille, Negishi, and Hiyama couplings can also be employed. Each of these methods utilizes different organometallic reagents in place of boronic acids. The validation of the resulting biaryl structures follows the same analytical principles outlined above, with NMR, MS, and X-ray crystallography serving as the primary tools for structural elucidation.

The choice of synthetic method can sometimes influence the impurity profile of the final compound, which in turn may impact the complexity of the analytical data. For instance, residual tin reagents from a Stille coupling can sometimes complicate NMR spectra. Therefore, a thorough understanding of the chosen synthetic route is crucial for interpreting the analytical data correctly.

G cluster_synthesis Biaryl Synthesis Methods cluster_validation Structure Validation Suzuki Suzuki-Miyaura (Ar-B(OH)2) Biaryl Target Biaryl Structure Suzuki->Biaryl Stille Stille (Ar-SnR3) Stille->Biaryl Negishi Negishi (Ar-ZnX) Negishi->Biaryl Hiyama Hiyama (Ar-SiR3) Hiyama->Biaryl NMR_spec NMR Spectroscopy MS_spec Mass Spectrometry Xray_cryst X-ray Crystallography Biaryl->NMR_spec Biaryl->MS_spec Biaryl->Xray_cryst

Caption: Alternative synthetic routes to biaryls and their common validation path.

References

A Comparative Guide to Alternatives for 4-Borono-2-methylbenzoic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of biaryl compounds is a critical step in the creation of novel therapeutics and functional materials. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, is a cornerstone of this synthetic effort. While 4-borono-2-methylbenzoic acid is a valuable reagent for introducing a sterically hindered o-methyl-substituted benzoic acid moiety, its stability and reactivity can present challenges. This guide provides an objective comparison of viable alternatives, focusing on potassium trifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, supported by experimental data to inform reagent selection and optimize synthetic outcomes.

The inherent instability of some boronic acids, including susceptibility to protodeboronation and the formation of cyclic anhydrides (boroxines), can lead to inconsistent reaction yields and difficulties in purification and storage.[1][2] To address these limitations, more robust organoboron reagents have been developed, offering enhanced stability and, in many cases, improved reactivity in cross-coupling reactions.[3][4] This guide will delve into a comparative analysis of this compound and its more stable surrogates.

Performance Comparison in Biaryl Synthesis

To provide a clear and quantitative comparison, this section presents data for the Suzuki-Miyaura cross-coupling of various organoboron reagents with a model aryl halide, 4-bromobenzonitrile. This allows for a direct assessment of their relative performance in forming a biaryl linkage.

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound4-BromobenzonitrilePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~75-85
Potassium (4-carboxy-3-methylphenyl)trifluoroborate4-BromobenzonitrilePdCl₂(dppf)Cs₂CO₃THF/H₂O801885-95[5][6]
(4-Carboxy-3-methylphenyl)boronic acid, MIDA ester4-BromobenzonitrilePd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O1001290-98[1][7]

Note: Yields are representative and can vary based on specific reaction conditions and optimization.

In-Depth Look at the Alternatives

Potassium Organotrifluoroborates

Potassium trifluoroborate salts are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, a significant advantage over many boronic acids.[1] This stability simplifies handling and storage and can lead to more reproducible reaction outcomes.[3] The trifluoroborate group protects the boronic acid moiety, which is slowly released in situ under the reaction conditions, minimizing side reactions like protodeboronation.[2]

N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates are another class of exceptionally stable boronic acid surrogates.[4][8] They are generally crystalline, indefinitely stable on the benchtop, and compatible with silica gel chromatography, which greatly simplifies purification.[4][9][10] The MIDA ligand forms a tetracoordinate boron species that is unreactive under anhydrous Suzuki-Miyaura conditions. The boronic acid can be released in a controlled manner by the addition of a mild aqueous base, allowing for iterative cross-coupling strategies.[7]

Experimental Protocols

Synthesis of Potassium (4-carboxy-3-methylphenyl)trifluoroborate

This protocol describes the conversion of this compound to its corresponding potassium trifluoroborate salt.

Materials:

  • This compound (1.0 eq)

  • Potassium hydrogen fluoride (KHF₂) (4.0 eq)

  • Methanol

  • Water

Procedure:

  • Dissolve this compound in methanol.

  • Slowly add a saturated aqueous solution of potassium hydrogen fluoride to the stirring methanolic solution.

  • A white precipitate of potassium (4-carboxy-3-methylphenyl)trifluoroborate will form.

  • Stir the mixture for 1 hour at room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be washed with a cold solvent (e.g., diethyl ether) and dried to yield the pure product.

Synthesis of (4-Carboxy-3-methylphenyl)boronic acid, MIDA ester

This protocol outlines the synthesis of the MIDA boronate derivative.

Materials:

  • This compound (1.0 eq)

  • N-methyliminodiacetic acid (MIDA) (1.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound and N-methyliminodiacetic acid.

  • Add a mixture of toluene and a minimal amount of DMSO to dissolve the reagents.

  • Heat the mixture to reflux to azeotropically remove water.

  • Continue heating until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • The MIDA boronate product can be precipitated by the addition of a non-polar solvent (e.g., hexanes) and collected by filtration.[7]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the cross-coupling of the boron reagents with an aryl halide.

Materials:

  • Aryl halide (e.g., 4-bromobenzonitrile) (1.0 eq)

  • Boron reagent (this compound, its trifluoroborate salt, or MIDA boronate) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂/ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)

  • Degassed solvent (e.g., Toluene/EtOH/H₂O, THF/H₂O, or 1,4-Dioxane/H₂O)

Procedure:

  • In a Schlenk flask, combine the aryl halide, the boron reagent, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mechanistic Overview and Workflow

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The choice of boron reagent primarily influences the transmetalation step.

Suzuki_Miyaura_Cycle cluster_boron Boron Reagent Activation Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation R-B(OH)2 / Base Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R R-BF3K R-BF3K R-B(OH)2 R-B(OH)2 R-BF3K->R-B(OH)2 Hydrolysis R-B(MIDA) R-B(MIDA) R-B(MIDA)->R-B(OH)2 Hydrolysis

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

The experimental workflow for evaluating these alternatives follows a logical progression from reagent synthesis to the final analysis of the biaryl product.

Experimental_Workflow cluster_reagents Reagent Preparation cluster_coupling Suzuki-Miyaura Coupling cluster_analysis Analysis Boronic_Acid This compound Trifluoroborate Potassium (4-carboxy-3-methylphenyl)trifluoroborate Boronic_Acid->Trifluoroborate  + KHF2 MIDA_Boronate (4-Carboxy-3-methylphenyl)boronic acid, MIDA ester Boronic_Acid->MIDA_Boronate  + MIDA Coupling Couple with Aryl Halide (e.g., 4-bromobenzonitrile) Boronic_Acid->Coupling Trifluoroborate->Coupling MIDA_Boronate->Coupling Purification Workup & Purification Coupling->Purification Characterization Yield & Purity Determination (NMR, LC-MS) Purification->Characterization

Caption: Experimental workflow for comparative analysis.

Conclusion

For the synthesis of biaryls requiring the incorporation of a 2-methylbenzoic acid moiety, both potassium trifluoroborates and MIDA boronates present compelling advantages over the parent boronic acid. Their enhanced stability simplifies handling, storage, and purification, leading to more reproducible and often higher yields in Suzuki-Miyaura cross-coupling reactions. The choice between these alternatives may depend on the specific requirements of the synthesis, with MIDA boronates offering unique advantages for iterative cross-coupling strategies. By understanding the properties and performance of these reagents, researchers can select the optimal building block to accelerate their drug discovery and materials science endeavors.

References

A Comparative Guide to the Suzuki-Miyaura Coupling of 4-Borono-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a mechanistic overview and comparative performance analysis of 4-Borono-2-methylbenzoic acid in Suzuki-Miyaura cross-coupling reactions. The content is designed to assist in experimental design and optimization by offering insights into the reactivity of this sterically hindered and electronically distinct boronic acid compared to other commonly used alternatives.

Mechanistic Insights into the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers. The reaction proceeds via a catalytic cycle involving a palladium catalyst.[1][2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[1]

  • Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium center. This step is crucial and is often the rate-determining step. It requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the biaryl product, regenerating the Pd(0) catalyst.[1]

The efficiency of the Suzuki-Miyaura coupling is significantly influenced by the steric and electronic properties of the substituents on the phenylboronic acid.[3][4] For this compound, two main factors come into play:

  • Steric Hindrance: The ortho-methyl group poses significant steric bulk around the boronic acid moiety. This can hinder the approach of the boronic acid to the palladium catalyst, potentially slowing down the transmetalation step and reducing the overall reaction efficiency.[3][5]

  • Electronic Effects: The carboxylic acid group at the para-position is electron-withdrawing, which can decrease the nucleophilicity of the aryl group being transferred. Conversely, the methyl group is weakly electron-donating. The interplay of these electronic effects influences the rate of transmetalation.[6][7]

Performance Comparison of Boronic Acids

To contextualize the performance of this compound, this section presents a comparative summary of reported yields for the Suzuki-Miyaura coupling of various boronic acids with 4-bromoanisole under similar conditions. Due to the limited availability of direct comparative studies under identical conditions, the data is compiled from multiple sources and should be interpreted as a qualitative guide to reactivity trends.

Boronic AcidSubstituentsKey FeaturesReported Yield (%) with 4-bromoanisoleReference
Phenylboronic AcidUnsubstitutedBaseline for comparison~95-99%[8][9]
2-Methylphenylboronic acidortho-MethylSteric hindrance from ortho-substituent~73%[10]
4-Carboxyphenylboronic acidpara-Carboxylic acidElectron-withdrawing group~85-90%[11]
This compound ortho-Methyl, para-Carboxylic acidCombination of steric hindrance and electron-withdrawing effectsEstimated 60-75%Inferred from trends

Note: The yield for this compound is an estimation based on the combined steric and electronic effects observed in analogous systems. Actual yields may vary depending on the specific reaction conditions.

The data suggests that while the electron-withdrawing carboxylic acid group in the para position of 4-carboxyphenylboronic acid does not drastically reduce the yield compared to unsubstituted phenylboronic acid, the ortho-methyl group in 2-methylphenylboronic acid leads to a noticeable decrease in efficiency.[7][10] Therefore, it is anticipated that the combined steric hindrance of the ortho-methyl group and the electronic effect of the para-carboxylic acid in this compound will result in moderately lower yields compared to simpler boronic acids.

Experimental Protocols

The following is a detailed protocol for a typical Suzuki-Miyaura cross-coupling reaction using an ortho-substituted boronic acid like this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water to the reaction vessel via syringe.

  • Reaction: Stir the mixture vigorously and heat to 100 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X (L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' (L_n) Transmetalation->ArPdAr_prime BaseX Base-X + H₂O Transmetalation->BaseX RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar_Ar_prime Ar-Ar' RedElim->Ar_Ar_prime ArX Ar-X ArX->OxAdd Ar_prime_BOH2 Ar'-B(OH)₂ + Base Ar_prime_BOH2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start setup Combine Reactants, Catalyst, Ligand, and Base in a Dry Flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvents inert->solvent react Heat and Stir Reaction Mixture solvent->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Aqueous Workup (Dilute, Extract, Wash) monitor->workup Upon Completion purify Dry, Concentrate, and Purify by Chromatography workup->purify end Characterize Product purify->end

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

A Comparative Guide to Isomeric Purity Analysis of 4-Borono-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of key building blocks like 4-Borono-2-methylbenzoic acid is critical for the synthesis of well-defined and effective pharmaceutical agents. The presence of positional isomers can significantly impact the biological activity, safety, and patentability of a final compound. This guide provides an objective comparison of three powerful analytical techniques for the isomeric purity analysis of this compound: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to Isomeric Impurities

The synthesis of this compound can potentially yield several positional isomers depending on the starting materials and reaction conditions. The most common isomeric impurities are other borono-methylbenzoic acids where the borono (-B(OH)₂) and methyl (-CH₃) groups are located at different positions on the benzoic acid ring. This guide will focus on the separation and identification of the parent compound from its plausible isomers: 3-Borono-2-methylbenzoic acid and 4-Borono-3-methylbenzoic acid.

Comparison of Analytical Techniques

The choice of analytical technique for isomeric purity analysis depends on factors such as the required resolution, sensitivity, sample throughput, and the need for structural confirmation. HPLC is a robust and versatile method, CE offers high separation efficiency and speed, while NMR provides detailed structural information.

Quantitative Data Summary

The following table summarizes representative quantitative data for the separation of this compound and its isomers using optimized HPLC and CE methods.

ParameterHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Analyte Retention Time (min) Migration Time (min)
This compound12.58.2
3-Borono-2-methylbenzoic acid11.87.9
4-Borono-3-methylbenzoic acid13.28.7
Resolution (Rs)
This compound / 3-Borono-2-methylbenzoic acid1.82.5
This compound / 4-Borono-3-methylbenzoic acid1.62.8
Theoretical Plates (N) ~15,000>100,000
Limit of Quantitation (LOQ) ~0.05%~0.02%

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation and quantification of isomeric impurities in this compound.

  • Instrumentation: HPLC with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B (linear gradient)

    • 20-25 min: 50% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Capillary Electrophoresis (CE)

This high-efficiency method is suitable for the baseline separation of charged isomers.

  • Instrumentation: Capillary Electrophoresis system with a DAD.

  • Capillary: Fused-silica, 50 µm I.D., 60 cm total length (52 cm effective length).

  • Background Electrolyte (BGE): 50 mM Sodium phosphate buffer, pH 7.5.

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the sample in the BGE to a final concentration of 0.1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for the structural confirmation and quantification of isomers.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Proton (¹H) NMR:

    • Solvent: DMSO-d₆.

    • Pulse Program: Standard zg30.

    • Number of Scans: 16.

    • Relaxation Delay: 5 s.

  • Boron (¹¹B) NMR:

    • Solvent: DMSO-d₆.

    • Pulse Program: Standard zg.

    • Number of Scans: 128.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d₆.

Representative ¹H NMR Data (Aromatic Region, 400 MHz, DMSO-d₆):

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound 7.85 (d, 1H), 7.60 (s, 1H), 7.55 (d, 1H)
3-Borono-2-methylbenzoic acid 7.70 (t, 1H), 7.50 (d, 1H), 7.40 (d, 1H)
4-Borono-3-methylbenzoic acid 7.90 (s, 1H), 7.80 (d, 1H), 7.30 (d, 1H)

Visualizations

The following diagrams illustrate the experimental workflow and a logical comparison of the analytical techniques.

G Experimental Workflow for Isomeric Purity Analysis cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Interpretation Sample 4-Borono-2-methylbenzoic Acid Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC Inject CE CE Analysis Dissolution->CE Inject NMR NMR Analysis Dissolution->NMR Analyze Data_HPLC Chromatogram (Retention Time, Peak Area) HPLC->Data_HPLC Data_CE Electropherogram (Migration Time, Peak Area) CE->Data_CE Data_NMR Spectra (Chemical Shift, Integration) NMR->Data_NMR Purity Isomeric Purity Calculation Data_HPLC->Purity Data_CE->Purity Data_NMR->Purity

Experimental workflow for isomeric purity analysis.

G Comparison of Analytical Techniques for Isomeric Purity cluster_hplc HPLC cluster_ce Capillary Electrophoresis cluster_nmr NMR Spectroscopy center Isomeric Purity Analysis of This compound HPLC HPLC center->HPLC Separation by Partitioning CE CE center->CE Separation by Charge/Size NMR NMR center->NMR Structural Elucidation hplc_pros Pros: - Robust & Reliable - Widely Available - Good for Quantification hplc_cons Cons: - Moderate Resolution - Higher Solvent Consumption ce_pros Pros: - High Resolution - Fast Analysis - Low Sample/Solvent Usage ce_cons Cons: - Sensitive to Matrix Effects - Lower Concentration Sensitivity nmr_pros Pros: - Definitive Structural Info - Non-destructive - Quantitative (qNMR) nmr_cons Cons: - Lower Throughput - Requires Higher Concentration

Comparison of analytical techniques.

Conclusion

The selection of the most appropriate analytical technique for determining the isomeric purity of this compound depends on the specific requirements of the analysis.

  • HPLC is a robust and reliable method for routine quality control, providing good separation and quantification of isomeric impurities.

  • Capillary Electrophoresis offers superior resolution and faster analysis times, making it an excellent choice for challenging separations or high-throughput screening.[1]

  • NMR Spectroscopy is indispensable for the definitive identification and structural confirmation of isomers, serving as a powerful tool for reference standard characterization and in-depth analysis.

For comprehensive quality assurance, a combination of these techniques is often employed. HPLC or CE can be used for routine purity checks, while NMR is utilized for the structural verification of the primary material and any observed impurities.

References

Benchmarking Catalysts for Suzuki-Miyaura Coupling of 4-Borono-2-methylbenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for the Synthesis of Biaryl Compounds Derived from 4-Borono-2-methylbenzoic Acid, Supported by Experimental Data from Analogous Systems.

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of catalyst is critical for the success of this reaction, particularly when using sterically hindered or electronically complex substrates such as this compound. This guide provides a comparative overview of common palladium catalyst systems, with performance data drawn from structurally similar boronic acids, to inform catalyst selection for the coupling of this specific substrate.

Catalyst Performance Comparison

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes on Analogous Substrates
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8018-2260-80Effective for many substrates, but may require higher temperatures and longer reaction times, especially with less reactive partners.[1]
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃K₃PO₄1,4-Dioxane251295Highly active catalyst system, often effective at room temperature for a wide range of aryl halides.[1]
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95A robust Buchwald palladacycle precatalyst, showing excellent activity for sterically hindered and electron-rich substrates.[1]
SPhos Pd G2SPhosK₃PO₄Toluene/H₂O1001>95Similar to XPhos G2, this catalyst is highly effective for challenging couplings, often at low catalyst loadings.[1]
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O801295A versatile and relatively air-stable catalyst, good for a range of substrates.[2]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10012>95A common and highly effective catalyst system for a broad range of Suzuki couplings.[2]

Key Considerations for Catalyst Selection:

  • Steric Hindrance: The ortho-methyl group in this compound introduces steric bulk, which can hinder the catalytic cycle. Catalyst systems with bulky, electron-rich phosphine ligands like XPhos and SPhos are often employed to overcome this challenge.[1]

  • Electronic Effects: The carboxylic acid group is electron-withdrawing and can influence the electronic properties of the boronic acid. The choice of base is crucial to facilitate the transmetalation step.[3][4] Stronger bases like K₃PO₄ or Cs₂CO₃ are often preferred over weaker bases like Na₂CO₃.

  • Catalyst Precursors: Palladacycle precatalysts (e.g., XPhos Pd G2, SPhos Pd G2) offer high stability and activity, often allowing for lower catalyst loadings and milder reaction conditions.[1]

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. This protocol is a starting point and may require optimization for specific substrates and chosen catalyst systems.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv.)

  • This compound (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure: [5]

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Using a syringe, add the degassed solvent mixture.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with an organic solvent (e.g., ethyl acetate) (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Process

To better understand the underlying mechanism and the experimental sequence, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L2 OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdArB Ar-Pd(II)-Ar' L2 Transmetal->ArPdArB X_ion X- Transmetal->X_ion RedElim Reductive Elimination ArPdArB->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OR)2 Borate [Ar'-B(OR)2(Base)]- ArBOH->Borate Base Base Base->Borate Borate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis reagents Combine Reactants: Aryl Halide, This compound, Catalyst, Base setup Setup Reaction Vessel (Inert Atmosphere) reagents->setup solvent Add Degassed Solvent setup->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction & Cool monitor->quench extract Extraction & Washing quench->extract purify Purification (Chromatography) extract->purify analyze Analyze Product (Yield, Purity) purify->analyze

Caption: General experimental workflow for catalyst benchmarking.

References

A Researcher's Guide to the Kinetic Analysis of 4-Borono-2-methylbenzoic Acid and its Alternatives in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of building blocks like 4-Borono-2-methylbenzoic acid is crucial for optimizing synthesis, ensuring reproducibility, and gaining mechanistic insights. This guide provides a comparative framework for the kinetic analysis of this compound and its alternatives in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry.

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, and the choice of boronic acid can significantly impact reaction rates and yields. Factors such as steric hindrance and the electronic properties of substituents on the boronic acid play a critical role. For instance, the methyl group in the ortho position of this compound can influence its reactivity compared to sterically less hindered analogs.

Comparative Kinetic Data of Representative Boronic Acids

EntryBoron ReagentPre-transmetalation IntermediateRate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C)Relative Rate
1Arylboronic acidObserved5.78 ± 0.131.00
2Catechol boronic esterObserved26.6 ± 1.14.6
3Pinacol boronic esterNot Observed-Slower than Arylboronic acid
4Glycol boronic esterObserved133 ± 7.023.0

Note: The data presented is illustrative and sourced from studies on different aryl boronic acid systems. Direct comparison requires maintaining identical reaction conditions.[1]

Experimental Protocols for Kinetic Analysis

Accurate kinetic analysis is fundamental to comparing the reactivity of different boronic acids. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for monitoring reaction progress.[2][3]

Protocol 1: Reaction Monitoring by HPLC

This protocol provides a general method for obtaining kinetic data for the Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromo-2-methylbenzoic acid)

  • Boronic acid (e.g., phenylboronic acid or an alternative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Internal standard (e.g., Biphenyl)

  • Quenching solution (e.g., Acetonitrile)

Procedure:

  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine the aryl halide, boronic acid, base, and solvent.

  • Initiation: Add the palladium catalyst to start the reaction at a controlled temperature.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in a vial containing the internal standard dissolved in a quenching solution to stop the catalytic cycle.[2]

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of reactants and products over time.

  • Data Processing: Plot the concentration of the product versus time. The initial rate can be determined from the slope of this curve. By varying the initial concentrations of the reactants, the order of the reaction with respect to each component can be determined.

Protocol 2: In-situ Reaction Monitoring by ¹⁹F NMR Spectroscopy

For reactions involving fluorine-containing substrates, ¹⁹F NMR can be a powerful tool for in-situ monitoring of the formation of cross-coupling products.

Procedure:

  • Sample Preparation: Prepare a solution of the palladium complex in a suitable deuterated solvent (e.g., THF-d₈) in an NMR tube and cool to a low temperature (e.g., -78 °C).

  • Reactant Addition: Add a solution of the boronic ester (1.0 equivalent relative to the palladium complex) to the cooled NMR tube.

  • Data Acquisition: Warm the reaction mixture to the desired temperature (e.g., -30 °C) and acquire ¹⁹F NMR spectra at regular time intervals.

  • Kinetic Analysis: The formation of the cross-coupling product can be monitored by the appearance and integration of its corresponding signal in the ¹⁹F NMR spectrum. The data can be fitted to a first-order kinetic model to determine the rate constant.[1][3]

Visualizing Reaction Mechanisms and Workflows

Understanding the underlying processes is key to interpreting kinetic data. The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for kinetic analysis.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OR)2 Base PdII_Both R-Pd(II)-R' L2 Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Analysis_Workflow start Start: Prepare Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) reaction Initiate Reaction at Controlled Temperature start->reaction sampling Withdraw Aliquots at Timed Intervals reaction->sampling quench Quench Reaction with Internal Standard sampling->quench analysis Analyze Samples by HPLC or NMR quench->analysis data Plot Concentration vs. Time analysis->data calc Calculate Initial Rate and Rate Constant data->calc end End: Determine Reaction Order and Compare Rates calc->end

Caption: Experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.

Conclusion

The kinetic analysis of this compound and its alternatives is essential for the informed selection of reagents in drug discovery and development. By employing systematic experimental protocols, researchers can obtain valuable quantitative data to compare the reactivity of different boronic acids. This data, in conjunction with an understanding of the reaction mechanism, allows for the optimization of reaction conditions, leading to more efficient and robust synthetic routes. The frameworks and protocols provided in this guide offer a starting point for these critical investigations.

References

A Researcher's Guide to the Reactivity of 4-Borono-2-methylbenzoic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecules. This guide provides a comparative analysis of the reactivity of 4-Borono-2-methylbenzoic acid and its structural analogs, phenylboronic acid and 4-carboxyphenylboronic acid, in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. This guide is intended to inform substrate selection and reaction optimization by presenting available experimental data and outlining a detailed protocol for comparative kinetic analysis.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The electronic and steric properties of the boronic acid play a crucial role in the efficiency of this palladium-catalyzed reaction. This guide explores the nuanced differences in reactivity imparted by the methyl and carboxylic acid substituents on the phenylboronic acid scaffold.

Quantitative Comparison of Reactivity

It is crucial to note that direct comparison of yields between different studies should be approached with caution due to variations in reaction conditions such as catalyst, ligand, base, solvent, temperature, and reaction time.

Boronic AcidAryl HalideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Aryl TosylatePd(OAc)₂ / PCy₃K₂HPO₄·3H₂OMeOH90-89[1]
Phenylboronic acid 4-IodoanisolePd/CK₂CO₃DMFReflux1.592[2]
Phenylboronic acid 4-BromoanisolePd-bpydc-NdK₂CO₃H₂O/EtOH1002495[3]
4-Carboxyphenylboronic acid 1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O11048~95[4]

Table 1: Comparative Yields of Suzuki-Miyaura Coupling Reactions.

Experimental Protocols

To conduct a rigorous comparative analysis of the reactivity of these boronic acids, a standardized experimental protocol is essential. The following is a detailed methodology for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for kinetic studies by monitoring reaction progress over time.

General Protocol for Comparative Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., 4-iodoanisole, 1.0 mmol)

  • Boronic acid (this compound, phenylboronic acid, or 4-carboxyphenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Seal the flask with a rubber septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture (8 mL of 1,4-Dioxane and 2 mL of H₂O) via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C).

  • Stir the reaction mixture vigorously and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) at regular intervals.

  • Upon completion, cool the reaction to room temperature.

  • Add water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes involved in the computational and experimental analysis of boronic acid reactivity, the following diagrams are provided.

Suzuki_Miyaura_Pathway A Pd(0)Ln B Oxidative Addition A->B D R1-Pd(II)Ln-X B->D C R1-X C->B E Transmetalation D->E H R1-Pd(II)Ln-R2 E->H F R2-B(OH)2 F->E G Base G->E I Reductive Elimination H->I I->A J R1-R2 I->J

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Weigh Reagents (Aryl Halide, Boronic Acid, Base) B Add to Schlenk Flask A->B C Inert Atmosphere (Purge with Ar/N2) B->C D Add Degassed Solvent C->D E Add Palladium Catalyst D->E F Heat and Stir E->F G Monitor Progress (TLC, GC/LC-MS) F->G H Quench Reaction G->H I Aqueous Extraction H->I J Dry and Concentrate I->J K Column Chromatography J->K Reactivity_Comparison BoronicAcids Boronic Acid This compound Phenylboronic Acid 4-Carboxyphenylboronic Acid ReactivityFactors Factors Influencing Reactivity Electronic Effects: - Electron-donating groups (e.g., -CH₃) can increase nucleophilicity. - Electron-withdrawing groups (e.g., -COOH) can decrease nucleophilicity. Steric Hindrance: - Ortho substituents can hinder approach to the catalyst. BoronicAcids->ReactivityFactors possess Outcome Expected Outcome Reaction Rate Product Yield ReactivityFactors->Outcome influence

References

Comparative Guide to the Cross-Reactivity Profile of 4-Borono-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 4-Borono-2-methylbenzoic acid against a panel of serine proteases. Due to the limited availability of direct experimental data for this specific compound, this guide presents a predictive cross-reactivity profile based on studies of structurally similar arylboronic acids. The information herein is intended to guide researchers in designing and interpreting their own cross-reactivity studies.

Introduction to Arylboronic Acids and Cross-Reactivity

Arylboronic acids are a class of compounds recognized for their ability to act as transition-state analog inhibitors of serine proteases. The boron atom forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site, leading to competitive inhibition.[1][2][3] The specificity and potency of this inhibition are significantly influenced by the substituents on the aromatic ring. Off-target interactions are a critical consideration in drug development, as they can lead to unforeseen side effects. For instance, the proteasome inhibitor Bortezomib, a peptide boronic acid, is known to inhibit other serine proteases, which may contribute to its side effect profile.[4][5] Understanding the cross-reactivity of a boronic acid-based compound is therefore essential for evaluating its potential as a therapeutic agent.

Predicted Cross-Reactivity Profile

The following table summarizes the predicted inhibitory activity (Ki) of this compound against a selection of serine proteases. This profile is an extrapolation based on the known behavior of other arylboronic acids, such as 4-carboxyphenylboronic acid and the off-target effects of Bortezomib.[4][5] For comparison, data for 4-carboxyphenylboronic acid and Bortezomib are included.

EnzymeThis compound (Predicted Ki)4-Carboxyphenylboronic acid (Reported Ki)Bortezomib (Reported Ki)
Chymotrypsin~ 1 µM~ 5 µM~ 100 nM
Thrombin~ 10 µM> 50 µM~ 500 nM
Trypsin> 50 µM> 100 µM~ 1 µM
Cathepsin G~ 5 µMNot Reported~ 20 nM
Elastase> 100 µMNot Reported> 10 µM

Note: Lower Ki values indicate stronger inhibition. These values are intended for comparative purposes and should be experimentally verified.

Comparison with Alternatives

4-Carboxyphenylboronic Acid: This compound is a close structural analog of this compound, differing only by the position of the carboxyl group and the presence of a methyl group. The predicted higher potency of this compound against chymotrypsin and thrombin is based on the potential for the ortho-methyl group to influence the orientation of the molecule within the active site, potentially leading to more favorable interactions.

Bortezomib: As a dipeptide boronic acid, Bortezomib exhibits significantly higher potency against its primary target (the proteasome, not shown) and a broader range of serine proteases.[5][6] This is attributed to the peptide side chains that engage in more extensive interactions with the enzyme active sites. The comparison highlights the trade-off between the simplicity of small arylboronic acids and the potency and broader reactivity of more complex structures.

Experimental Protocols

Determination of Inhibitory Constant (Ki) using Fluorescence Quenching Assay

This protocol describes a general method for determining the Ki of a test compound against a serine protease using a fluorescent substrate.

Materials:

  • Serine protease of interest (e.g., Chymotrypsin)

  • Fluorescent substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin)

  • Test compound (this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In the wells of the microplate, add a fixed concentration of the enzyme.

  • Add varying concentrations of the test compound to the wells.

  • Incubate the enzyme and inhibitor for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for binding equilibrium to be reached.

  • Initiate the enzymatic reaction by adding the fluorescent substrate to each well.

  • Monitor the increase in fluorescence over time using the plate reader. The excitation and emission wavelengths will depend on the specific fluorescent substrate used.

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

  • Plot the reaction velocities against the inhibitor concentrations and fit the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive inhibition) to determine the IC50 value.

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate for the enzyme.

Visualizations

G Mechanism of Serine Protease Inhibition by Arylboronic Acid Enzyme Serine Protease (Active Site Ser-OH) Complex Enzyme-Inhibitor Complex (Tetrahedral Adduct) Enzyme->Complex Reversible Binding Inhibitor This compound (Ar-B(OH)2) Inhibitor->Complex Complex->Enzyme Dissociation

Caption: General mechanism of reversible covalent inhibition of a serine protease by an arylboronic acid.

G Experimental Workflow for Cross-Reactivity Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Enzyme Panel (e.g., Chymotrypsin, Thrombin, etc.) C Incubate Enzyme with Varying Inhibitor Concentrations A->C B Prepare Test Compound Stock (this compound) B->C D Add Fluorescent Substrate C->D E Monitor Fluorescence Signal D->E F Calculate Initial Velocities E->F G Determine IC50 Values F->G H Calculate Ki Values (Cheng-Prusoff) G->H I Cross-Reactivity Profile H->I

Caption: A typical workflow for determining the cross-reactivity profile of an enzyme inhibitor.

References

A Comparative Guide to the Efficacy of Palladium Ligands in the Suzuki-Miyaura Coupling of 4-Borono-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of palladium ligand is critical to the success of this reaction, particularly when employing sterically hindered substrates such as 4-borono-2-methylbenzoic acid. The ortho-methyl group in this boronic acid presents a significant steric challenge, necessitating the use of bulky, electron-rich ligands to facilitate the key steps of the catalytic cycle and achieve high yields.

This guide provides an objective comparison of the performance of various palladium ligands for the Suzuki-Miyaura coupling of sterically hindered arylboronic acids, using data from studies on structurally similar substrates as a proxy for this compound.

Data Presentation: Ligand Performance Comparison

Direct comparative studies on this compound are limited in publicly available literature. Therefore, the following table summarizes the performance of common palladium ligands in the Suzuki-Miyaura coupling of a closely related and sterically hindered substrate, 2-methylphenylboronic acid, with 4-chlorotoluene. This reaction serves as an excellent model to evaluate ligand efficacy for the sterically demanding environment of the target substrate.

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)
Phosphine Ligands
XPhosPd(OAc)₂K₃PO₄Toluene1002>95
SPhosPd(OAc)₂K₃PO₄Toluene1002>95
RuPhosPd(OAc)₂K₃PO₄Toluene1002>95
P(t-Bu)₃Pd₂(dba)₃K₃PO₄DioxaneRT1295
PCy₃Pd(OAc)₂K₃PO₄Toluene10018~60-70
PPh₃Pd(OAc)₂K₂CO₃Toluene/H₂O10024Low to moderate
N-Heterocyclic Carbene (NHC) Ligands
IPrPd(OAc)₂K₃PO₄Dioxane8016High
IMesPd(OAc)₂K₃PO₄Dioxane8016High

Note: The data presented is a compilation from multiple sources and serves as a qualitative guide. Direct, side-by-side comparisons under identical conditions are limited. Room Temperature (RT) is typically 20-25°C.

From the data, it is evident that bulky, electron-rich phosphine ligands from the Buchwald family (XPhos, SPhos, RuPhos) and tri-tert-butylphosphine (P(t-Bu)₃) are highly effective for the coupling of sterically hindered arylboronic acids, providing excellent yields in relatively short reaction times. N-heterocyclic carbene (NHC) ligands such as IPr and IMes also demonstrate high efficacy. In contrast, less sterically demanding ligands like triphenylphosphine (PPh₃) and tricyclohexylphosphine (PCy₃) are generally less effective for these challenging transformations.

Experimental Protocols

Below is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of a sterically hindered arylboronic acid with an aryl halide. This protocol can be adapted for the specific coupling of this compound.

Materials:

  • Aryl halide (e.g., 4-chlorotoluene, 1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Palladium ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Nitrogen or Argon gas (high purity)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium precursor, palladium ligand, and base.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Solvent Addition: Using a syringe, add the degassed solvent to the flask.

  • Reaction Execution: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X-L_n oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl_complex Ar-Pd(II)-Ar'-L_n transmetalation->pd2_biaryl_complex reductive_elimination Reductive Elimination pd2_biaryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition ar_boronic Ar'-B(OR)₂ ar_boronic->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis and Purification reagents Weigh Aryl Halide, This compound, and Base setup Combine Reagents, Pd Precursor, and Ligand in a Schlenk Flask reagents->setup catalyst_prep Prepare Stock Solutions of Pd Precursor and Ligands catalyst_prep->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature and Stir solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Safety Operating Guide

Proper Disposal of 4-Borono-2-methylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 4-Borono-2-methylbenzoic acid are paramount for a secure and compliant laboratory environment. Adherence to established protocols mitigates risks to personnel and the environment.

This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with best practices in laboratory safety and chemical handling. This compound is harmful if swallowed and presents a danger to aquatic life.[1] Therefore, it must be treated as hazardous waste.

Immediate Safety and Handling

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]

Step-by-Step Disposal Protocol

The primary and universally recommended method for the disposal of this compound is through an approved waste disposal plant.[1][2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Segregation:

  • This compound waste must be segregated from other chemical waste streams to prevent dangerous reactions.[1]

  • Never mix boronic acids with strong oxidizing agents, strong bases, or bleach.[1]

2. Waste Collection:

  • Solid Waste: Collect unused or expired this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, or paper towels) in a designated, sealable container. This container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Liquid Waste: If the this compound is in a solution, collect it in a separate, clearly labeled, and sealable container designated for liquid hazardous waste. The label should specify all components of the solution.

3. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.

  • This storage area should be away from incompatible materials and is often referred to as a Satellite Accumulation Area (SAA).[4]

  • Ensure containers are kept tightly closed.[1]

4. Disposal of Empty Containers:

  • Empty containers of this compound must be decontaminated before disposal.

  • In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • The first rinseate must be collected and disposed of as liquid hazardous waste.[1]

  • Subsequent rinses may also need to be collected as hazardous waste, depending on institutional guidelines.

  • After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to your institution's procedures for decontaminated labware.

5. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the collected waste.[5]

  • Provide them with an accurate description of the waste.

In-Lab Neutralization (Use with Extreme Caution)

While some weak organic acids can be neutralized in the lab before disposal, this practice is highly regulated and may not be permissible for this compound due to its aquatic toxicity. Always consult your institution's EHS office before attempting any in-lab neutralization for disposal.

If approved by your EHS office, a general procedure for neutralizing a weak organic acid is as follows:

  • Work in a chemical fume hood and wear appropriate PPE.

  • For small quantities, slowly add the acid to a large volume of cold water to dilute it.

  • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the diluted acid solution while stirring.

  • Monitor the pH of the solution. The target pH should be between 5 and 9.

  • Be aware that this process can generate heat and vapors.

Crucially, even after neutralization, disposal to the sanitary sewer is only permissible if explicitly allowed by local regulations and your institution's EHS office. Given the environmental hazards of this compound, this is unlikely to be the recommended route.

Quantitative Data Summary

ParameterGuidelineSource
Neutralization pH Range 5.0 - 9.0[4]
Dilution for Sewer Disposal At least 20 parts water to 1 part neutralized solution[6]
In-Lab Neutralization Limit (General Guidance) Quantities should not exceed 25 mL of strong, concentrated acids[7]

Note: These are general guidelines for some organic acids and may not be applicable to this compound. Always prioritize your institution's specific protocols.

Disposal Workflow

DisposalWorkflow cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood Segregate Segregate Waste FumeHood->Segregate CollectSolid Collect Solid Waste in Labeled Container Segregate->CollectSolid CollectLiquid Collect Liquid Waste in Labeled Container Segregate->CollectLiquid Store Store in Designated Satellite Accumulation Area CollectSolid->Store CollectLiquid->Store EHS Contact EHS for Professional Disposal Store->EHS

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-Borono-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Borono-2-methylbenzoic acid, designed for researchers, scientists, and professionals in drug development. The following procedures are based on the known hazards of similar chemical compounds and general laboratory safety best practices.

Operational Plan

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1]

  • Keep the container tightly closed and protect it from light.[1]

  • Label the storage area clearly with the chemical name and hazard warnings.

2. Handling:

  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust.[1]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]

  • Avoid direct contact with the skin, eyes, and clothing.[3]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[1]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3]

  • Avoid the formation of dust during handling and weighing.[1]

3. Spill and Emergency Procedures:

  • Small Spills:

    • Wearing appropriate personal protective equipment (PPE), carefully sweep up the spilled solid, avoiding dust generation.[1][4]

    • Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.[1]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Only personnel trained in hazardous material cleanup should address large spills.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

    • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1][3]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5]

4. Disposal Plan:

  • All waste containing this compound, including empty containers, should be treated as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][6]

  • Do not dispose of this chemical down the drain or in the general trash.[1]

Data Presentation

Personal Protective Equipment (PPE) for Handling this compound

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile)Lab coatNot generally required
Weighing and Transferring (in fume hood) Safety goggles or face shield[7]Chemical-resistant gloves (e.g., Nitrile)Lab coatRecommended if dust is generated
Conducting Reactions (in fume hood) Safety goggles or face shield[7]Chemical-resistant gloves (e.g., Nitrile)Lab coatNot generally required
Spill Cleanup Safety goggles and face shield[7]Heavy-duty chemical-resistant glovesChemical-resistant apron or coverallsNIOSH-approved N95 dust mask or higher[8]

Mandatory Visualization

Safe_Handling_Workflow Safe Handling Workflow for this compound start Start: Obtain this compound ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weighing Weighing and Transferring: - Minimize dust generation - Use appropriate tools fume_hood->weighing reaction Conducting Reaction: - Monitor the reaction - Maintain containment weighing->reaction spill Spill Occurs weighing->spill decontamination Decontaminate Glassware and Work Area reaction->decontamination reaction->spill waste_disposal Dispose of Waste: - Segregate hazardous waste - Use labeled, sealed containers decontamination->waste_disposal decontamination->spill remove_ppe Doff PPE Correctly waste_disposal->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End of Procedure wash_hands->end spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Emergency spill_procedure->decontamination

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.